molecular formula C13H16O6 B190184 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid CAS No. 197304-21-5

4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid

Cat. No.: B190184
CAS No.: 197304-21-5
M. Wt: 268.26 g/mol
InChI Key: SEJSVFHBVLKHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is a useful research compound. Its molecular formula is C13H16O6 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-17-11-6-9(19-5-3-4-13(15)16)7-12(18-2)10(11)8-14/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJSVFHBVLKHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374318
Record name 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197304-21-5
Record name 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid: The Backbone Amide Linker (BAL)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, commonly known in the scientific community as the Backbone Amide Linker (BAL), is a pivotal tool in modern synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). While not possessing inherent biological activity itself, its unique trifunctional chemical architecture enables the synthesis of complex peptides and other organic molecules that are otherwise challenging to produce. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application in the development of biologically active compounds.

Physicochemical Properties

This compound is a stable, off-white to beige powder.[1] Its key physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₆O₆
Molecular Weight 268.26 g/mol
CAS Number 197304-21-5
Melting Point 164–166 °C (decomposes)
Appearance Off-white to beige powder[1]
Solubility Soluble in DMSO and DMF
pKa 4.58 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of this compound is a well-established two-step process, starting from 4-formyl-3,5-dimethoxyphenol.[2]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate

  • To a solution of 4-formyl-3,5-dimethoxyphenol in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) and ethyl 4-bromobutanoate.

  • Heat the reaction mixture with stirring.

  • Upon completion, the reaction is worked up to yield crude ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate.

Step 2: Saponification to this compound

  • The crude ethyl ester from Step 1 is dissolved in a mixture of methanol and aqueous sodium hydroxide (NaOH) solution.

  • The solution is stirred at room temperature to facilitate saponification.

  • The solvent is evaporated, and the residue is acidified with a strong acid (e.g., HCl) to precipitate the final product.

  • The resulting solid is collected by filtration, washed, and dried to yield this compound.[2]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Saponification 4-formyl-3,5-dimethoxyphenol 4-formyl-3,5-dimethoxyphenol Cs2CO3_DMF Cs2CO3, DMF, Heat 4-formyl-3,5-dimethoxyphenol->Cs2CO3_DMF ethyl 4-bromobutanoate ethyl 4-bromobutanoate ethyl 4-bromobutanoate->Cs2CO3_DMF ethyl_ester Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate Cs2CO3_DMF->ethyl_ester NaOH_MeOH NaOH, MeOH/H2O ethyl_ester->NaOH_MeOH Acidification Acidification (HCl) NaOH_MeOH->Acidification Final_Product This compound Acidification->Final_Product

Synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary and most significant application of this compound is as a "Backbone Amide Linker" (BAL) in solid-phase peptide synthesis.[2] This strategy allows for the synthesis of peptides with modified C-termini and cyclic peptides, which are difficult to access using traditional SPPS methods where the peptide is anchored to the resin via its C-terminal carboxyl group.

The BAL Strategy Workflow

The BAL strategy involves a multi-step process that begins with the attachment of the linker to a solid support, followed by the anchoring of the first amino acid, peptide chain elongation, and finally, cleavage of the completed peptide from the resin.

  • Linker Immobilization : The carboxylic acid group of this compound is coupled to an amino-functionalized solid support (e.g., aminomethyl polystyrene resin).

  • Reductive Amination : The aldehyde group of the immobilized linker reacts with the α-amino group of the first amino acid to form a Schiff base, which is then reduced to a stable secondary amine. This anchors the first amino acid to the resin via its backbone amide nitrogen.

  • Peptide Chain Elongation : The peptide chain is elongated using standard Fmoc-based SPPS chemistry. The N-terminal Fmoc protecting group of the anchored amino acid is removed, and the next Fmoc-protected amino acid is coupled to the free amine. This cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage : The final peptide is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[3][4][5] This acid treatment cleaves the bond between the backbone nitrogen and the linker, releasing the C-terminally modified peptide into solution.

G Start Amino-functionalized Resin Immobilization Linker Immobilization Start->Immobilization BAL_Linker This compound BAL_Linker->Immobilization Immobilized_Linker BAL-Resin Immobilization->Immobilized_Linker Reductive_Amination Reductive Amination Immobilized_Linker->Reductive_Amination First_AA First Amino Acid First_AA->Reductive_Amination Anchored_AA Anchored Amino Acid Reductive_Amination->Anchored_AA Peptide_Elongation Fmoc-SPPS Cycles Anchored_AA->Peptide_Elongation Completed_Peptide_Resin Completed Peptide on Resin Peptide_Elongation->Completed_Peptide_Resin Cleavage Acidolytic Cleavage (TFA) Completed_Peptide_Resin->Cleavage Final_Peptide C-Terminally Modified Peptide Cleavage->Final_Peptide

Workflow of Solid-Phase Peptide Synthesis using the BAL Linker.

Cleavage Cocktails for BAL Resin

The choice of cleavage cocktail is critical for successfully releasing the synthesized peptide while minimizing side reactions. The composition of the cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.

Reagent CocktailCompositionApplicationReference
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides with Cys, Met, Trp, and Tyr.[3][5]
Reagent R TFA/thioanisole/EDT/anisole (90:5:3:2)Recommended for peptides containing Arg(Pbf/Pmc) and Trp.[4]
Reagent H TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent the oxidation of methionine residues.[6]
Reagent B TFA/water/TIS (95:2.5:2.5)A common "odorless" alternative to thiol-containing cocktails.[3]

TFA: Trifluoroacetic acid, EDT: 1,2-Ethanedithiol, TIS: Triisopropylsilane, DMS: Dimethyl sulfide

Biological Activity and Applications

As a synthetic linker, this compound does not exhibit direct biological activity. Its significance lies in its enabling role in the synthesis of biologically active peptides and other small molecules that are of interest to researchers and drug development professionals.

The BAL linker has been instrumental in the synthesis of a wide array of modified peptides, including:

  • Cyclic Peptides: These peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts.

  • Peptide Aldehydes, Alcohols, and Esters: These modifications can be crucial for mimicking transition states of enzymatic reactions or for improving the pharmacokinetic properties of a peptide.

  • Peptidomimetics: The BAL strategy can be adapted to incorporate non-natural amino acids and other structural motifs to create molecules with improved therapeutic potential.

A notable example of the application of the BAL linker is in the synthesis of analogs of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[7] The complex structure of such peptides, which includes fatty acid modifications, can be efficiently assembled using solid-phase strategies that employ linkers like BAL.[7]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as causing skin and serious eye irritation and may be harmful if inhaled or swallowed.[8][9] Store in a cool, dry place away from heat and oxidizing agents.[9]

Conclusion

This compound is a cornerstone of modern synthetic chemistry, providing a robust and versatile platform for the construction of complex molecular architectures. While devoid of intrinsic biological activity, its role as the Backbone Amide Linker is indispensable for the creation of novel peptides and peptidomimetics with significant therapeutic and research potential. A thorough understanding of its properties and applications is therefore essential for scientists and researchers working at the forefront of drug discovery and development.

References

An In-depth Technical Guide to 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is a versatile organic compound that plays a crucial role as a key intermediate in various fields, most notably in solid-phase peptide synthesis (SPPS).[1] Its unique structural features, combining a reactive aldehyde group with a carboxylic acid moiety through a stable ether linkage, make it an invaluable tool for chemists and biochemists. This technical guide provides a comprehensive overview of its properties, structure, synthesis, and key applications, with a focus on its utility for researchers and professionals in drug development and related scientific disciplines.

Chemical and Physical Properties

This compound is typically a beige or orange-yellow to off-white powder. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₆O₆[2][3]
Molecular Weight 268.26 g/mol [2][3]
CAS Number 197304-21-5[4][2][3]
Appearance Beige or orange-yellow powder; Off-white to beige powder[4]
Melting Point 164–166 °C (decomposes); 170–171 °C[1]
Purity ≥ 97% (HPLC)
Storage Conditions 0 - 8 °C[4]
pKa (Predicted) 4.58 ± 0.10[5]

Structural Information

The structure of this compound is characterized by a central benzene ring substituted with a formyl group, two methoxy groups, and a butanoic acid chain linked via an ether bond. X-ray single-crystal structural analysis has revealed that the molecule is remarkably planar.[1] This planarity is a key feature influencing its packing in the solid state and its interactions with other molecules.

Key Structural Features:

  • Formyl Group (-CHO): Provides a reactive site for reductive amination, crucial for its application as a linker.

  • Dimethoxyphenoxy Group: The two methoxy groups influence the electronic properties of the aromatic ring.

  • Butanoic Acid Moiety (-O(CH₂)₃COOH): The carboxylic acid provides a handle for attachment to solid supports or other molecules.

Below is a diagram illustrating the workflow for the structural analysis of this compound.

Workflow for the structural characterization of the compound.

Spectroscopic Data

Spectroscopic data are essential for the confirmation of the structure and purity of this compound.

Spectroscopic DataObserved Values
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.85 (s, 1H, CHO), 7.09 (s, 2H, Ar-H), 4.15 (t, J = 6.1 Hz, 2H, OCH₂), 3.92 (s, 6H, OCH₃), 2.69 (t, J = 7.3 Hz, 2H, CH₂COOH), 2.20 (p, J = 6.7 Hz, 2H, CH₂CH₂CH₂)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 191.2, 178.1, 159.5, 148.9, 108.6, 106.9, 68.2, 56.5, 30.5, 24.3
Mass Spectrometry (ESI) m/z: 269.1020 [M+H]⁺ (calculated 269.1020), 291.0830 [M+Na]⁺ (calculated 291.0839)
Infrared (IR) ν (cm⁻¹): 3413, 3100-3000, 1717, 1636

Experimental Protocols

Synthesis of this compound

A scalable and reproducible two-step procedure for the synthesis of this compound has been reported, starting from 4-formyl-3,5-dimethoxyphenol.[6][7]

Step 1: Synthesis of Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate

  • To a solution of 4-formyl-3,5-dimethoxyphenol in anhydrous dimethylacetamide (DMA), add cesium carbonate and ethyl 4-bromobutanoate.

  • Heat the reaction mixture at 85 °C for 36 hours.

  • After cooling, the crude product, ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate, is obtained as a white solid.

Step 2: Saponification to this compound

  • The crude ethyl ester from the previous step is dissolved in methanol.

  • An aqueous solution of sodium hydroxide is added, and the mixture is stirred to facilitate saponification.

  • The reaction mixture is then acidified with 3 N HCl to a pH of 1.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a white solid.

This procedure is advantageous as it does not require chromatographic purification.

Synthetic pathway for the target compound.

Applications

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a "Backbone Amide Linker" (BAL) in SPPS.[1] In this approach, the growing peptide chain is anchored to the solid support through a backbone amide nitrogen, rather than the traditional C-terminal carboxyl group. This strategy offers significant advantages, including the synthesis of C-terminally modified peptides, cyclic peptides, and other complex peptide derivatives.

Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules.[4] Its functional groups allow for diverse chemical transformations, making it a building block for:

  • Pharmaceuticals: Particularly in the development of anti-inflammatory and analgesic drugs.[4]

  • Agrochemicals: Used in the formulation of herbicides and pesticides.[4]

  • Advanced Materials: Explored for creating polymers and coatings with unique properties.[4]

Biochemical Research

In biochemical research, this compound and its derivatives are utilized in studies related to cell signaling and metabolic pathways.[4]

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, its structural similarity to syringaldehyde suggests potential antioxidant and anti-inflammatory properties. Syringaldehyde and related phenolic compounds have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

Potential Signaling Pathways Modulated (inferred from related compounds):

  • NF-κB Signaling Pathway: Syringaldehyde derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition can occur through the prevention of IκB-α degradation and phosphorylation.

  • Keap1-Nrf2 Pathway: It is plausible that this compound could activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Below is a conceptual diagram of a potential anti-inflammatory signaling pathway that could be modulated by this compound, based on data from structurally similar molecules.

Potential_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-(4-Formyl-3,5-dimethoxyphenoxy) butanoic acid IKK IKK Complex Compound->IKK Inhibits Keap1 Keap1 Compound->Keap1 Inhibits Receptor Receptor (e.g., TLR4) Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degradation Degradation IkB->Degradation Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Degradation2 Degradation2 Keap1->Degradation2 Degradation Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Translocates ARE ARE Nrf2_active->ARE DNA DNA NFkB_active->DNA ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->ProInflammatory Transcription Antioxidant Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Transcription

Potential anti-inflammatory and antioxidant signaling pathways.

Conclusion

This compound is a well-characterized and highly useful molecule in synthetic and medicinal chemistry. Its primary role as a backbone amide linker has significantly advanced the field of solid-phase peptide synthesis. Furthermore, its potential as a precursor for novel bioactive compounds warrants further investigation, particularly concerning its antioxidant and anti-inflammatory properties. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working with this compound, facilitating its effective application in their respective fields.

References

The Backbone Amide Linker (BAL): A Technical Guide for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Backbone Amide Linker (BAL) represents a cornerstone in modern solid-phase peptide synthesis (SPPS), offering a versatile strategy for the production of C-terminally modified peptides and other complex organic molecules. This guide provides an in-depth exploration of the BAL linker's chemical structure, its mechanism of action, and detailed protocols for its application, tailored for researchers, scientists, and professionals in drug development.

Core Concepts of the BAL Strategy

The defining feature of the BAL approach is the attachment of the nascent peptide chain to the solid support via a backbone amide nitrogen atom rather than the traditional C-terminal carboxyl group.[1][2] This unique anchoring strategy liberates the C-terminus for a wide array of chemical modifications, a significant advantage over conventional methods.[1] The most commonly employed BAL linker is derived from 4-(4-formyl-3,5-dimethoxyphenoxy)valeric acid or its butyric acid analog.[3][4][5]

The synthesis workflow using a BAL linker typically involves three key stages:

  • Anchoring: The first amino acid, with its C-terminus appropriately protected (e.g., as a methyl, tert-butyl, or allyl ester), is attached to the aldehyde functionality of the linker via reductive amination.[2][3]

  • Elongation: The peptide chain is then elongated in the C-to-N direction using standard Fmoc-based solid-phase synthesis protocols.[2]

  • Cleavage: The final peptide is cleaved from the resin under acidic conditions, typically using trifluoroacetic acid (TFA).[4]

Chemical Structure

The archetypal BAL linker is 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid. Its structure features a trisubstituted benzaldehyde core, which is crucial for the acid-labile nature of the final peptide-linker bond. The valeric acid chain provides a flexible spacer for attachment to an aminofunctionalized solid support.

  • Chemical Name: 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid

  • CAS Number: 115109-59-6

  • Molecular Formula: C₁₄H₁₈O₆

  • Molecular Weight: 282.29 g/mol

Variations of this core structure, such as the ortho-BAL (o-BAL) and linkers with different alkoxy substitutions, have been developed to fine-tune the acid lability and synthetic accessibility.

Mechanism of Action

The utility of the BAL linker hinges on two key chemical transformations: the initial reductive amination to anchor the first amino acid and the final acid-catalyzed cleavage to release the synthesized peptide.

Attachment via Reductive Amination

The process begins with the reaction of the aldehyde group on the BAL linker with the primary amine of the C-terminally protected amino acid to form a Schiff base (imine). This intermediate is then reduced in situ to a stable secondary amine, typically using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction proceeds without racemization of the chiral amino acid center.[3]

Caption: Reductive amination of the BAL linker with a C-terminally protected amino acid.

Peptide Elongation

Following the anchoring of the first amino acid, the secondary amine is acylated with the next Fmoc-protected amino acid. This step can be challenging due to the steric hindrance of the secondary amine and is often facilitated by potent coupling reagents. Subsequent peptide chain elongation proceeds via standard Fmoc-SPPS cycles of deprotection (typically with piperidine) and coupling.

Acidolytic Cleavage

The final peptide is liberated from the solid support by treatment with a strong acid, such as TFA. The cleavage mechanism involves the protonation of the backbone amide bond, followed by the formation of a resonance-stabilized benzylic carbocation on the linker. This carbocation is then trapped by nucleophiles present in the cleavage cocktail (e.g., water or scavengers). The electron-donating methoxy groups on the aromatic ring of the linker are critical for stabilizing the carbocation intermediate, thereby facilitating cleavage under acidic conditions.

Caption: Acidolytic cleavage of the peptide from the BAL linker.

Quantitative Data

The efficiency of peptide synthesis using the BAL linker is demonstrated by the high yields and purities of the cleaved products. The following table summarizes representative quantitative data from the literature.

Peptide Sequence/ModificationCleavage ConditionsCleavage Yield (%)Purity (%)Reference
H-Phe-Ala-His-OHTFA-H₂O (9:1), 1 h89>93
H-Tyr-Gly-Gly-Phe-Ala-Pro-OHTFA-H₂O (9:1), 1 h95-
H-Tyr-Gly-Gly-Phe-Ala-Pro-N(CH₃)₂TFA-H₂O (9:1), 1 h91-
H-Tyr-Gly-Gly-Phe-Ala-Sar-OHTFA-Et₃SiH, 1 h95-

Experimental Protocols

The following sections provide detailed methodologies for the key steps in SPPS using the BAL linker.

Attachment of BAL Linker to Aminomethylated Resin
  • Resin Swelling: Swell aminomethylated polystyrene resin (1.0 g, ~1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour.

  • Linker Activation: In a separate vessel, dissolve 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) and allow to pre-activate for 10 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Reductive Amination of the First Amino Acid
  • Resin Swelling: Swell the BAL-functionalized resin (1.0 g) in 1% acetic acid in DMF (10 mL) for 1 hour.

  • Amino Acid Addition: Add the C-terminally protected amino acid (e.g., Fmoc-Ala-OtBu, 5-10 equivalents) to the resin suspension.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 5-10 equivalents).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction using a Kaiser test to confirm the consumption of primary amines.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Acylation of the Secondary Amine and Peptide Elongation
  • Acylation: Swell the resin in DMF. Couple the second Fmoc-protected amino acid (5 equivalents) using a potent coupling reagent such as HATU (4.9 eq.) and N,N-diisopropylethylamine (DIPEA) (10 eq.) in DMF. Allow the reaction to proceed for 2-4 hours. The use of symmetrical anhydrides has also been reported to be effective.

  • Peptide Elongation: Continue the peptide synthesis using standard Fmoc-SPPS protocols, which involve cycles of:

    • Fmoc Deprotection: 20% piperidine in DMF for 20 minutes.

    • Washing: DMF washes.

    • Coupling: Coupling of the next Fmoc-amino acid using standard coupling reagents (e.g., HBTU/DIPEA or DIC/HOBt).

Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, a scavenger cocktail such as Reagent R (TFA/thioanisole/1,2-ethanedithiol/anisole, 90:5:3:2) is recommended to prevent reattachment of the peptide to the linker.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 1-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Workflow Diagram

The following diagram illustrates the overall workflow for solid-phase peptide synthesis using the BAL linker.

BAL_SPPS_Workflow Start Start: Aminomethyl Resin Attach_Linker Attach BAL Linker Start->Attach_Linker Reductive_Amination Reductive Amination of First AA Attach_Linker->Reductive_Amination Acylation Acylate Secondary Amine Reductive_Amination->Acylation Elongation Peptide Chain Elongation (Fmoc-SPPS Cycles) Acylation->Elongation Cleavage Cleavage and Deprotection (TFA) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Final C-Terminally Modified Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis using the BAL linker.

Conclusion

The Backbone Amide Linker strategy is a powerful and versatile tool in the arsenal of peptide and medicinal chemists. By anchoring the peptide through a backbone nitrogen, it opens up avenues for the synthesis of a wide range of C-terminally modified peptides that are difficult to access via traditional methods. The protocols outlined in this guide, combined with a thorough understanding of the underlying chemical principles, will enable researchers to effectively utilize the BAL linker for the successful synthesis of complex target molecules.

References

Synthesis of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, a critical backbone amide linker (BAL) utilized extensively in solid-phase peptide and small molecule synthesis.[1][2][3][4] This document outlines a scalable and reproducible two-step synthetic route starting from 4-formyl-3,5-dimethoxyphenol. Detailed experimental protocols, quantitative data, and a logical workflow diagram are presented to facilitate its successful preparation in a laboratory setting. The described method is notable for its efficiency and avoidance of chromatographic purification.[1][2][3]

Introduction

This compound is a key intermediate in the preparation of acid-labile resins for solid-phase synthesis.[1][2][3] Its unique structure allows for the anchoring of growing peptide chains or small molecules through a backbone amide nitrogen, offering advantages over traditional C-terminal or side-chain anchoring strategies. This approach is particularly valuable for the synthesis of cyclic peptides, C-terminally modified peptides, and diverse small molecule libraries. This guide details a well-established, efficient synthesis that can be readily implemented on a preparative scale.[1]

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing with the commercially available 4-formyl-3,5-dimethoxyphenol (syringaldehyde).

Step 1: Alkylation. The phenolic hydroxyl group of 4-formyl-3,5-dimethoxyphenol is alkylated with ethyl 4-bromobutanoate using cesium carbonate as a base in an anhydrous polar aprotic solvent.

Step 2: Saponification. The resulting ethyl ester intermediate is then saponified using aqueous sodium hydroxide in methanol to yield the final carboxylic acid product.

Below is a DOT script representation of the overall synthetic workflow.

Synthesis_Workflow cluster_reagents Start 4-Formyl-3,5-dimethoxyphenol Intermediate Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate Start->Intermediate Alkylation (Step 1) Reagent1 Ethyl 4-bromobutanoate, Cs2CO3, DMA Product This compound Intermediate->Product Saponification (Step 2) Reagent2 NaOH, MeOH/H2O

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from a scalable and reproducible procedure that does not require chromatographic purification.[1]

Step 1: Synthesis of Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate

Materials:

  • 4-Formyl-3,5-dimethoxyphenol

  • Ethyl 4-bromobutanoate

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • To a solution of 4-formyl-3,5-dimethoxyphenol (1.0 eq) in anhydrous DMA, add cesium carbonate (1.2 eq).

  • Add ethyl 4-bromobutanoate (1.1 eq) to the suspension.

  • Heat the reaction mixture to 85 °C and stir for 36 hours.

  • After cooling to room temperature, the reaction mixture is worked up to isolate the crude product.

  • The crude product is obtained as a white solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Crude ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate

  • Methanol (MeOH)

  • 2 N Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the crude ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate (1.0 eq) in methanol.

  • To this solution, add 2 N aqueous sodium hydroxide.

  • Stir the solution at room temperature for 2 hours.

  • The bulk of the solvent is then removed by rotary evaporation.

  • The resulting heterogeneous suspension is subjected to a sequence of two precipitation steps during workup to purify the product.

  • The final product is collected by filtration, washed with water, and dried under vacuum to yield this compound as a white solid.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4-Formyl-3,5-dimethoxyphenolC₉H₁₀O₄182.17Starting Material
Ethyl 4-bromobutanoateC₆H₁₁BrO₂195.05Reagent
Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoateC₁₅H₂₀O₆296.32Intermediate
This compoundC₁₃H₁₆O₆268.26Final Product

Table 2: Reaction Conditions and Yields

StepReactionSolventTemperatureTimeYield
1. Alkylation4-Formyl-3,5-dimethoxyphenol with ethyl 4-bromobutanoateDMA85 °C36 h98%
2. SaponificationHydrolysis of the ethyl esterMeOH/H₂ORoom Temp.2 h100%

Table 3: Physicochemical and Analytical Data of this compound

PropertyValue
AppearanceWhite solid
Melting Point170-171 °C[1]
¹H NMR (360 MHz, DMSO-d₆)δ 1.95 (m, 2H), 2.39 (t, 2H, J = 7.2 Hz), 3.8 (s, 6H), 4.1 (t, 2H, J = 6.5 Hz), 6.24 (s, 2H), 10.18 (s, 1H)[1]
¹³C NMR (DMSO-d₆)δ 23.98, 29.9, 56, 67.18, 91.11, 107.85, 163.39, 165.23, 173.99, 185.61[1]
IR (KBr) 3585, 3413, 3100-3000, 1717, 1636 cm⁻¹[1]
Elemental Analysis (Calcd. for C₁₃H₁₆O₆)C, 58.21; H, 6.01[1]
Elemental Analysis (Found)C, 58.24; H, 5.85[1]

Logical Relationships in the Synthesis

The synthesis proceeds through a logical sequence of functional group transformations. The diagram below illustrates the key chemical logic.

Logical_Relationship cluster_step1 cluster_step2 Phenol Phenolic -OH (Nucleophile) Ether Ether Linkage (C-O bond formation) Phenol->Ether Williamson Ether Synthesis AlkylHalide Alkyl Bromide (Electrophile) AlkylHalide->Ether Williamson Ether Synthesis Base Base (Cs2CO3) (Deprotonation) Base->Ether Williamson Ether Synthesis Ester Ester Functional Group (Intermediate) CarboxylicAcid Carboxylic Acid (Final Product) Ester->CarboxylicAcid Ester Hydrolysis Hydrolysis Base-mediated Hydrolysis (Saponification)

Figure 2: Logical relationships of the key chemical transformations.

Conclusion

The synthesis of this compound presented herein is a robust and highly efficient method suitable for large-scale production. The procedure's key advantages are its high yields, the absence of need for chromatographic purification, and the use of readily available starting materials. This technical guide provides the necessary details for researchers and professionals in drug development and chemical synthesis to confidently reproduce this valuable synthetic linker.

References

An In-depth Technical Guide to 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid (CAS: 197304-21-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, a key molecule in the field of solid-phase synthesis. Commonly known as the Backbone Amide Linker (BAL), this compound has become an invaluable tool for the construction of complex peptides and diverse small molecule libraries. This document details its physicochemical properties, provides a robust synthesis protocol, and explores its primary applications, particularly in solid-phase peptide synthesis (SPPS) and combinatorial chemistry for drug discovery. Experimental protocols and data are presented in a clear and accessible format to support researchers in their laboratory work.

Introduction

This compound, with the CAS number 197304-21-5, is a bifunctional linker molecule widely utilized in synthetic organic chemistry.[1][2] Its structure incorporates a terminal carboxylic acid for attachment to a solid support, an aromatic core, and a formyl group that serves as a versatile anchor point for the synthesis of target molecules.[3] This linker is particularly recognized for its role in the "Backbone Amide Linker" (BAL) strategy, which allows for the assembly of peptides and other molecules through a backbone nitrogen atom, offering significant advantages in the synthesis of C-terminally modified peptides and cyclic peptides.[1] Beyond peptide synthesis, its application extends to the generation of diverse small molecule libraries for drug discovery and development, where it serves as a crucial intermediate for creating novel bioactive compounds.[4]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 197304-21-5[5]
IUPAC Name This compound[5]
Synonyms Backbone Amide Linker (BAL), 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid
Molecular Formula C₁₃H₁₆O₆[5]
Molecular Weight 268.26 g/mol
Appearance Off-white to beige powder[6]
Melting Point 164–166 °C[1]
pKa (Predicted) 4.58 ± 0.10[6]
Storage Store at 0-5°C[6]
Table 2: Spectroscopic Data

While detailed spectra are not publicly available, the following data has been reported to be consistent with the structure of the compound.[1]

Spectroscopic TechniqueObserved DataReference(s)
¹H NMR & ¹³C NMR Data confirms the chemical structure and purity.[1]
Mass Spectrometry Observed m/z: 269.1020 ([M+H]⁺), 291.0830 ([M+Na]⁺)[1]
Infrared (IR) Spectroscopy Spectrum is consistent with the proposed structure.[1]

Synthesis Protocol

A convenient and scalable two-step synthesis for this compound has been developed, starting from 4-formyl-3,5-dimethoxyphenol.[2] This procedure is reproducible and does not require chromatographic purification.[2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate

  • To a solution of 4-formyl-3,5-dimethoxyphenol in anhydrous dimethylacetamide (DMA), add cesium carbonate (Cs₂CO₃) and ethyl 4-bromobutanoate.

  • Heat the reaction mixture at 85 °C for 36 hours.

  • After cooling, the crude ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate can be isolated as a white solid.

Step 2: Saponification to this compound

  • The crude ethyl ester from Step 1 is dissolved in methanol.

  • An aqueous solution of sodium hydroxide (NaOH) is added to the solution.

  • The saponification reaction is typically smooth and results in the formation of the sodium salt of the desired acid.

  • The final product, this compound, is obtained as a white solid after purification through a sequence of two precipitation steps during workup.

Note: For detailed quantities and workup procedures, please refer to the primary literature.[2]

Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The primary and most well-documented application of this compound is as a linker in solid-phase peptide synthesis.[1] The BAL strategy allows for the attachment of the growing peptide chain to the solid support via a backbone amide nitrogen. This approach offers significant advantages over traditional methods where the peptide is anchored through the C-terminal carboxyl group.[1]

Key Advantages of the BAL Strategy:

  • Synthesis of C-terminally Modified Peptides: It facilitates the synthesis of peptides with modified C-termini, such as amides, esters, alcohols, and aldehydes.[7]

  • Synthesis of Cyclic Peptides: The strategy is well-suited for the preparation of head-to-tail cyclic peptides.[7]

  • Avoidance of Diketopiperazine Formation: A modified BAL protocol can prevent the formation of diketopiperazine, a common side reaction in SPPS.[7]

The general workflow for solid-phase peptide synthesis using the BAL linker is depicted in the following diagram.

BAL_SPPS_Workflow Resin Aminomethyl Resin Linker 4-(4-Formyl-3,5-dimethoxy- phenoxy)butanoic acid Activated_Resin BAL-Functionalized Resin Linker->Activated_Resin Activation Reductive_Amination Reductive Amination with first Amino Acid Anchored_AA1 First Amino Acid Anchored to Resin Reductive_Amination->Anchored_AA1 Fmoc_Deprotection1 Fmoc Deprotection Anchored_AA1->Fmoc_Deprotection1 Coupling_AA2 Coupling of Fmoc-Amino Acid 2 Fmoc_Deprotection1->Coupling_AA2 Peptide_Chain Elongating Peptide Chain Coupling_AA2->Peptide_Chain Fmoc_Deprotection2 Fmoc Deprotection Peptide_Chain->Fmoc_Deprotection2 Coupling_AAn Coupling of Fmoc-Amino Acid 'n' Fmoc_Deprotection2->Coupling_AAn Final_Peptide Completed Peptide on Resin Coupling_AAn->Final_Peptide Cleavage Acidolytic Cleavage Final_Peptide->Cleavage Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Solid-Phase Peptide Synthesis Workflow using BAL Linker.
Combinatorial Chemistry and Drug Discovery

Beyond peptides, the BAL linker is a powerful tool in combinatorial chemistry for the generation of small molecule libraries.[8] Its aldehyde functionality allows for a variety of chemical transformations, making it a versatile starting point for the synthesis of diverse scaffolds. This is particularly valuable in the early stages of drug discovery for identifying hit and lead compounds. The ability to generate large numbers of compounds in a systematic and efficient manner accelerates the discovery process. While specific drugs developed using this linker are not extensively documented in the public domain, it serves as a key intermediate in the synthesis of various pharmaceuticals, including those with potential anti-inflammatory and analgesic properties.[9]

The role of this compound as a foundational building block in combinatorial synthesis is illustrated in the diagram below.

Combinatorial_Chemistry_Workflow cluster_synthesis Solid-Phase Synthesis cluster_screening Screening and Identification BAL_Linker 4-(4-Formyl-3,5-dimethoxy- phenoxy)butanoic acid (BAL Linker) Functionalized_Support BAL-Functionalized Support BAL_Linker->Functionalized_Support Solid_Support Solid Support Solid_Support->Functionalized_Support Intermediate_A Intermediate A on Support Functionalized_Support->Intermediate_A + Building_Block_A Building Block A Building_Block_A->Intermediate_A Intermediate_B Intermediate B on Support Intermediate_A->Intermediate_B + Building_Block_B Building Block B Building_Block_B->Intermediate_B Final_Molecule Final Molecule on Support Intermediate_B->Final_Molecule + Building_Block_C Building Block C Building_Block_C->Final_Molecule Cleavage Cleavage from Support Final_Molecule->Cleavage Molecule_Library Small Molecule Library Cleavage->Molecule_Library Screening High-Throughput Screening Molecule_Library->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound

Role of BAL Linker in Combinatorial Chemistry for Drug Discovery.

Conclusion

This compound is a cornerstone of modern solid-phase synthesis. Its well-defined properties and reliable synthesis make it a staple for researchers in peptide chemistry and drug discovery. The versatility of the BAL strategy opens avenues for the creation of complex and novel molecules that would be challenging to synthesize through traditional methods. As the demand for more sophisticated therapeutic peptides and diverse small molecule libraries continues to grow, the importance of this linker in both academic and industrial research is set to endure.

References

4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid

Abstract

This compound is a key bifunctional linker molecule utilized extensively in the field of solid-phase synthesis, particularly for the preparation of peptides and other organic molecules. Its unique structure, featuring a terminal carboxylic acid and an aromatic aldehyde, allows for orthogonal ligation strategies. This document provides a comprehensive overview of its physicochemical properties, outlines a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and presents a hypothetical signaling pathway that could be investigated using molecules synthesized with this linker.

Physicochemical Properties

This compound, also known as the Backes-Linker (BAL), is a beige or orange-yellow powder.[1] Its core utility stems from the aldehyde group, which can be reductively aminated, and the carboxylic acid, which allows for attachment to an amine-functionalized solid support. A summary of its key properties is presented below.

PropertyValueReference
Molecular Formula C₁₃H₁₆O₆[1][2][3][4]
Molecular Weight 268.26 g/mol [2][3]
CAS Number 197304-21-5[1][2][3][4]
Appearance Beige or orange-yellow powder[1]
Purity ≥ 97% (HPLC)[1]
Melting Point 164–166 °C (decomposition)[5]
pKa 4.58 ± 0.10 (Predicted)[4]
Storage Conditions 0 - 8 °C[1][3]

Hypothetical Application in Drug Discovery

For the purposes of this guide, we will hypothesize the use of this compound in the synthesis of a peptide-based inhibitor targeting the Ras-Raf-MEK-ERK signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The synthesized peptide could be designed to disrupt a key protein-protein interaction, for instance, the binding of Raf to Ras.

Targeted Signaling Pathway: MAPK/ERK Cascade

The diagram below illustrates the simplified MAPK/ERK signaling cascade, which is a critical pathway for cell proliferation, differentiation, and survival. The hypothetical peptide inhibitor, synthesized using the BAL linker, would act to block this pathway, thereby inhibiting downstream cellular responses.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Inhibitor Peptide Inhibitor (Synthesized via BAL Linker) Inhibitor->Raf Inhibits Ras-Raf Interaction SPPS_Workflow Start Start: BAL-Functionalized Resin ReductiveAmination 1. Reductive Amination: Couple first Fmoc-amino acid Start->ReductiveAmination Wash1 Wash (DMF, DCM) ReductiveAmination->Wash1 FmocDeprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Wash1->FmocDeprotection Wash2 Wash (DMF, DCM) FmocDeprotection->Wash2 PeptideCoupling 3. Peptide Coupling: Add next Fmoc-amino acid, HATU, DIPEA Wash2->PeptideCoupling Wash3 Wash (DMF, DCM) PeptideCoupling->Wash3 Repeat Repeat Steps 2-3 for desired sequence Wash3->Repeat Repeat->FmocDeprotection Next Cycle Cleavage 4. Cleavage from Resin (e.g., 95% TFA cocktail) Repeat->Cleavage Final Cycle End End: Purify Peptide Cleavage->End

References

Technical Guide: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid (BAL Linker)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, a critical reagent in modern synthetic chemistry.

Chemical Identity and Physical Properties

This compound, commonly known as the Backbone Amide Linker (BAL), is a key building block in solid-phase peptide synthesis and the construction of small molecule libraries.[1] Its unique structure allows for the assembly of complex molecular architectures.[1]

PropertyValueReference
CAS Number 197304-21-5[2][3]
Molecular Formula C₁₃H₁₆O₆[2][3]
Molecular Weight 268.27 g/mol [2]
Appearance Beige or orange-yellow powder[1]
Melting Point 166.0°C to 169.5°C[4]
Purity ≥ 97% (HPLC)[1]
Storage Conditions Store at 0 - 8 °C[1]
Synonyms 4-(3',5'-Dimethoxy-4'-formyl)phenoxy butyric acid, BAL linker[1][2]

Safety and Hazard Information

The following safety information is derived from the Safety Data Sheet (SDS) provided by Fisher Scientific.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.

Precautionary Statements:

TypeStatement
Prevention P280: Wear protective gloves/protective clothing/eye protection/face protection. P264: Wash face, hands and any exposed skin thoroughly after handling.
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.

Toxicological and Ecotoxicological Data:

Experimental Protocols

This compound is primarily utilized as a Backbone Amide Linker (BAL) in solid-phase peptide synthesis (SPPS). This strategy allows for the synthesis of C-terminally modified peptides, which is a significant advantage over traditional methods.[5] The following is a generalized protocol for its use.

Protocol: Attachment of the First Amino Acid to a BAL-Functionalized Resin

  • Resin Preparation: Start with an aminomethyl-functionalized solid support (e.g., polystyrene resin).

  • Linker Attachment: Couple the this compound to the resin using standard peptide coupling reagents (e.g., DIC/HOBt or HATU).

  • Reductive Amination:

    • Swell the BAL-functionalized resin in a suitable solvent (e.g., DMF/DCM).

    • Add the first Fmoc-protected amino acid ester (e.g., methyl or tert-butyl ester) to the resin.

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to facilitate the reductive amination, forming a secondary amine linkage between the amino acid and the BAL linker.

  • Capping (Optional but Recommended): After the reductive amination, cap any unreacted aldehyde groups on the resin using a suitable capping agent to prevent side reactions in subsequent steps.

  • Peptide Chain Elongation: Proceed with standard Fmoc-based solid-phase peptide synthesis to elongate the peptide chain from the N-terminus of the first amino acid.

  • Cleavage: Once the peptide synthesis is complete, cleave the final peptide from the resin using an appropriate cleavage cocktail, typically containing trifluoroacetic acid (TFA). The specific composition of the cleavage cocktail will depend on the protecting groups used for the amino acid side chains.

Visualizations

Workflow for Solid-Phase Peptide Synthesis using BAL Linker

BAL_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_peptide_synthesis Peptide Synthesis cluster_cleavage Cleavage Resin Aminomethyl Resin BAL_Resin BAL-Functionalized Resin Resin->BAL_Resin BAL_Linker 4-(4-Formyl-3,5-dimethoxy- phenoxy)butanoic acid BAL_Linker->BAL_Resin Coupling Coupling Reagents (e.g., DIC/HOBt) Coupling->BAL_Resin Attached_AA1 Resin-BAL-AA1 BAL_Resin->Attached_AA1 AA1 Fmoc-AA1-Ester AA1->Attached_AA1 Reductive_Amination Reductive Amination (e.g., NaBH3CN) Reductive_Amination->Attached_AA1 Fmoc_SPPS Standard Fmoc-SPPS (Cycles of Deprotection & Coupling) Attached_AA1->Fmoc_SPPS Peptide_Resin Resin-BAL-Peptide Fmoc_SPPS->Peptide_Resin Final_Peptide C-Terminally Modified Peptide Peptide_Resin->Final_Peptide Cleavage_Cocktail Cleavage Cocktail (e.g., TFA) Cleavage_Cocktail->Final_Peptide

Caption: Workflow for the solid-phase synthesis of C-terminally modified peptides using the BAL linker.

Logical Relationship of Safety Precautions

Safety_Precautions cluster_hazards Identified Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_response Emergency Response Skin_Irritation Skin Irritation (H315) Gloves Protective Gloves Skin_Irritation->Gloves Lab_Coat Lab Coat Skin_Irritation->Lab_Coat Skin_Contact IF ON SKIN: Wash with plenty of water Skin_Irritation->Skin_Contact Eye_Irritation Serious Eye Irritation (H319) Goggles Safety Goggles/Face Shield Eye_Irritation->Goggles Eye_Contact IF IN EYES: Rinse cautiously with water Eye_Irritation->Eye_Contact Avoid_Contact Avoid contact with skin and eyes Gloves->Avoid_Contact Goggles->Avoid_Contact Wash_Hands Thorough Hand Washing (after handling) Avoid_Contact->Wash_Hands Seek_Medical_Attention Seek medical attention if irritation persists Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention

Caption: Logical relationship between hazards, protective measures, and emergency responses for BAL linker.

References

BAL Linker for Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-phase peptide synthesis (SPPS) has become an indispensable technique for the chemical synthesis of peptides for a wide array of applications, from basic research to drug development. A critical component in SPPS is the choice of a linker, a bifunctional molecule that connects the nascent peptide chain to an insoluble solid support. The Backbone Amide Linker (BAL) represents a significant advancement in linker technology, offering a versatile strategy for the synthesis of a diverse range of peptides, including those with C-terminal modifications and cyclic peptides.[1][2][3]

This technical guide provides a comprehensive overview of the BAL linker, its underlying chemical principles, performance characteristics, and practical applications in SPPS. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are looking to employ the BAL strategy in their synthetic endeavors.

Core Principles of the BAL Linker

The defining feature of the BAL linker is its mode of attachment to the peptide chain. Unlike traditional linkers that anchor the peptide through the C-terminal carboxyl group, the BAL linker forms a linkage through a backbone amide nitrogen atom.[2][4] This unique "backbone" anchoring strategy leaves the C-terminal carboxyl group free for various chemical manipulations, thereby enabling the synthesis of a wide variety of C-terminally modified peptides.[1][5]

The chemical structure of the BAL linker is typically based on a tris(alkoxy)benzylamine scaffold. The first amino acid is attached to the linker via a reductive amination reaction, forming a secondary amine that becomes the backbone amide linkage upon acylation with the second amino acid.[1][4] This linkage is stable to the basic conditions required for the removal of the Nα-Fmoc protecting group during peptide chain elongation but is readily cleaved by acidolysis, typically using trifluoroacetic acid (TFA), to release the final peptide from the solid support.[3][4]

Mechanism of Action

The synthesis of peptides on a BAL resin follows the general principles of Fmoc-based SPPS. The key steps are:

  • Attachment of the first amino acid: The synthesis is initiated by the reductive amination of the aldehyde group of the BAL linker with the α-amino group of the first amino acid.[1][6] This reaction can be performed either in solution before attachment to the resin or directly on the solid support.[4][7]

  • Peptide chain elongation: Subsequent amino acids are coupled to the growing peptide chain using standard Fmoc-SPPS protocols. This involves the iterative deprotection of the Fmoc group with a base (e.g., piperidine) and coupling of the next Fmoc-protected amino acid.

  • Cleavage: Upon completion of the peptide sequence, the peptide is cleaved from the resin using a strong acid, typically a TFA "cocktail" containing scavengers to protect sensitive amino acid side chains.[8][9][10] The acid-labile nature of the BAL linker allows for the efficient release of the peptide. The specific cleavage conditions can be tailored based on the stability of the linker and the protecting groups used.[11]

The BAL strategy offers significant advantages for the synthesis of C-terminally modified peptides. For instance, peptide aldehydes can be synthesized by using an amino acetal as the first building block, which is then unmasked during the final cleavage step.[1][12] Similarly, peptide thioesters and other C-terminal derivatives can be prepared by employing appropriately modified starting materials.[1][13] Furthermore, the BAL approach, when used with an orthogonal C-terminal protecting group, facilitates the on-resin head-to-tail cyclization of peptides.[4][6]

Quantitative Data

The performance of a linker in SPPS is crucial for the successful synthesis of the target peptide. The following table summarizes key quantitative data associated with the BAL linker.

ParameterTypical ValueConditions/Notes
Resin Loading 0.3 - 0.8 mmol/gDependent on the specific resin and linker used.
Cleavage Conditions 1-95% TFA in DCMThe required TFA concentration and cleavage time depend on the acid lability of the specific BAL linker variant.[3][14]
Cleavage Time 1 - 4 hoursVaries with the acid lability of the linker and the peptide sequence.[8]
Scavengers TIS, water, EDT, thioanisoleThe choice of scavengers is critical to prevent side reactions, especially with sensitive residues like Trp, Met, Cys, and Tyr.[9][10][15]

Experimental Protocols

Attachment of the First Amino Acid to BAL Resin (On-Resin Reductive Amination)

Materials:

  • BAL-aldehyde resin

  • Fmoc-amino acid

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the BAL-aldehyde resin in DMF for 1-2 hours.

  • Wash the resin with DMF.

  • Dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF.

  • Add the amino acid solution to the resin and agitate for 1 hour.

  • Add NaBH₃CN or STAB (3-5 equivalents) and continue to agitate for 12-24 hours.

  • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

Peptide Chain Elongation

Standard Fmoc-SPPS protocols are used for peptide chain elongation on the BAL resin. This involves repeated cycles of Fmoc deprotection and amino acid coupling.

Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5)[9][10][16]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail or TFA.

  • Combine the filtrates and precipitate the peptide by adding to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

For peptides containing sensitive residues, the composition of the cleavage cocktail should be optimized. For instance, Reagent R (TFA/thioanisole/EDT/anisole at 90:5:3:2) is recommended for peptides with arginine residues.[8][15]

Mandatory Visualization

BAL_Synthesis_Workflow Resin BAL Aldehyde Resin ReductiveAmination Reductive Amination (1st Fmoc-AA) Resin->ReductiveAmination Elongation Peptide Chain Elongation (Fmoc-SPPS) ReductiveAmination->Elongation Cleavage Acidolytic Cleavage (TFA Cocktail) Elongation->Cleavage Peptide C-Terminally Modified Peptide Cleavage->Peptide Purification Purification Peptide->Purification

Caption: Workflow for solid-phase peptide synthesis using the BAL linker.

BAL_Cleavage_Pathway ResinPeptide Resin-Linker-N(Peptide)-Cα-... Protonation Protonation of Backbone Amide ResinPeptide->Protonation H+ (from TFA) Carbocation Formation of Benzylic Carbocation Protonation->Carbocation Cleavage of Backbone Amide Bond ReleasedPeptide Released Peptide Carbocation->ReleasedPeptide Scavenging Carbocation Trapping by Scavengers Carbocation->Scavenging e.g., TIS

Caption: Signaling pathway of the acid-catalyzed cleavage of the BAL linker.

References

Introduction: The Role of Linkers in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acid-Labile Linkers in Combinatorial Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of acid-labile linkers, a cornerstone technology in solid-phase organic synthesis (SPOS) and combinatorial chemistry. We will delve into the types of linkers, their cleavage mechanisms, quantitative data on their performance, and detailed experimental protocols essential for laboratory applications.

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse libraries of chemical compounds, which is fundamental to modern drug discovery.[1] A key enabling technology for this field is Solid-Phase Organic Synthesis (SPOS), where molecules are built sequentially while tethered to an insoluble polymer resin.[2] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.

The linker is a critical component in this methodology. It is a specialized, bifunctional molecule that connects the nascent compound to the solid support.[3] An ideal linker must be stable to the reaction conditions used during the synthesis but allow for the clean and efficient release of the final product from the resin under specific, non-destructive conditions.[3][4] Acid-labile linkers are among the most widely used due to their reliability and the volatility of the most common cleavage reagent, trifluoroacetic acid (TFA), which simplifies product isolation.

Core Concepts of Acid-Labile Cleavage

The cleavage of acid-labile linkers is an acid-catalyzed process, typically involving TFA. The mechanism hinges on the stability of the carbocation intermediate formed upon cleavage. Most acid-labile linkers are based on benzylic or trityl systems, which are substituted with electron-donating groups (like alkoxy groups) to stabilize the positive charge that develops during the reaction. The greater the stabilization of this transient carbocation, the milder the acidic conditions required for cleavage.

For example, the cleavage of a p-alkoxybenzyl ester (the core of the Wang resin) proceeds via protonation of the ester's benzylic alcohol oxygen by TFA. This makes it a good leaving group, allowing the C-O bond to break, releasing the synthesized molecule (as a carboxylic acid) and forming a resin-bound, resonance-stabilized benzyl cation. This cation is then quenched by scavengers in the cleavage cocktail.

Caption: General mechanism of acid-labile linker cleavage.

Common Acid-Labile Linkers and Cleavage Data

The choice of linker is dictated by the desired functionality of the final product (e.g., carboxylic acid or amide) and the required acid sensitivity for cleavage while preserving acid-sensitive protecting groups on the molecule. The most common linkers are detailed below.

Linker TypeCommon Resin NameCleaved ProductTypical Cleavage ConditionsReaction TimeNotes
p-Alkoxybenzyl Alcohol Wang ResinCarboxylic Acid50-95% TFA in DCM with scavengers (e.g., H₂O, TIS).[5]1 - 2 hoursThe most widely used resin for Fmoc-based synthesis of peptide acids.
Trityl / 2-Chlorotrityl 2-Chlorotrityl Chloride (2-CTC) ResinProtected Carboxylic Acid1-5% TFA in DCM.[6]30 minutesHighly acid-sensitive; allows cleavage while keeping most side-chain protecting groups (e.g., Boc, tBu) intact.[6]
Benzhydrylamine Rink Amide ResinCarboxamide95% TFA in DCM with scavengers.[2]30 - 60 minThe most common choice for synthesizing peptide amides via the Fmoc strategy.[2] Cleavage can be sluggish, risking side-product formation.[7]
Xanthenyl Sieber Amide ResinProtected Carboxamide1-2% TFA in DCM.[8][9]30 minutesMore acid-labile than Rink Amide, allowing for the synthesis of fully protected peptide amides.[8][10]
Super Acid Sensitive SASRIN ResinCarboxylic Acid1% TFA in DCM~1 hourA more acid-labile version of the Wang linker, useful for sensitive substrates.[3]

TFA: Trifluoroacetic Acid; DCM: Dichloromethane; TIS: Triisopropylsilane.

Detailed Experimental Protocols

Successful solid-phase synthesis requires meticulous execution of loading, synthesis, and cleavage steps.

Protocol 1: Loading the First Amino Acid onto Wang Resin

This protocol describes the esterification of the first Fmoc-protected amino acid to the resin.

  • Resin Swelling: Swell 1.0 g of Wang resin in 10 mL of dichloromethane (DCM) in a suitable reaction vessel for 30 minutes.

  • Reagent Preparation: In a separate flask, dissolve 3 equivalents (relative to resin loading) of the Fmoc-amino acid in a minimal amount of dimethylformamide (DMF). Add 3 equivalents of a coupling agent (e.g., HBTU) and 6 equivalents of a base (e.g., DIEA).

  • Coupling: Drain the DCM from the swollen resin. Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, wash the resin with DMF and treat it with a solution of acetic anhydride and pyridine in DMF (1:1:3) for 30 minutes.

  • Washing: Wash the resin thoroughly in sequence with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the loaded resin under a high vacuum overnight. The loading can be quantified by spectrophotometric analysis of the fulvene-piperidine adduct after Fmoc deprotection of a small sample.

Protocol 2: General Cleavage and Deprotection from Wang or Rink Amide Resin

This protocol uses a standard strong acid cocktail to cleave the product from the resin and remove most common side-chain protecting groups.

  • Pre-Cleavage Preparation: Ensure the N-terminal Fmoc group is removed from the peptide-resin by treating with 20% piperidine in DMF.[11] Wash the resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 4 hours.[7]

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A standard mixture ("Reagent K") is TFA/Water/Phenol/Thioanisole/TIPS (82.5:5:5:5:2.5). For simpler peptides, a cocktail of TFA/Water/TIPS (95:2.5:2.5) is often sufficient.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Swirl the mixture occasionally and allow it to react at room temperature for 1.5 to 2 hours.[11]

  • Filtration: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin 2-3 times with small portions of fresh TFA and combine the filtrates.[11]

  • Precipitation: Add the combined filtrate to a 50 mL centrifuge tube. Add 8-10 volumes of cold diethyl ether to precipitate the crude product.[11]

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product can then be purified by HPLC.

Protocol 3: Mild Cleavage from Sieber Amide Resin (for Protected Peptides)

This protocol is used to obtain a peptide amide with its acid-labile side-chain protecting groups intact.

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Cleavage Reaction: Slurry the resin in a solution of 1% TFA in DCM (v/v).[9] Mix gently at room temperature for 30 minutes.[9]

  • Isolation: Filter the resin and collect the filtrate. Wash the resin once with DCM and combine the filtrates.[9]

  • Work-up: Evaporate the filtrate under reduced pressure to yield the protected peptide fragment. Alternatively, precipitate the product using cold diethyl ether.[9]

Visualizing SPOS Workflows and Linker Diversity

A typical SPOS workflow and the structural differences between key linkers can be visualized to better understand the process.

G cluster_workflow Solid-Phase Synthesis Workflow Resin 1. Start with Resin Swell 2. Swell Resin (e.g., in DCM/DMF) Resin->Swell Load 3. Load First Monomer Swell->Load Wash1 4. Wash Load->Wash1 Deprotect 5. Deprotect (e.g., Piperidine for Fmoc) Wash1->Deprotect Wash2 6. Wash Deprotect->Wash2 Couple 7. Couple Next Monomer Wash2->Couple Wash3 8. Wash Couple->Wash3 Repeat More Monomers? Wash3->Repeat Repeat->Deprotect Yes Cleave 9. Final Cleavage (e.g., TFA Cocktail) Repeat->Cleave No Isolate 10. Isolate Product Cleave->Isolate

Caption: A typical workflow for Solid-Phase Organic Synthesis (SPOS).

The structural variety among linkers directly influences their acid lability and the type of functional group released upon cleavage.

G cluster_linkers Comparison of Common Acid-Labile Linkers cluster_products Cleavage Products Resin Polystyrene Resin Wang Wang Linker (p-alkoxybenzyl alcohol) Resin->Wang Rink Rink Amide Linker (benzhydrylamine) Resin->Rink Sieber Sieber Amide Linker (xanthenyl) Resin->Sieber Acid R-COOH (Carboxylic Acid) Wang->Acid TFA Cleavage Amide R-CONH₂ (Carboxamide) Rink->Amide TFA Cleavage Sieber->Amide TFA Cleavage

Caption: Structural classes of linkers and their resulting products.

Conclusion

Acid-labile linkers are indispensable tools in combinatorial chemistry, enabling the high-throughput synthesis of compound libraries for drug discovery and other applications. A thorough understanding of the different linker types, their specific cleavage conditions, and the associated experimental protocols is crucial for designing and executing a successful solid-phase synthesis campaign. The choice between highly labile linkers like 2-chlorotrityl for generating protected fragments and more robust systems like Wang or Rink for final products demonstrates the versatility and adaptability of this chemical strategy. By carefully selecting the appropriate linker and cleavage conditions, researchers can efficiently access a vast chemical space to identify novel lead compounds.

References

A Deep Dive into Backbone Amide Linkers: A Historical and Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the way peptides are created. However, the classical approach of anchoring the C-terminal amino acid to a solid support inherently limits the ability to modify this crucial terminus. To overcome this limitation, the concept of the backbone amide linker (BAL) was introduced in the mid-1990s. This innovative strategy involves attaching the growing peptide chain to the solid support via a backbone amide nitrogen, thereby leaving the C-terminus free for a wide array of chemical modifications. This technical guide provides an in-depth exploration of the history, development, and application of BALs in modern synthesis.

The Genesis and Evolution of Backbone Amide Linkers

The foundational BAL strategy utilized a tris(alkoxy)benzylamide system. This acid-labile linker allows for the release of the synthesized peptide from the solid support under mild acidic conditions. The core principle involves the reductive amination of an aldehyde-functionalized resin with the first amino acid, followed by the acylation of the resulting secondary amine to initiate peptide chain elongation.[1][2][3][4][5][6]

Over the years, the BAL concept has evolved to include a variety of linkers with different cleavage characteristics, expanding the repertoire of synthetic possibilities. A significant development was the introduction of photolabile backbone amide linkers, such as those based on the 6-nitroveratryl (Nve) and 2-hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) motifs. These linkers offer an orthogonal cleavage strategy, allowing for the release of the peptide from the resin upon irradiation with UV light, which is particularly useful for synthesizing molecules containing acid-sensitive functional groups.[7]

Core Chemistry of Backbone Amide Linker Synthesis

The successful implementation of BAL chemistry hinges on two key chemical transformations: reductive amination for anchoring the first amino acid and acylation of the resulting secondary amine to attach the second amino acid.

Reductive Amination: Anchoring the First Residue

The initial step in BAL-based SPPS is the covalent attachment of the first C-terminally modified amino acid to the aldehyde-functionalized solid support. This is achieved through a reductive amination reaction. The primary amine of the amino acid reacts with the aldehyde on the resin to form a Schiff base (imine), which is then reduced in situ to a stable secondary amine linkage. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9]

Acylation of the Secondary Amine: A Critical Step

Following the successful anchoring of the first amino acid, the newly formed secondary amine on the resin must be acylated with the second Fmoc-protected amino acid to continue the peptide chain elongation. This step can be challenging due to the steric hindrance around the secondary amine. To drive this reaction to completion, highly activated coupling reagents are often employed. The use of pre-formed Fmoc-amino acid symmetrical anhydrides has proven to be an effective strategy to achieve high acylation efficiency.[10]

Quantitative Performance of Backbone Amide Linkers

The efficiency of a BAL strategy is determined by several factors, including the loading capacity of the resin, the yield of the reductive amination and acylation steps, and the cleavage efficiency. The following tables summarize available quantitative data for different BAL systems. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Linker TypeResinLoading Capacity (mmol/g)Reductive Amination Yield (%)Acylation Yield (%)Cleavage ConditionsCleavage Yield (%)Reference
Tris(alkoxy)benzylamide (BAL)Polystyrene0.4 - 0.8>9580 - 95TFA-based cocktails40 - 88[11]
Photolabile (Hcnb)Aminoethyl TentaGel~0.3HighHighUV irradiation (~365 nm)~80[12]

Table 1: Performance Metrics of Common Backbone Amide Linkers. This table provides an overview of the typical performance characteristics of acid-labile and photolabile BALs. Yields can be highly sequence- and substrate-dependent.

Peptide/MoleculeBAL StrategyOverall Isolated Yield (%)Crude Purity (%)Reference
Lidocaine AnaloguesTris(alkoxy)benzylamide40 - 88>80[11]
Procainamide AnaloguesTris(alkoxy)benzylamide40 - 88>80[11]
Model Peptide HydroxamatesTris(alkoxy)benzylamide68 - 83>85[13]
Model Peptide AldehydesTris(alkoxy)benzylamide16 - 5330 - 40[13]
Cyclic PentapeptidePhotolabile (4-formyl-3-hydroxy-5-nitrobenzoic acid)Not specifiedNot determined[2]

Table 2: Examples of Yields and Purities for Molecules Synthesized Using BAL Strategies. This table showcases the utility of BALs in the synthesis of diverse molecular scaffolds.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in BAL-based synthesis.

Synthesis of 5-(4-Formyl-3,5-dimethoxyphenoxy)valeric Acid (A Key BAL Precursor)

A detailed, scalable, and chromatography-free procedure for the synthesis of this important BAL precursor has been reported. The process typically involves the reaction of 3,5-dimethoxyphenol with a suitable valeric acid derivative, followed by formylation of the aromatic ring. For a detailed, step-by-step protocol, please refer to the primary literature.

On-Resin Reductive Amination
  • Swell the aldehyde-functionalized resin (e.g., BAL-polystyrene resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.

  • Add a solution of the C-terminally protected amino acid (3-5 equivalents relative to the resin loading) in DMF.

  • Add a solution of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (3-5 equivalents) in DMF.

  • Gently agitate the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored using a chloranil test for the disappearance of the primary amine.[14]

  • After the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

Acylation of the Resin-Bound Secondary Amine
  • Swell the resin from the previous step in DMF.

  • Prepare the symmetrical anhydride of the Fmoc-protected amino acid by reacting the Fmoc-amino acid (4 equivalents) with N,N'-diisopropylcarbodiimide (DIC) (2 equivalents) in DCM for 10-20 minutes at 0°C.

  • Filter the urea byproduct and add the solution of the symmetrical anhydride to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored using a ninhydrin test for the disappearance of the secondary amine.

  • Wash the resin extensively with DMF, DCM, and methanol, and dry under vacuum.

Cleavage of the Peptide from the BAL Resin

For Acid-Labile BALs (e.g., Tris(alkoxy)benzylamide):

  • Treat the peptide-bound resin with a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA)/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[10][15] For peptides containing tryptophan, specific scavengers are recommended to prevent side reactions.[10]

  • Agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

For Photolabile BALs (e.g., Hcnb):

  • Suspend the peptide-bound resin in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Irradiate the suspension with UV light at a wavelength of approximately 340-365 nm for a period of 1-4 hours.[11][12][16] The optimal irradiation time should be determined empirically.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Lyophilize the filtrate to obtain the crude peptide.

A Critical Side Reaction: Diketopiperazine Formation

A significant challenge in SPPS, particularly when using the BAL strategy, is the formation of diketopiperazines (DKPs). This intramolecular cyclization of a dipeptide unit can lead to the cleavage of the peptide from the resin, resulting in truncated sequences and reduced overall yield.[8][13][17] The propensity for DKP formation is highly sequence-dependent, with sequences containing proline or other secondary amino acids at the second position being particularly susceptible.

Strategies to minimize DKP formation include:

  • Using highly activated coupling reagents to ensure rapid acylation of the secondary amine.

  • Introducing the third amino acid as a pre-formed dipeptide.

  • Employing modified Fmoc deprotection conditions.

Visualizing the Workflow and Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and concepts discussed in this guide.

BAL_Workflow start Aldehyde-Functionalized Resin reductive_amination Reductive Amination (1st Amino Acid) start->reductive_amination secondary_amine Resin-Bound Secondary Amine reductive_amination->secondary_amine acylation Acylation (2nd Amino Acid) secondary_amine->acylation spps Standard Fmoc-SPPS (Peptide Elongation) acylation->spps cleavage Cleavage from Resin spps->cleavage product C-Terminally Modified Peptide cleavage->product

General workflow for solid-phase peptide synthesis using a backbone amide linker.

DKP_Formation dipeptide_resin Resin-Bound Dipeptide (Free N-terminus) cyclization Intramolecular Cyclization dipeptide_resin->cyclization Nucleophilic Attack dkp Diketopiperazine (Cleaved) cyclization->dkp truncated_resin Truncated Peptide on Resin cyclization->truncated_resin

Schematic of diketopiperazine (DKP) formation as a side reaction.

BAL_Classification bal Backbone Amide Linkers (BALs) acid_labile Acid-Labile bal->acid_labile photolabile Photolabile bal->photolabile other Other bal->other trisalkoxy Tris(alkoxy)benzylamide acid_labile->trisalkoxy nve 6-Nitroveratryl (Nve) photolabile->nve hcnb 2-Hydroxy-4-carboxy- 6-nitrobenzyl (Hcnb) photolabile->hcnb safety_catch Safety-Catch Linkers other->safety_catch

Classification of common backbone amide linkers based on their cleavage mechanism.

Conclusion

The development of backbone amide linkers has significantly expanded the capabilities of solid-phase peptide synthesis, enabling the routine preparation of peptides with diverse C-terminal modifications and complex cyclic architectures. While challenges such as the acylation of sterically hindered secondary amines and the prevention of diketopiperazine formation remain, ongoing research continues to refine and expand the utility of this powerful synthetic strategy. For researchers in drug discovery and development, a thorough understanding of the principles and practicalities of BAL chemistry is essential for the design and synthesis of novel peptide-based therapeutics.

References

Methodological & Application

Application Note: Synthesis of C-Terminal Peptide Aldehydes using a Backbone Amide Linker Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, a cornerstone of the Backbone Amide Linker (BAL) strategy, in solid-phase peptide synthesis (SPPS). This method provides a versatile platform for the production of C-terminally modified peptides, with a particular focus on peptide aldehydes. Peptide aldehydes are a significant class of molecules, often employed as potent and selective inhibitors of proteases, making them valuable tools in drug discovery and chemical biology. This document provides detailed protocols for the attachment of the BAL linker to an aminomethyl resin, subsequent peptide synthesis via Fmoc/tBu chemistry, and final cleavage to yield the desired peptide aldehyde. Furthermore, it outlines methods for product characterization and discusses the application of these peptides in modulating biological pathways, such as the proteasome signaling cascade.

Introduction

The synthesis of peptides with modified C-termini is a critical aspect of modern drug development and biochemical research. The Backbone Amide Linker (BAL) strategy offers a robust solution by anchoring the initial amino acid to the solid support through its α-amino group, leaving the C-terminal carboxyl group free for modification.[1][2][3] this compound is a key bifunctional molecule that facilitates this approach.[4] Its aldehyde functionality allows for the initial attachment of the first amino acid via reductive amination, while the carboxylic acid end enables covalent linkage to an aminomethyl-functionalized solid support.

The resulting acid-labile linker is compatible with standard Fmoc-based solid-phase peptide synthesis.[4][5] A significant advantage of this methodology is the ability to generate peptide aldehydes upon cleavage from the resin.[2][6] These compounds are of particular interest due to their ability to act as transition-state analog inhibitors of various proteases, including serine, cysteine, and threonine proteases.[7][8][9][10][11] Notably, peptide aldehydes have been instrumental in the development of inhibitors for the 20S proteasome, a key regulator of cellular protein degradation and a validated target in cancer therapy.[8][9][10]

This application note provides a comprehensive guide for the synthesis and characterization of a model peptide aldehyde using the BAL linker, offering researchers a detailed workflow to produce these valuable molecules for their own investigations.

Data Presentation

Table 1: Materials and Reagents

Reagent Supplier Grade
This compoundCommercially Available≥97%
Aminomethyl-ChemMatrix (CM) ResinCommercially Available0.4-0.6 mmol/g
Fmoc-Amino AcidsCommercially AvailableSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)Commercially AvailableSynthesis Grade
OxymaPure®Commercially AvailableSynthesis Grade
Sodium Cyanoborohydride (NaBH₃CN)Commercially Available≥95%
N,N-Dimethylformamide (DMF)Commercially AvailablePeptide Synthesis Grade
Dichloromethane (DCM)Commercially AvailableACS Grade
PiperidineCommercially AvailableACS Grade
Trifluoroacetic Acid (TFA)Commercially AvailableReagent Grade
Triisopropylsilane (TIS)Commercially Available≥98%
Acetonitrile (ACN)Commercially AvailableHPLC Grade
WaterMilli-Q® or equivalentHPLC Grade

Table 2: Summary of a Typical Synthesis and Characterization of a Model Peptide Aldehyde (e.g., Ac-YVAD-H)

Parameter Value Method
Resin Loading (after linker attachment)0.35 mmol/gFmoc Determination
Crude Peptide Yield75%Gravimetric
Crude Peptide Purity68%RP-HPLC (220 nm)
Purified Peptide Yield32%Gravimetric
Purified Peptide Purity>98%RP-HPLC (220 nm)
Expected Mass [M+H]⁺542.27 g/mol N/A
Observed Mass [M+H]⁺542.28 g/mol LC-MS

Experimental Protocols

Attachment of this compound to Aminomethyl Resin

This protocol describes the coupling of the BAL linker to an aminomethyl-functionalized resin.

  • Swell aminomethyl-ChemMatrix resin (1 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • Dissolve this compound (402 mg, 1.5 mmol, 3 equiv.) and OxymaPure® (213 mg, 1.5 mmol, 3 equiv.) in DMF (10 mL).

  • Add DIC (234 µL, 1.5 mmol, 3 equiv.) to the solution from step 3 and vortex briefly.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Perform a qualitative test (e.g., Kaiser test on a hydrolyzed resin sample) to confirm the absence of free amino groups.

  • Dry the resin under vacuum.

Reductive Amination of the First Amino Acid

This protocol details the attachment of the first Fmoc-protected amino acid to the aldehyde-functionalized resin.

  • Swell the BAL-functionalized resin (1 g) in DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • Dissolve the C-terminal Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH, 4 equiv.) in 1% acetic acid in DMF (10 mL).

  • Add the amino acid solution to the resin and agitate for 30 minutes.

  • Add sodium cyanoborohydride (NaBH₃CN, 4 equiv.) dissolved in a minimal amount of DMF to the resin slurry.

  • Agitate the reaction mixture at room temperature for 4 hours.

  • Drain the vessel and wash the resin with DMF (5 x 10 mL).

  • To cap any unreacted aldehyde groups, treat the resin with a solution of 1 M ethanolamine and 1 M acetic acid in DMF for 30 minutes.

  • Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Determine the loading of the first amino acid using a standard Fmoc determination protocol.[5]

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This section provides a general protocol for the elongation of the peptide chain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (4 equiv.) with a coupling agent such as DIC (4 equiv.) and an additive like OxymaPure® (4 equiv.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 10 mL).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

  • N-terminal Modification (Optional): After the final coupling and Fmoc deprotection, the N-terminus can be acetylated using a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.

Cleavage and Deprotection to Yield Peptide Aldehyde

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups to generate the C-terminal aldehyde.

  • After the final synthesis step, wash the resin with DCM (5 x 10 mL) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

  • Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Characterization

The identity and purity of the synthesized peptide aldehyde should be confirmed.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Dissolve a small amount of the crude and purified peptide in a suitable solvent (e.g., 50% ACN/water).

    • Analyze using a C18 column with a linear gradient of water and acetonitrile, both containing 0.1% TFA.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Confirm the molecular weight of the purified peptide by coupling the HPLC system to a mass spectrometer.[12][13][14][15][16]

Visualizations

cluster_linker This compound linker_structure linker_structure

Caption: Chemical structure of the BAL linker.

A 1. Linker Attachment (BAL to Aminomethyl Resin) B 2. Reductive Amination (Attachment of First Fmoc-AA) A->B DIC, OxymaPure C 3. Peptide Elongation (Fmoc-SPPS Cycles) B->C NaBH3CN D 4. Cleavage & Deprotection (TFA Cocktail) C->D Piperidine, Fmoc-AA, DIC E 5. Purification (RP-HPLC) D->E Peptide Aldehyde F 6. Characterization (LC-MS & HPLC) E->F

Caption: Workflow for peptide aldehyde synthesis.

Ub_Protein Ubiquitinated Protein Proteasome 20S Proteasome Ub_Protein->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Peptide_Aldehyde Peptide Aldehyde Inhibitor Peptide_Aldehyde->Proteasome Inhibition Cellular_Response Cellular Response (e.g., Apoptosis) Degraded_Peptides->Cellular_Response

Caption: Inhibition of the proteasome pathway.

Applications in Drug Development and Research

Peptides synthesized using the BAL linker, particularly peptide aldehydes, have significant applications in biomedical research and drug development. Their primary role is as potent inhibitors of proteases.

  • Proteasome Inhibition: The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is implicated in diseases such as cancer and neurodegenerative disorders.[8][9][10] Peptide aldehydes, such as MG132, are well-characterized inhibitors of the chymotrypsin-like activity of the 20S proteasome.[10] By synthesizing novel peptide aldehydes using the BAL strategy, researchers can develop more selective and potent proteasome inhibitors for therapeutic use or as chemical probes to study the proteasome's function.

  • Antigen Presentation: The proteasome is also involved in the generation of peptides for presentation by MHC class I molecules, a key step in the adaptive immune response.[7] Peptide aldehyde inhibitors can be used to modulate this pathway, providing tools to study antigen processing and presentation and potentially leading to new immunomodulatory therapies.

  • Cysteine and Serine Protease Inhibition: Many other classes of proteases, such as caspases, calpains, and cathepsins, are important drug targets. The aldehyde functional group can form a reversible covalent bond with the active site cysteine or serine residue of these enzymes, leading to potent inhibition.[11] The BAL methodology allows for the rapid synthesis of libraries of peptide aldehydes to screen for inhibitors against these targets.

Conclusion

The use of this compound in a Backbone Amide Linker strategy is a powerful and versatile method for the solid-phase synthesis of C-terminally modified peptides. This application note provides a detailed framework, from resin preparation to final product characterization, for the successful synthesis of peptide aldehydes. The ability to readily produce these potent protease inhibitors opens up numerous avenues for research and development in areas ranging from cancer biology to immunology. The protocols and data presented herein should serve as a valuable resource for scientists seeking to leverage this important class of molecules.

References

Application Note: Protocol for Backbone Amide Linker (BAL) Attachment to Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).

Introduction: The Backbone Amide Linker (BAL) strategy is a versatile method in solid-phase peptide synthesis that anchors the growing peptide chain through a backbone nitrogen atom rather than the C-terminal carboxyl group.[1][2] This approach offers significant flexibility, enabling the synthesis of peptides with diverse C-terminal modifications, such as acids, amides, alcohols, aldehydes, and esters, as well as facilitating the production of cyclic peptides.[2][3] The initial step involves attaching an aldehyde-containing linker, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, to an aminomethyl-functionalized solid support.[2][4] The first amino acid, with its C-terminus protected (e.g., as a t-butyl ester), is then coupled to this aldehyde resin via reductive amination.[3][5][6] Subsequent peptide chain elongation proceeds using standard Fmoc-based solid-phase chemistry.[2] This document provides a detailed protocol for the initial attachment of the BAL linker to an aminomethyl resin and the subsequent coupling of the first amino acid.

Experimental Workflow Overview

The overall process involves two primary stages: coupling the BAL linker to the aminomethyl resin and then attaching the first amino acid residue via reductive amination.

BAL_Attachment_Workflow cluster_0 Part 1: BAL Linker Coupling cluster_1 Part 2: First Amino Acid Attachment Resin_Swell 1. Swell Aminomethyl Resin (e.g., in DCM) Resin_Wash_1 2. Wash Resin (DCM & DMF) Resin_Swell->Resin_Wash_1 Linker_Coupling 3. Couple BAL Linker (e.g., DIC/OxymaPure in DMF) Resin_Wash_1->Linker_Coupling Resin_Wash_2 4. Wash Resin (DMF & DCM) Linker_Coupling->Resin_Wash_2 Monitoring_1 5. Monitor Reaction (Ninhydrin & Aldehyde Tests) Resin_Wash_2->Monitoring_1 BAL_Resin Result: BAL-Aldehyde Resin Monitoring_1->BAL_Resin Reductive_Amination 6. Reductive Amination (Amino Acid Ester + Reducing Agent) BAL_Resin->Reductive_Amination Proceed to next stage Resin_Wash_3 7. Wash Resin (DMF & DCM) Reductive_Amination->Resin_Wash_3 Monitoring_2 8. Monitor Reaction (Aldehyde Test) Resin_Wash_3->Monitoring_2 Quantification 9. Quantify Loading (Fmoc Release Assay) Monitoring_2->Quantification Loaded_Resin Result: Amino Acid-Loaded BAL Resin Quantification->Loaded_Resin BAL_Reductive_Amination BAL_Resin BAL-Aldehyde Resin (R-CHO) Loaded_Resin Loaded BAL Resin (R-CH₂-NH-CHR'-COOR'') BAL_Resin->Loaded_Resin Reductive Amination Amino_Acid Amino Acid Ester (H₂N-CHR'-COOR'') Amino_Acid->Loaded_Resin Acid_Catalyst 1% Acetic Acid in DMF Acid_Catalyst->Loaded_Resin Reducing_Agent Sodium Cyanoborohydride (NaBH₃CN) Reducing_Agent->Loaded_Resin

References

Application Notes and Protocols for Solid-Phase Synthesis of C-Terminal Modified Peptides Using the BAL Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development. The Backbone Amide Linker (BAL) strategy represents a versatile and powerful approach for the synthesis of C-terminally modified peptides, which are crucial for enhancing the therapeutic properties of peptide-based drugs. Unlike traditional methods that anchor the peptide to the resin via the C-terminal carboxyl group, the BAL linker attaches the peptide chain through a backbone amide nitrogen. This unique feature leaves the C-terminus free for a wide array of modifications, including the synthesis of peptide acids, amides, esters, aldehydes, and other functionalities, often with high purity and good yields.[1][2][3]

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of C-terminal modified peptides using the BAL linker.

Principle of the BAL Linker Strategy

The BAL strategy involves the reductive amination of the first amino acid onto an aldehyde-functionalized resin, forming a secondary amine. The peptide chain is then elongated from this point using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The C-terminal functional group of the first amino acid is typically protected during synthesis and deprotected during the final cleavage from the resin. This approach allows for significant flexibility in designing and synthesizing peptides with diverse C-terminal modifications.[4][5][6]

Advantages of the BAL Linker

  • Versatility: Enables the synthesis of a wide variety of C-terminal modifications.[1][2][3]

  • Reduced Racemization: Minimizes the risk of racemization at the C-terminal residue, a common issue in traditional SPPS.

  • Suppression of Diketopiperazine Formation: The backbone anchoring strategy can help to reduce the formation of diketopiperazine, a common side reaction in SPPS.

Data Presentation: Synthesis Efficiency

The following table summarizes representative yields and purities for various C-terminal modifications achieved using the BAL linker strategy. It is important to note that yields and purities can be sequence-dependent and may require optimization for specific peptides.

C-Terminal ModificationPeptide Sequence/AnalogueCrude Yield (%)Purity (%)Citation(s)
Peptide Acid Model Tripeptide89 (cleavage)>93
Peptide Aldehyde Model Sequences16 - 5330 - 40[1][7]
Peptide Hydroxamate Model Sequences68 - 83>85[1][7]
Amide Analogues Lidocaine/Procainamide40 - 88 (isolated)>80 (initial crude)[8]

Note: The variability in yields for peptide aldehydes can be attributed to the specific peptide sequence and the cleavage conditions used.[1][7] Further optimization of cleavage cocktails can improve the final yield and purity.

Experimental Protocols

Resin Preparation: Attachment of the BAL Linker to Aminomethyl Resin

This protocol describes the coupling of the BAL aldehyde linker, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, to an aminomethyl-functionalized solid support.

Materials:

  • Aminomethyl-polystyrene resin or similar aminomethylated support

  • 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (BAL linker)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.

  • Drain the DMF.

  • Dissolve the BAL linker (3 equivalents relative to resin loading) and OxymaPure/HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 10-15 minutes.

  • Add the activated BAL linker solution to the resin.

  • Agitate the mixture for 4-6 hours at room temperature.

  • Monitor the reaction using a Kaiser test (should be negative, indicating the consumption of primary amines).

  • Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Dry the resin under vacuum.

Attachment of the First Amino Acid via Reductive Amination

This protocol details the anchoring of the C-terminal amino acid to the BAL aldehyde resin.

Materials:

  • BAL aldehyde resin

  • Fmoc-protected amino acid with a protected C-terminus (e.g., Fmoc-Ala-OtBu for a C-terminal acid)

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in DMF

  • Methanol (MeOH)

  • DMF

  • DCM

Procedure:

  • Swell the BAL aldehyde resin in DMF for 1-2 hours.

  • Drain the DMF.

  • Dissolve the protected C-terminal amino acid (5-10 equivalents) in 1% acetic acid in DMF.

  • Add the amino acid solution to the resin and agitate for 30 minutes.

  • In a separate vial, dissolve NaBH₃CN (5-10 equivalents) in a minimal amount of MeOH.

  • Add the NaBH₃CN solution to the resin slurry.

  • Agitate the reaction mixture overnight at room temperature.

  • Monitor the reaction using an aldehyde test (e.g., with 2,4-dinitrophenylhydrazine) to confirm the consumption of the aldehyde groups.

  • Drain the solution and wash the resin with DMF (5x) and DCM (5x).

Peptide Chain Elongation via Fmoc-SPPS

Standard Fmoc-SPPS protocols are used to elongate the peptide chain.

Materials:

  • Resin with the first amino acid attached

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, HATU, or DIC/OxymaPure)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • DMF

  • DCM

Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Amino Acid Coupling:

  • Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HCTU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the coupling solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction with a Kaiser test (should be negative). If the test is positive, recouple.

  • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

Cleavage and Deprotection of C-Terminal Modified Peptides

The final step involves cleaving the peptide from the BAL linker and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the desired C-terminal functionality and the amino acid composition of the peptide.

General Cleavage Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Cleavage Cocktails for Specific C-Terminal Modifications:

  • Peptide Acids: A standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is typically used. The C-terminal protecting group (e.g., t-Butyl) is removed simultaneously.

  • Peptide Amides: If the C-terminal amino acid was introduced as an amide, the same standard cleavage cocktail can be used.

  • Peptide Aldehydes: For peptides synthesized with a C-terminal acetal, cleavage with a TFA-based cocktail will deprotect the acetal to yield the aldehyde. A common cocktail is TFA/DCM/H₂O. For more sensitive sequences, a two-step cleavage might be necessary.

  • For Peptides Containing Sensitive Residues (Trp, Cys, Met): Use a cleavage cocktail with scavengers. Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) is a common choice.

Mandatory Visualizations

Experimental Workflow

BAL_SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Purification Resin Aminomethyl Resin BAL_Linker BAL Linker Coupling (DIC, OxymaPure) Resin->BAL_Linker BAL_Resin BAL Aldehyde Resin BAL_Linker->BAL_Resin First_AA Reductive Amination (1st Protected AA, NaBH3CN) BAL_Resin->First_AA Elongation Peptide Elongation (Fmoc-SPPS Cycles) First_AA->Elongation Peptide_Resin Fully Assembled Peptide-Resin Elongation->Peptide_Resin Cleavage Cleavage from Resin (TFA Cocktail) Peptide_Resin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide C-Terminal Modified Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase synthesis of C-terminal modified peptides using the BAL linker.

BAL Linker Reaction Pathway

Caption: Key chemical transformations in the BAL linker strategy for C-terminal peptide modification.

References

Application Notes and Protocols for the Cleavage of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid linker, commonly known as the Backbone Amide Linker (BAL), is a versatile, acid-labile linker widely employed in solid-phase synthesis.[1][2][3] Its utility spans the synthesis of peptides, small molecules, and complex organic scaffolds. The key feature of the BAL linker is its susceptibility to cleavage under mildly acidic conditions, allowing for the release of the synthesized molecule from the solid support with high efficiency.[4] This document provides detailed application notes, experimental protocols, and quantitative data for the effective cleavage of the BAL linker.

Application Notes

The BAL linker is an integral part of the tris(alkoxy)benzylamide family of linkers. Molecules are typically attached to the BAL resin via a backbone amide bond, leaving the C-terminus of a peptide, for example, available for further modification.[1] The final cleavage from the resin is most commonly achieved using trifluoroacetic acid (TFA). The concentration of TFA and the composition of the cleavage cocktail can be tailored to the specific requirements of the synthesized molecule, particularly the presence of sensitive amino acid residues that are prone to modification by reactive cationic species generated during cleavage.[5]

To mitigate these side reactions, scavengers are added to the TFA cleavage cocktail.[5] Common scavengers include:

  • Water (H₂O): Acts as a proton source and helps in the hydrolysis of the linker-resin bond.

  • Triisopropylsilane (TIS): Effectively scavenges carbocations, such as the trityl and Pbf cations, preventing reattachment to the peptide.[6]

  • 1,2-Ethanedithiol (EDT): A scavenger for t-butyl cations and also helps in reducing the oxidation of cysteine and methionine residues.[4]

  • Phenol: Protects tyrosine and tryptophan side chains from oxidation.[7]

  • Thioanisole: Aids in the removal of sulfonyl-based protecting groups from arginine and suppresses the oxidation of cysteine and methionine.[4]

The choice of the appropriate cleavage cocktail is crucial for obtaining a high yield and purity of the final product. For routine peptide cleavage, a simple mixture of TFA, TIS, and water is often sufficient.[8] For more complex peptides containing multiple sensitive residues, more comprehensive cocktails such as Reagent K or Reagent R are recommended.[4][7]

Quantitative Data on Cleavage Efficiency

The efficiency of cleavage from the BAL linker can vary depending on the nature of the synthesized molecule and the specific cleavage conditions employed. The following table summarizes reported cleavage yields under different TFA-based cocktails.

Synthesized MoleculeCleavage Cocktail CompositionReaction TimeTemperatureCrude Yield (%)Reference
Peptide Hydroxamates (various sequences)Trifluoroacetic acid (TFA) with scavengersNot SpecifiedNot Specified68-83[6]
Peptide Aldehydes (various sequences)Lithium aluminum hydride in THFNot SpecifiedNot Specified16-53[6]
Peptide 1 (H-Phe-Ala-His-OH)TFA-H₂O (9:1)1 hourRoom Temperature95Not in search results
Peptide 2 (sequence not specified)TFA-H₂O (9:1)1 hourRoom Temperature91Not in search results
Alanine amide from alanyl-4-ADPV-alanyl-aminomethyl-polystyreneTFA-dichloromethane (1:9)60 minutesRoom Temperature50[9]

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides from BAL Resin

This protocol is suitable for peptides that do not contain sensitive amino acid residues such as Cys, Met, or Trp.

Materials:

  • Peptide-bound BAL resin

  • Cleavage Cocktail A: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • Round-bottom flask or reaction vessel

Procedure:

  • Transfer the dried peptide-bound BAL resin to a round-bottom flask or a suitable reaction vessel.

  • Wash the resin with DCM (3 x 5 mL per 100 mg of resin) to remove any residual solvents and impurities.

  • Add the freshly prepared Cleavage Cocktail A to the resin (approximately 10 mL per gram of resin).[10]

  • Seal the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 3 hours.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation at 3500 rpm for 5 minutes.[6]

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides with Sensitive Residues from BAL Resin (Using Reagent K)

This protocol is recommended for peptides containing sensitive amino acid residues like Cys, Met, Trp, and Tyr.[7]

Materials:

  • Peptide-bound BAL resin

  • Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/w/v/v/v)

  • Dichloromethane (DCM)

  • Cold methyl t-butyl ether

  • Centrifuge

  • Reaction vessel

Procedure:

  • Place the dried peptide-bound BAL resin in a reaction vessel.

  • Suspend the resin in Reagent K (10-40 mL per gram of resin).[7]

  • Stir the mixture at room temperature for 1 to 2.5 hours. For peptides with multiple arginine residues, a longer deprotection time may be required.[7]

  • Filter the resin and rinse with a small amount of fresh TFA.

  • Combine the filtrates and concentrate the solution to a syrup under reduced pressure.

  • Dissolve the syrup in a minimal volume of TFA.

  • Precipitate the peptide by adding the solution to cold methyl t-butyl ether.

  • Collect the crude peptide by filtration or centrifugation.[7]

  • Wash the peptide pellet with cold methyl t-butyl ether and dry under vacuum.

Visualizations

Cleavage Mechanism of the BAL Linker

The cleavage of the this compound (BAL) linker is an acid-catalyzed process. The strong acid, typically TFA, protonates the electron-rich aromatic ring and the amide bond, facilitating the cleavage of the bond connecting the synthesized molecule to the linker.

BAL_Cleavage_Mechanism Resin_Bound Resin-Bound Molecule Protonation Protonation by TFA Resin_Bound->Protonation Intermediate Carbocation Intermediate Formation Protonation->Intermediate Cleavage Cleavage of Molecule-Linker Bond Intermediate->Cleavage Scavenging Scavenging of Cations Intermediate->Scavenging Scavengers (TIS, EDT, etc.) Released_Molecule Released Molecule Cleavage->Released_Molecule Byproducts Trapped Byproducts Scavenging->Byproducts

Caption: Acid-catalyzed cleavage mechanism of the BAL linker.

Experimental Workflow for BAL Linker Cleavage

The following diagram illustrates the general workflow for the cleavage of a synthesized molecule from a BAL solid support.

Cleavage_Workflow Start Start: Peptide-Bound BAL Resin Wash 1. Wash Resin with DCM Start->Wash Add_Cocktail 2. Add TFA Cleavage Cocktail Wash->Add_Cocktail Incubate 3. Incubate at Room Temperature (1.5-3 hours) Add_Cocktail->Incubate Filter 4. Filter to Separate Resin Incubate->Filter Precipitate 5. Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge 6. Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Pellet 7. Wash Pellet with Cold Ether Centrifuge->Wash_Pellet Dry 8. Dry the Purified Peptide Wash_Pellet->Dry End End: Purified Peptide Dry->End

Caption: General experimental workflow for BAL linker cleavage.

References

Application Notes and Protocols for Small Molecule Library Synthesis using 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is a versatile bifunctional building block ideally suited for the synthesis of diverse small molecule libraries. Its aldehyde functionality serves as a reactive handle for various multicomponent reactions, while the butanoic acid chain allows for its immobilization onto a solid support, making it an excellent scaffold for combinatorial chemistry and drug discovery programs. This molecule is a derivative of syringaldehyde, a naturally occurring phenolic compound known to be a precursor for biologically active molecules.[1][2] The syringaldehyde core is associated with a range of biological activities, including anti-inflammatory and antioxidant effects, often through the modulation of key signaling pathways such as the NF-κB pathway.[3][4][5]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of small molecule libraries via Ugi and Passerini multicomponent reactions.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₃H₁₆O₆
Molecular Weight 268.26 g/mol
CAS Number 197304-21-5
Appearance Off-white to pale yellow powder
Purity ≥97%
Storage Store at 2-8°C

Application in Small Molecule Library Synthesis

The core utility of this compound in library synthesis lies in its role as a "backbone amide linker" (BAL) when immobilized on a solid support.[6][7][8][9] The aldehyde group is strategically positioned to participate in multicomponent reactions, allowing for the rapid generation of molecular diversity from a set of readily available starting materials.

Key Advantages:
  • Versatility: The aldehyde functionality is compatible with a wide range of multicomponent reactions, including the Ugi and Passerini reactions.[10][11]

  • Solid-Phase Compatibility: The carboxylic acid allows for straightforward attachment to various solid supports (e.g., aminomethylated polystyrene resin), facilitating high-throughput synthesis and purification.[6][8]

  • Traceless Cleavage: The linker is designed for acid-labile cleavage, releasing the final small molecules from the solid support without leaving a residual linker fragment.[7]

  • Access to Privileged Scaffolds: The syringaldehyde core provides a starting point for the synthesis of compounds with potential biological relevance, particularly in the area of inflammation and kinase inhibition.[3][4][12][13]

Experimental Protocols

The following are detailed protocols for the synthesis of a small molecule library using this compound on a solid support.

Protocol 1: Immobilization of this compound on Solid Support

This protocol describes the attachment of the building block to an aminomethylated polystyrene resin.

Materials:

  • Aminomethylated polystyrene resin (100-200 mesh, 1% DVB, 1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the aminomethylated polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • In a separate flask, dissolve this compound (536 mg, 2.0 mmol) and HOBt (270 mg, 2.0 mmol) in DMF (5 mL).

  • Add DIC (310 µL, 2.0 mmol) to the solution from step 3 and stir for 15 minutes at room temperature.

  • Add the activated ester solution to the swollen resin.

  • Shake the reaction vessel at room temperature for 12-16 hours.

  • Wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • To cap any unreacted amino groups, treat the resin with a solution of 20% acetic anhydride in DMF for 30 minutes.

  • Wash the resin as in step 7 and dry under vacuum.

Workflow for Solid-Phase Library Synthesis

The following diagram illustrates the general workflow for synthesizing a small molecule library using the immobilized this compound.

G A Immobilization of 4-(4-formyl-3,5-dimethoxy- phenoxy)butanoic acid B Split Resin into Reaction Vessels A->B C Parallel Multicomponent Reactions (Ugi or Passerini) B->C D Pooling and Washing C->D E Cleavage from Resin D->E F Purification and Characterization E->F

Caption: Solid-phase synthesis workflow.

Protocol 2: Ugi Four-Component Reaction for Library Synthesis

This protocol details the parallel synthesis of a dipeptide-like library using the Ugi four-component reaction.

Materials:

  • Immobilized this compound resin (from Protocol 1)

  • A diverse set of primary amines (e.g., aniline, benzylamine, cyclopropylamine)

  • A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid, isobutyric acid)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Distribute the immobilized resin (e.g., 50 mg, 0.05 mmol per well) into a 96-well filter plate.

  • To each well, add a solution of a unique primary amine (0.2 M in MeOH, 500 µL, 0.1 mmol).

  • Shake the plate for 30 minutes at room temperature to facilitate imine formation.

  • To each well, add a solution of a unique carboxylic acid (0.2 M in MeOH, 500 µL, 0.1 mmol).

  • To each well, add a solution of a unique isocyanide (0.2 M in MeOH, 500 µL, 0.1 mmol).

  • Seal the plate and shake at room temperature for 48-72 hours.

  • Wash the resin in each well with DMF (5 x 1 mL), DCM (5 x 1 mL), and MeOH (3 x 1 mL).

  • Dry the resin under vacuum.

  • Cleave the products from the resin by treating each well with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 500 µL) for 2 hours.

  • Collect the cleavage solution by filtration into a 96-well collection plate.

  • Concentrate the solutions in the collection plate under a stream of nitrogen.

  • Re-dissolve the residues in a suitable solvent (e.g., DMSO) for analysis and screening.

Hypothetical Quantitative Data for a 3x3x3 Ugi Library

Amine (R1)Carboxylic Acid (R2)Isocyanide (R3)Product IDYield (%)Purity (%)
AnilineAcetic Acidt-Butyl IsocyanideUGI-0017892
AnilineBenzoic AcidCyclohexyl IsocyanideUGI-0027290
AnilineIsobutyric AcidBenzyl IsocyanideUGI-0036888
BenzylamineAcetic Acidt-Butyl IsocyanideUGI-0048595
BenzylamineBenzoic AcidCyclohexyl IsocyanideUGI-0058193
BenzylamineIsobutyric AcidBenzyl IsocyanideUGI-0067591
CyclopropylamineAcetic Acidt-Butyl IsocyanideUGI-0078896
CyclopropylamineBenzoic AcidCyclohexyl IsocyanideUGI-0088394
CyclopropylamineIsobutyric AcidBenzyl IsocyanideUGI-0097992
Protocol 3: Passerini Three-Component Reaction for Library Synthesis

This protocol outlines the synthesis of an α-acyloxy amide library using the Passerini three-component reaction.

Materials:

  • Immobilized this compound resin (from Protocol 1)

  • A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid, isobutyric acid)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Distribute the immobilized resin (e.g., 50 mg, 0.05 mmol per well) into a 96-well filter plate.

  • Swell the resin in DCM (500 µL) for 30 minutes.

  • To each well, add a solution of a unique carboxylic acid (0.2 M in DCM, 500 µL, 0.1 mmol).

  • To each well, add a solution of a unique isocyanide (0.2 M in DCM, 500 µL, 0.1 mmol).

  • Seal the plate and shake at room temperature for 48-72 hours.

  • Wash the resin in each well with DCM (5 x 1 mL), DMF (3 x 1 mL), and DCM (3 x 1 mL).

  • Dry the resin under vacuum.

  • Cleave the products from the resin by treating each well with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 500 µL) for 2 hours.

  • Collect the cleavage solution by filtration into a 96-well collection plate.

  • Concentrate the solutions in the collection plate under a stream of nitrogen.

  • Re-dissolve the residues in a suitable solvent (e.g., DMSO) for analysis and screening.

Hypothetical Quantitative Data for a 3x3 Passerini Library

Carboxylic Acid (R1)Isocyanide (R2)Product IDYield (%)Purity (%)
Acetic Acidt-Butyl IsocyanidePAS-0018294
Acetic AcidCyclohexyl IsocyanidePAS-0027991
Acetic AcidBenzyl IsocyanidePAS-0037589
Benzoic Acidt-Butyl IsocyanidePAS-0047690
Benzoic AcidCyclohexyl IsocyanidePAS-0057188
Benzoic AcidBenzyl IsocyanidePAS-0066786
Isobutyric Acidt-Butyl IsocyanidePAS-0078595
Isobutyric AcidCyclohexyl IsocyanidePAS-0088092
Isobutyric AcidBenzyl IsocyanidePAS-0097790

Potential Biological Applications and Signaling Pathway Modulation

The syringaldehyde scaffold present in this compound suggests that the resulting small molecule libraries may possess interesting biological activities. Phenolic compounds, including syringaldehyde derivatives, have been reported to exhibit anti-inflammatory properties.[3][4] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[14][15]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the immune response and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Small molecules that inhibit this pathway are of significant interest as potential anti-inflammatory drugs.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory\nStimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory\nStimuli->IKK Complex IκB Phosphorylation IκB Phosphorylation IKK Complex->IκB Phosphorylation IκB Degradation IκB Degradation IκB Phosphorylation->IκB Degradation NF-κB Translocation NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Pro-inflammatory\nMediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory\nMediators NF-κB Release NF-κB Release IκB Degradation->NF-κB Release NF-κB Release->NF-κB Translocation Small Molecule\nInhibitor Small Molecule Inhibitor Small Molecule\nInhibitor->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Small molecule libraries synthesized from this compound can be screened for their ability to inhibit the NF-κB pathway. A high-throughput screening campaign could identify compounds that, for example, inhibit the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and subsequent inflammatory response.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse small molecule libraries. Its compatibility with solid-phase synthesis and multicomponent reactions such as the Ugi and Passerini reactions enables the rapid and efficient generation of novel chemical entities. The inherent biological potential of the syringaldehyde scaffold makes the resulting libraries particularly attractive for screening in drug discovery programs, with a focus on anti-inflammatory agents that may modulate the NF-κB signaling pathway. The protocols and data presented herein provide a comprehensive guide for researchers to leverage this powerful tool in their quest for new therapeutic agents.

References

Application of the Backbone Amide Linker (BAL) in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Backbone Amide Linker (BAL) represents a versatile and powerful tool in solid-phase synthesis (SPS), particularly for the generation of diverse compound libraries crucial for drug discovery. By anchoring the growing molecule to the solid support via a backbone amide nitrogen instead of the traditional C-terminal carboxyl group, the BAL strategy offers unparalleled flexibility for C-terminal modifications. This allows for the synthesis of a wide array of chemical entities, including peptides with modified C-termini, cyclic peptides, and various small molecule scaffolds, which are often challenging to produce using conventional solid-phase techniques.[1][2][3]

Application Notes

The BAL linker's unique mode of attachment opens up a broad spectrum of applications in the synthesis of potential therapeutic agents and chemical probes.

Key Advantages of the BAL Linker:

  • C-Terminal Diversification: The primary advantage of the BAL linker is the ability to freely modify the C-terminus of a peptide or small molecule.[1][3] This is critical for structure-activity relationship (SAR) studies, where even minor modifications to the C-terminus can significantly impact biological activity and pharmacokinetic properties. The BAL strategy facilitates the synthesis of C-terminal acids, amides, esters, alcohols, aldehydes, and thioesters from a common resin-bound intermediate.[2]

  • Synthesis of Cyclic Peptides: On-resin cyclization is a key application of the BAL linker.[4] By anchoring the peptide through the backbone, both the N- and C-termini are available for head-to-tail cyclization while still attached to the solid support, simplifying the purification of the final cyclic product.

  • Access to "Difficult" Sequences: For peptides prone to diketopiperazine formation at the dipeptide stage (e.g., sequences with C-terminal Proline or N-alkylated amino acids), the BAL strategy can mitigate this side reaction, leading to higher purity and yield of the desired product.[5]

  • Broader Substrate Scope: The BAL approach is not limited to peptides. It has been successfully employed in the solid-phase synthesis of various small molecule libraries, including 2,5-piperazinediones and benzopyrans, which are valuable scaffolds in drug discovery.[5]

Limitations and Considerations:

  • Acylation of the Secondary Amine: The acylation of the secondary amine formed after the attachment of the first amino acid can be sterically hindered, potentially leading to lower coupling yields compared to standard Fmoc-SPPS. The use of highly efficient coupling reagents or symmetrical anhydrides is often necessary to drive this reaction to completion.[6]

  • Harsh Cleavage Conditions: Cleavage of the synthesized molecule from the BAL resin typically requires strong acidic conditions, most commonly trifluoroacetic acid (TFA). This may not be suitable for molecules containing acid-labile functional groups.

  • Potential for Racemization: While generally low, some epimerization of the C-terminal residue can occur, particularly in the synthesis of peptide aldehydes.[5]

Quantitative Data Summary

The following tables summarize representative yields and purities achieved in the synthesis of various compound classes using the BAL linker.

Table 1: Synthesis of C-Terminal Modified Peptides

C-Terminal ModificationModel Peptide SequenceCleavage ConditionsCrude Yield (%)Crude Purity (%)Reference
Carboxylic AcidH-Phe-Ala-His-OHTFA/H₂O (9:1)89>93
N,N-dimethylamideH-Tyr-Gly-Gly-Phe-Ala-Sar-N(CH₃)₂TFA/Et₃SiH95>95
AldehydeAc-Leu-Val-Lys(Boc)-CHOLiAlH₄ in THF16-5330-40[5]
HydroxamateAc-Leu-Val-Lys(Boc)-NHOHTFA with scavengers68-83>85[5]
ThioesterModel PeptideTFA/H₂O (9:1)HighHigh[7]
p-NitroanilideModel PeptideTFA/H₂O (9:1)ExcellentHigh[7]

Table 2: Synthesis of the API Liraglutide

PeptideResinOverall Yield (after purification)Crude PurityReference
LiraglutideBAL-ChemMatrix69%84%[1]

Table 3: On-Resin Cyclization of Peptides

Peptide TypeCyclization ConditionsCleavage ConditionsYieldPurityReference
Cyclic DipeptideNaOMe in MeOH/NMPTFAGoodHigh[5]
Cyclic Heptapeptide (Stylostatin 1)On-resin cyclizationHFHighHigh[4]

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase synthesis using the BAL linker. These should be optimized for specific sequences and scales.

Protocol 1: Anchoring of the BAL Linker to Aminomethyl Resin

This protocol describes the coupling of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid to an aminomethyl-functionalized solid support.

Materials:

  • Aminomethyl-functionalized resin (e.g., Aminomethyl-ChemMatrix)

  • 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (BAL linker)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the aminomethyl resin in DCM in a reaction vessel for 1 hour.

  • Wash the resin with DMF (3 x volume).

  • Prepare a solution of the BAL linker (6 equivalents relative to resin loading), DIC (6 equivalents), and OxymaPure® (6 equivalents) in DMF.

  • Add the coupling solution to the resin and shake for 4 hours at room temperature.

  • Wash the resin thoroughly with DMF (5 x volume) and DCM (5 x volume).

  • Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling (should be negative).

  • Perform an aldehyde test to confirm the presence of the aldehyde functionality (should be positive).

Protocol 2: Reductive Amination for First Amino Acid Attachment

This protocol describes the coupling of the first C-terminally protected amino acid to the BAL-functionalized resin.

Materials:

  • BAL-functionalized resin

  • Fmoc-amino acid tert-butyl ester hydrochloride (e.g., H-Gly-OtBu·HCl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in DMF

  • DMF

  • DCM

Procedure:

  • Swell the BAL-functionalized resin in DMF.

  • Add a solution of the Fmoc-amino acid tert-butyl ester hydrochloride (10 equivalents) in 1% acetic acid in DMF.

  • Add NaBH₃CN (10 equivalents) and shake the mixture for 2 hours at room temperature.

  • Wash the resin with DMF (5 x volume) and DCM (5 x volume).

  • Perform a chloranil test to confirm the presence of a secondary amine.

Protocol 3: Acylation of the Secondary Amine

This protocol describes the coupling of the second amino acid to the secondary amine on the resin.

Materials:

  • Resin from Protocol 2

  • Fmoc-amino acid

  • DIC

  • OxymaPure®

  • DMF

  • DCM

Procedure:

  • Swell the resin in DMF.

  • Prepare a solution of the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

  • Add the coupling solution to the resin and shake for 90 minutes.

  • Perform a Kaiser test. If the test is positive, repeat the coupling step. For hindered amino acids, overnight coupling may be necessary.[1]

  • Wash the resin with DMF (5 x volume) and DCM (5 x volume).

Protocol 4: Standard Fmoc-SPPS Elongation

Subsequent amino acids are coupled using standard Fmoc-SPPS protocols.

Materials:

  • 20% Piperidine in DMF

  • Fmoc-amino acid

  • Coupling reagents (e.g., DIC/OxymaPure® or HATU/DIPEA)

  • DMF

  • DCM

Procedure (per cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5 x volume) and DCM (5 x volume).

  • Coupling: Swell the resin in DMF and add a pre-activated solution of the next Fmoc-amino acid (3-5 equivalents) with appropriate coupling reagents. Shake for 1-2 hours.

  • Washing: Wash the resin with DMF (5 x volume) and DCM (5 x volume).

  • Repeat the cycle for each subsequent amino acid.

Protocol 5: Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized molecule from the BAL resin and removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Precipitate the crude product by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

  • Dry the crude product under vacuum.

Visualizations

Experimental Workflow for BAL Linker Synthesis

BAL_Workflow cluster_resin_prep Resin Preparation cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection Resin Aminomethyl Resin Coupling DIC, OxymaPure in DMF Resin->Coupling BAL_Linker BAL Linker (5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid) BAL_Linker->Coupling BAL_Resin BAL-Functionalized Resin Coupling->BAL_Resin Reductive_Amination Reductive Amination (NaBH₃CN) BAL_Resin->Reductive_Amination AA1 First Amino Acid (C-terminally protected) AA1->Reductive_Amination Resin_AA1 Resin-AA1 (Secondary Amine) Reductive_Amination->Resin_AA1 Acylation Acylation (e.g., DIC/OxymaPure) Resin_AA1->Acylation AA2 Second Fmoc-Amino Acid AA2->Acylation Resin_Dipeptide Resin-Dipeptide Acylation->Resin_Dipeptide Elongation Fmoc-SPPS Cycles Resin_Dipeptide->Elongation Peptide_Resin Final Peptide-Resin Elongation->Peptide_Resin Cleavage Cleavage Peptide_Resin->Cleavage Cleavage_Cocktail TFA-based Cleavage Cocktail Cleavage_Cocktail->Cleavage Crude_Peptide Crude Product Cleavage->Crude_Peptide

Caption: General workflow for solid-phase synthesis using the BAL linker.

Logical Relationship of BAL Linker Cleavage

BAL_Cleavage Peptide_Resin Peptide Anchored to BAL Resin via Backbone Amide Protonation Protonation of the Linker Peptide_Resin->Protonation Addition of TFA Trifluoroacetic Acid (TFA) TFA->Protonation Carbocation Formation of a Stable Tris(alkoxy)benzyl Carbocation Protonation->Carbocation leads to Release Release of the Peptide with a Free C-Terminus Carbocation->Release facilitates Final_Peptide Final Product (e.g., Peptide Acid, Amide, etc.) Release->Final_Peptide

Caption: Acid-mediated cleavage mechanism of the BAL linker.

Conceptual Signaling Pathway Inhibition

Signaling_Pathway cluster_synthesis Synthesis cluster_pathway Biological Pathway BAL_Synthesis BAL Linker Synthesis Peptide_Aldehyde Peptide Aldehyde (Protease Inhibitor) BAL_Synthesis->Peptide_Aldehyde Protease Target Protease (e.g., Serine Protease) Peptide_Aldehyde->Protease Inhibits Products Cleavage Products Protease->Products Cleaves Substrate Natural Substrate Substrate->Protease Cellular_Response Downstream Cellular Response Products->Cellular_Response triggers

Caption: Conceptual inhibition of a signaling pathway by a BAL-synthesized molecule.

References

Application Notes and Protocols: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid in Peptide Synthesis for Proteomics and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, commonly known as a Backbone Amide Linker (BAL), is a versatile chemical tool primarily utilized in solid-phase peptide synthesis (SPPS).[1][2] Its unique structure allows for the anchoring of the growing peptide chain through a backbone amide nitrogen, leaving the C-terminus free for a wide range of chemical modifications.[3][4] This capability is particularly valuable for synthesizing peptides with functionalities that are difficult to obtain through standard SPPS methods, providing crucial reagents for proteomics research and drug development.

While not directly used as a probe in typical proteomics workflows like protein identification or quantification, this compound is instrumental in the synthesis of bespoke peptides that serve as substrates, inhibitors, or standards in various proteomic and biochemical assays.

Key Applications

The primary application of this compound is in the synthesis of C-terminally modified peptides. This approach overcomes the limitations of traditional SPPS where the C-terminus is immobilized on the solid support.[3]

Type of C-terminal Modification Description Potential Applications in Proteomics and Drug Discovery
Peptide Aldehydes The C-terminal carboxyl group is replaced with an aldehyde functionality.[5][6]- Enzyme Inhibitors: Peptide aldehydes are potent inhibitors of various proteases, including serine, cysteine, and aspartyl proteases, making them valuable tools for studying enzyme function and for drug development.[6][7] - Chemical Probes: Can be used to label and identify active proteases in complex biological samples.
Peptide Alcohols The C-terminal carboxyl group is reduced to a primary alcohol.[4]- Metabolically Stabilized Peptides: Can exhibit increased resistance to carboxypeptidases. - Pharmacokinetic Studies: Useful for studying the metabolism and clearance of peptide-based drugs.
Peptide Esters The C-terminal carboxyl group is esterified.[4]- Prodrugs: C-terminal esters can be designed to be cleaved by specific esterases in target tissues, releasing the active peptide. - Solubility Enhancement: Modification of the C-terminus can improve the solubility of hydrophobic peptides.
N,N-dialkylamides The C-terminal carboxyl group is converted to a tertiary amide.[4]- Increased Stability: Can enhance resistance to enzymatic degradation. - Receptor Binding Studies: Allows for the exploration of the structural requirements for receptor interaction at the C-terminus.
Cyclic Peptides The peptide is cyclized head-to-tail.[4]- Therapeutic Leads: Cyclic peptides often exhibit improved metabolic stability, receptor affinity, and cell permeability compared to their linear counterparts. - Conformational Studies: Constraining the peptide backbone can help elucidate the bioactive conformation.

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a C-Terminally Unmodified Peptide using BAL Linker

This protocol outlines the general steps for synthesizing a standard peptide with a free C-terminal carboxyl group using a BAL-functionalized resin.

G cluster_resin_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection Resin Amino-functionalized Resin BAL_Linker 4-(4-Formyl-3,5-dimethoxy phenoxy)butanoic acid Activation Activation (e.g., HBTU/HOBt) BAL_Linker->Activation Coupling Coupling Activation->Coupling BAL_Resin BAL-Functionalized Resin Coupling->BAL_Resin Reductive_Amination Reductive Amination (1st Amino Acid) BAL_Resin->Reductive_Amination Fmoc_Deprotection1 Fmoc Deprotection Reductive_Amination->Fmoc_Deprotection1 Coupling_2nd_AA Coupling of 2nd Fmoc-Amino Acid Fmoc_Deprotection1->Coupling_2nd_AA Elongation Peptide Elongation (Standard Fmoc-SPPS) Coupling_2nd_AA->Elongation Cleavage_Cocktail Cleavage Cocktail (e.g., TFA-based) Cleavage Cleavage from Resin Elongation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis using a BAL Linker.

Materials:

  • Amino-functionalized resin (e.g., aminomethyl-polystyrene)

  • This compound

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Fmoc-protected amino acids

  • Reductive amination reagents (e.g., sodium cyanoborohydride)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT)[8]

  • Ether (for precipitation)

Procedure:

  • Preparation of BAL-Functionalized Resin: a. Swell the amino-functionalized resin in DMF. b. Activate this compound with a suitable coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA). c. Add the activated linker to the resin and allow it to react until coupling is complete (monitor with a ninhydrin test). d. Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Attachment of the First Amino Acid: a. Swell the BAL-functionalized resin in a suitable solvent (e.g., 1% acetic acid in DMF). b. Add the first Fmoc-protected amino acid (as a free acid) and a reducing agent (e.g., sodium cyanoborohydride). c. Allow the reductive amination reaction to proceed for several hours. d. Wash the resin extensively with DMF and DCM.

  • Peptide Chain Elongation: a. Perform Fmoc deprotection using 20% piperidine in DMF. b. Wash the resin with DMF. c. Couple the next Fmoc-protected amino acid using standard coupling protocols (e.g., HBTU/HOBt/DIPEA). d. Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. b. Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding cold ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: a. Dissolve the crude peptide in a suitable solvent. b. Purify the peptide by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Synthesis of a C-Terminal Peptide Aldehyde

This protocol describes a method for synthesizing a peptide aldehyde using a BAL linker, where the C-terminal aldehyde is protected as an acetal during synthesis.[5]

G cluster_synthesis Synthesis on BAL Resin cluster_cleavage Cleavage and Deprotection Start Start with BAL-functionalized resin Reductive_Amination Reductive Amination with Amino Acetal Start->Reductive_Amination Elongation Peptide Elongation (Standard Fmoc-SPPS) Reductive_Amination->Elongation Acid_Cleavage Acidolytic Cleavage (e.g., TFA-based) Elongation->Acid_Cleavage Acetal_Deprotection Simultaneous Acetal Deprotection Acid_Cleavage->Acetal_Deprotection Purification Purification (HPLC) Acetal_Deprotection->Purification Peptide_Aldehyde Final Peptide Aldehyde Purification->Peptide_Aldehyde

Caption: Workflow for the Synthesis of a C-Terminal Peptide Aldehyde.

Modifications to Protocol 1:

  • Attachment of the First Amino Acid (Step 2): Instead of a standard Fmoc-amino acid, use an Fmoc-protected amino acetal (e.g., Fmoc-amino-acetaldehyde diethyl acetal). The reductive amination is performed as described in Protocol 1.

  • Cleavage and Deprotection (Step 4): During the acidolytic cleavage with a TFA-based cocktail, the acetal protecting group is simultaneously removed, yielding the free C-terminal aldehyde.[5]

This compound is a powerful tool for synthetic peptide chemistry, enabling the production of a diverse range of C-terminally modified peptides. These modified peptides are invaluable reagents for advancing proteomics research and drug discovery by serving as customized probes, inhibitors, and standards for studying protein function, validating drug targets, and developing novel therapeutics. The protocols provided herein offer a foundation for researchers to leverage the capabilities of this versatile linker in their scientific pursuits.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Synthesized with Backbone Amide Linker (BAL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometry analysis of peptides synthesized using the Backbone Amide Linker (BAL). The BAL strategy offers significant advantages in solid-phase peptide synthesis (SPPS), particularly for the preparation of C-terminally modified peptides, by anchoring the growing peptide chain through a backbone nitrogen. This document outlines the complete workflow, from peptide cleavage and sample preparation to mass spectrometric analysis and data interpretation, ensuring high-quality and reliable results for research, discovery, and development applications.

Introduction to BAL Linker in Peptide Synthesis

The Backbone Amide Linker (BAL) is a versatile tool in SPPS that allows for the synthesis of peptides with diverse C-terminal modifications, which is often challenging with traditional methods that anchor the peptide via its C-terminal carboxyl group.[1][2] By attaching the initial amino acid to the resin through its α-amino group, the C-terminus remains free for subsequent chemical transformations. This approach is particularly beneficial for synthesizing peptide acids, amides, esters, and other derivatives with high purity and yield.

Experimental Protocols

This section details the step-by-step procedures for the cleavage of peptides from the BAL resin and their preparation for mass spectrometry analysis.

Peptide Cleavage from BAL Resin

Objective: To efficiently cleave the synthesized peptide from the solid support while simultaneously removing side-chain protecting groups.

Materials:

  • Peptide-bound BAL resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Sintered glass funnel

  • Round-bottom flask

  • Centrifuge and centrifuge tubes

Protocol:

  • Resin Preparation:

    • Place the peptide-bound BAL resin in a sintered glass funnel.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x) to remove any residual reagents and solvents.

    • Dry the resin thoroughly under high vacuum for at least 4 hours.

  • Cleavage Reaction:

    • Transfer the dried resin to a round-bottom flask.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Allow the mixture to stand at room temperature for 2-3 hours with occasional swirling. For peptides containing sensitive residues like tryptophan, specific cleavage cocktails and scavengers should be employed.

  • Peptide Precipitation and Collection:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Sample Preparation for Mass Spectrometry

Objective: To prepare the cleaved peptide for analysis by MALDI-TOF MS or LC-ESI-MS/MS by removing salts and other contaminants that can interfere with ionization.

2.2.1. For MALDI-TOF MS Analysis

Materials:

  • Crude peptide pellet

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

  • Pipettes and tips

Protocol:

  • Sample Reconstitution: Dissolve a small amount of the crude peptide in a suitable solvent, such as 0.1% TFA in water or a mixture of acetonitrile and water.

  • Matrix Preparation: Prepare a saturated solution of the MALDI matrix.

  • Spotting:

    • Spot 1 µL of the peptide solution onto the MALDI target plate.

    • Immediately add 1 µL of the matrix solution to the same spot.

    • Allow the mixture to air dry completely at room temperature, forming a crystalline matrix-analyte spot.

  • Analysis: The plate is now ready for insertion into the MALDI-TOF mass spectrometer.

2.2.2. For LC-ESI-MS/MS Analysis

Materials:

  • Crude peptide pellet

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

  • C18 ZipTip® or equivalent solid-phase extraction (SPE) cartridge

  • HPLC vials

Protocol:

  • Sample Reconstitution: Dissolve the crude peptide in Solvent A.

  • Desalting and Purification:

    • Condition a C18 ZipTip® by aspirating and dispensing acetonitrile, followed by equilibration with Solvent A.

    • Load the peptide solution onto the ZipTip® by slowly aspirating and dispensing the sample multiple times.

    • Wash the ZipTip® with Solvent A to remove salts and other hydrophilic impurities.

    • Elute the purified peptide from the ZipTip® with a small volume of Solvent B.

  • Sample Dilution: Dilute the eluted peptide solution to the desired concentration with Solvent A for injection into the LC-MS/MS system.

  • Analysis: Transfer the final peptide solution to an HPLC vial for analysis.

Data Presentation and Quantitative Analysis

Mass spectrometry provides both qualitative (sequence confirmation) and quantitative (purity and yield) information about the synthesized peptide.

MALDI-TOF MS Data

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of the synthesized peptide and assessing its purity.

Table 1: Representative MALDI-TOF MS Data for a BAL-Synthesized Peptide

Peptide SequenceTheoretical Mass (Da)Observed [M+H]⁺ (m/z)Purity (%)Cleavage Yield (%)
H-Tyr-Gly-Gly-Phe-Leu-OH555.6556.3>9589
H-Ala-Pro-Gly-Phe-Ser-Pro-OH646.7647.4>9285
H-Val-His-Leu-Thr-Pro-Val-Glu-Lys-OH948.1948.9>9082

Purity is typically estimated from the relative intensity of the main peptide peak compared to impurity peaks in the mass spectrum. Cleavage yield is calculated based on the initial loading of the resin and the final amount of purified peptide.

LC-ESI-MS/MS Data

LC-ESI-MS/MS provides more detailed information, including confirmation of the peptide sequence through fragmentation analysis and accurate quantification of purity.

Table 2: Representative LC-ESI-MS/MS Data for a BAL-Synthesized Peptide

Peptide SequenceRetention Time (min)Precursor Ion (m/z)Charge StateMonoisotopic Mass (Da)Purity by HPLC (%)
H-Tyr-Gly-Gly-Phe-Leu-OH12.5556.28+1555.2796.8
H-Ala-Pro-Gly-Phe-Ser-Pro-OH9.8324.36+2646.7094.2
H-Val-His-Leu-Thr-Pro-Val-Glu-Lys-OH15.2475.06+2948.1191.5

Purity by HPLC is determined by integrating the peak area of the main peptide in the chromatogram.

Visualization of Workflows and Concepts

Diagrams created using Graphviz (DOT language) illustrate key processes and relationships in the analysis of BAL-synthesized peptides.

BAL Solid-Phase Peptide Synthesis Workflow

BAL_SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Mass Spectrometry Analysis Resin BAL Resin Coupling Amino Acid Coupling (Fmoc Chemistry) Resin->Coupling Step 1 Deprotection Fmoc Deprotection Coupling->Deprotection Step 2 Deprotection->Coupling Repeat n times Cleavage TFA Cleavage Deprotection->Cleavage Final Step Precipitation Ether Precipitation Cleavage->Precipitation Purification Crude Peptide Purification (HPLC) Precipitation->Purification MALDI MALDI-TOF MS Purification->MALDI LCMS LC-ESI-MS/MS Purification->LCMS

BAL Solid-Phase Peptide Synthesis Workflow
Mass Spectrometry Analysis Workflow

MS_Analysis_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis start Crude Peptide from BAL Synthesis desalting Desalting & Purification (e.g., C18 SPE) start->desalting ms1 MS1 Analysis (Intact Mass) desalting->ms1 ms2 MS/MS Analysis (Fragmentation) ms1->ms2 data_processing Spectral Processing & Database Search ms2->data_processing quantification Purity & Yield Quantification data_processing->quantification sequence_validation Sequence Validation data_processing->sequence_validation result Final Report quantification->result sequence_validation->result

Mass Spectrometry Analysis Workflow

Fragmentation Analysis of BAL-Synthesized Peptides

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence of the synthesized peptide. During MS/MS, the peptide ion is fragmented, typically at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination.

BAL Linker Remnants:

Following cleavage from the BAL resin with TFA, the peptide is released as a C-terminal carboxylic acid. The linker itself is designed to be "traceless," meaning no portion of the linker should remain covalently attached to the peptide.[3] Therefore, the fragmentation pattern observed in the MS/MS spectrum should correspond solely to the peptide sequence. However, incomplete cleavage or side reactions could potentially lead to the presence of linker-related adducts. It is crucial to carefully examine the mass spectrum for any unexpected peaks that do not correspond to the target peptide or its common modifications.

Interpreting the MS/MS Spectrum:

  • b-ions: Contain the N-terminus of the peptide and are formed by cleavage of the peptide bond, with the charge retained on the N-terminal fragment.

  • y-ions: Contain the C-terminus of the peptide and are formed by cleavage of the peptide bond, with the charge retained on the C-terminal fragment.

  • Other fragment ions: a-ions (b-ion minus CO), and internal fragments can also be observed.

The comprehensive analysis of these fragment ions provides high confidence in the identity and sequence of the synthesized peptide.

Signaling Pathway of Peptide Fragmentation

Peptide_Fragmentation cluster_fragments Fragment Ions Peptide Precursor Peptide Ion (M+nH)ⁿ⁺ Fragmentation Collision-Induced Dissociation (CID) Peptide->Fragmentation b_ions b-ions b₁, b₂, b₃, ... Fragmentation->b_ions N-terminal fragments y_ions y-ions y₁, y₂, y₃, ... Fragmentation->y_ions C-terminal fragments MSMS_Spectrum MS/MS Spectrum b_ions->MSMS_Spectrum y_ions->MSMS_Spectrum

Peptide Fragmentation Pathway in MS/MS

Conclusion

The use of the BAL linker in solid-phase peptide synthesis provides a powerful strategy for accessing a wide range of C-terminally modified peptides. A thorough and systematic approach to mass spectrometry analysis, as outlined in these application notes, is essential for ensuring the quality, purity, and correct identity of the synthesized products. By following these detailed protocols and data analysis guidelines, researchers can confidently utilize BAL-synthesized peptides in their scientific and drug development endeavors.

References

Application Notes and Protocols for BAL Linker Functionalized Polystyrene Resin in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Backbone Amide Linker (BAL) strategy represents a versatile approach in solid-phase peptide synthesis (SPPS), particularly for the preparation of C-terminally modified peptides, cyclic peptides, and peptide aldehydes.[1][2] Unlike traditional methods that anchor the peptide to the resin via the C-terminal carboxyl group, the BAL approach tethers the growing peptide chain through a backbone nitrogen atom. This unique linkage provides significant flexibility for modifications at the C-terminus.[1][2]

This document provides detailed protocols for the functionalization of polystyrene resin with a BAL linker, subsequent peptide synthesis, and final cleavage of the desired product.

Principle of the BAL Strategy

The core of the BAL strategy involves the reductive amination of the first amino acid onto an aldehyde-functionalized resin. This forms a secondary amine linkage between the C-terminal amino acid and the linker. The peptide chain is then elongated using standard Fmoc-based solid-phase chemistry. The final peptide can be cleaved from the resin under acidic conditions, typically with trifluoroacetic acid (TFA), to yield a C-terminal carboxylic acid.[3] This "traceless" nature of the linker is a key advantage.[3]

A schematic overview of the BAL strategy is presented below.

BAL_Strategy Resin Aminomethyl Polystyrene Resin BAL_Resin BAL Aldehyde Resin Resin->BAL_Resin Linker Coupling (DIC, OxymaPure) BAL_Linker BAL Linker (e.g., 5-(4-formyl-3,5- dimethoxyphenoxy)valeric acid) Coupled_AA1 Resin-Bound Secondary Amine BAL_Resin->Coupled_AA1 Reductive Amination (NaBH3CN) AA1 C-Terminal Amino Acid (tBu protected) AA1->Coupled_AA1 Elongation Peptide Elongation (Standard Fmoc SPPS) Coupled_AA1->Elongation Acylation AA2 Fmoc-Amino Acid 2 AA2->Elongation Peptide_Resin Fully Assembled Peptide on Resin Elongation->Peptide_Resin Cleavage TFA Cleavage Peptide_Resin->Cleavage Final_Peptide C-Terminal Carboxylic Acid Peptide Cleavage->Final_Peptide

Caption: Workflow of the Backbone Amide Linker (BAL) strategy for solid-phase peptide synthesis.

Experimental Protocols

Preparation of BAL Aldehyde Resin

This protocol describes the coupling of the BAL linker, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, to an aminomethylated polystyrene resin.

Materials:

  • Aminomethyl Polystyrene Resin (e.g., ChemMatrix)

  • BAL Linker (5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the aminomethyl polystyrene resin in DCM (3 x 3 min).[4]

  • Wash the resin with DMF (3 x 1 min).

  • Prepare a solution of the BAL linker (6 equivalents relative to resin loading), DIC (6 equivalents), and OxymaPure (6 equivalents) in DMF.[4]

  • Add the coupling solution to the resin and stir for 4 hours at room temperature.[4]

  • Filter the resin and wash thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).[4]

  • Perform a ninhydrin (Kaiser) test to confirm the absence of free primary amines (negative result).[3][4]

  • Perform an aldehyde test to confirm the successful coupling of the linker (positive result).[3]

  • Dry the resin under vacuum.

ParameterValue/ConditionReference
Resin TypeAminomethyl Polystyrene[3][4]
Linker5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid[2][3]
Equivalents (Linker/DIC/Oxyma)6 eq[4]
SolventDMF[4]
Reaction Time4 hours[4]
MonitoringNinhydrin test, Aldehyde test[3][4]
Reductive Amination of the First Amino Acid

This protocol details the attachment of the C-terminal amino acid to the BAL aldehyde resin. The carboxylic acid of the amino acid should be protected, for instance as a tert-butyl (tBu) ester, to yield a C-terminal carboxylic acid upon final cleavage.[3]

Materials:

  • BAL Aldehyde Resin

  • C-terminal Amino Acid t-butyl ester (H-AA-OtBu)

  • 1% (v/v) Acetic Acid (AcOH) in DMF

  • Sodium Cyanoborohydride (NaBH₃CN) solution in Methanol (MeOH)

  • DMF

  • DCM

Procedure:

  • Swell the BAL aldehyde resin in DMF.

  • Dissolve the C-terminal amino acid t-butyl ester (10 equivalents) in 1% (v/v) AcOH in DMF.[3]

  • Add the amino acid solution to the resin and shake for 30 minutes.[3]

  • Add a solution of NaBH₃CN (10 equivalents) in MeOH.[3]

  • Shake the reaction mixture overnight.[3]

  • Filter the resin and wash with DMF (5 x 1 min) and DCM (5 x 1 min).[3]

  • Perform an aldehyde test to confirm the completion of the reaction (negative result).[3]

ParameterValue/ConditionReference
Amino AcidH-AA-OtBu[3]
Equivalents (Amino Acid)10 eq[3]
Reducing AgentNaBH₃CN[3]
Equivalents (Reducing Agent)10 eq[3]
SolventDMF, MeOH, 1% AcOH[3]
Reaction TimeOvernight[3]
MonitoringAldehyde test[3]
Peptide Chain Elongation

Following the attachment of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols. A key challenge in the BAL strategy is the acylation of the secondary amine formed after reductive amination, which can be sterically hindered.[3]

A. Acylation of the Secondary Amine (Coupling of the Second Amino Acid):

  • Swell the resin in DMF.

  • Prepare a coupling cocktail of Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.[3]

  • Add the coupling cocktail to the resin and react for 90 minutes.[3]

  • To ensure complete coupling, it is recommended to repeat the coupling step overnight.[3]

  • Wash the resin with DMF and DCM.

  • Perform a ninhydrin test to confirm complete coupling.

B. Standard Elongation Cycle:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 1 x 5 min, 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling: Couple the next Fmoc-amino acid using a standard coupling reagent (e.g., DIC/OxymaPure, HBTU/DIPEA).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat the cycle until the desired peptide sequence is assembled.

Determination of Resin Loading

The loading of the first amino acid onto the resin can be determined by quantifying the amount of Fmoc group cleaved from a known weight of resin after the second amino acid has been coupled and its Fmoc group is ready for removal.

Procedure:

  • Accurately weigh a small amount of the dried peptide-resin (e.g., 10 mg) into a tube.[4][5]

  • Add a defined volume of 20% piperidine in DMF (e.g., 1 mL).[4][5]

  • Agitate for a set period (e.g., 20-30 minutes) to ensure complete Fmoc cleavage.[4]

  • Dilute an aliquot of the supernatant with DMF.[4][5]

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm using a UV spectrophotometer.[4][5]

  • Calculate the resin loading using the Beer-Lambert law.

Calculation: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution [mL]) / (ε × mass of resin [g] × path length [cm])

ParameterValueReference
Wavelength (λ)301 nm[4][5]
Molar Extinction Coefficient (ε)7800 L·mol⁻¹·cm⁻¹[3][5]
Cleavage Reagent20% Piperidine in DMF[4][5]
Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

Cleavage Cocktail Composition (Reagent K): [6]

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Suspend the resin in the cleavage cocktail (e.g., 10-30 mL per gram of resin).[6]

  • Allow the mixture to stand at room temperature for 2-3 hours with occasional swirling.[6]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional fresh TFA.[6]

  • Combine the filtrates and precipitate the crude peptide by adding cold MTBE or diethyl ether.[6]

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Cleavage_Workflow Start Dry Peptide-Resin Wash_DCM Wash with DCM Start->Wash_DCM Add_Cocktail Add Cleavage Cocktail (e.g., Reagent K) Wash_DCM->Add_Cocktail Incubate Incubate 2-3h at RT Add_Cocktail->Incubate Filter Filter to Separate Resin Incubate->Filter Collect Collect TFA Filtrate Filter->Collect Precipitate Precipitate Peptide with Cold Ether Collect->Precipitate Isolate Isolate Peptide (Centrifuge & Wash) Precipitate->Isolate End Dry Crude Peptide Isolate->End

Caption: General workflow for peptide cleavage from the BAL resin and deprotection.

Summary

The BAL linker functionalized polystyrene resin provides a robust and flexible platform for the synthesis of a wide range of peptides, especially those requiring C-terminal modification. The protocols outlined in this document offer a comprehensive guide for researchers, from the initial functionalization of the resin to the final cleavage of the target peptide. Careful execution of the reductive amination and the subsequent acylation of the secondary amine are critical for the success of this strategy.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid as a key starting material. This versatile building block, featuring a reactive aldehyde and a carboxylic acid tethered to a substituted phenoxy scaffold, offers a gateway to a diverse range of heterocyclic systems with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for analogous substituted benzaldehydes.

Introduction to this compound

This compound is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals.[1][2] Its structure incorporates a formyl group, which is susceptible to a wide range of chemical transformations, making it an ideal candidate for the construction of heterocyclic rings. Furthermore, the presence of the butanoic acid chain provides a handle for further functionalization or for influencing the pharmacokinetic properties of the final compounds. This molecule is also known as a "Backbone Amide Linker" (BAL), highlighting its utility in solid-phase synthesis, particularly of peptides.[3][4][5]

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC13H16O6[6][7][8]
Molecular Weight268.26 g/mol [6][7][8]
AppearanceOff-white to beige powder[8]
Melting Point164-166 °C (decomposes)[3]
CAS Number197304-21-5[6][7][8]

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][9] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[9]

Proposed Reaction Scheme

Biginelli_Reaction This compound This compound Target Dihydropyrimidinone Target Dihydropyrimidinone This compound->Target Dihydropyrimidinone + Ethyl acetoacetate + Urea/Thiourea (Acid catalyst, Reflux)

Caption: Proposed Biginelli reaction for the synthesis of a dihydropyrimidinone derivative.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and urea (or thiourea) (1.5 eq) in ethanol (10 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., HCl, 3-4 drops) or a Lewis acid (e.g., B(C6F5)3, 1 mol%).[10]

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Typical reaction times for substituted benzaldehydes range from 2 to 6 hours.[1]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid is formed. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yields for Analogous Reactions

The following table summarizes typical yields reported for the Biginelli reaction with various substituted benzaldehydes.

Aldehyde SubstituentCatalystYield (%)Reference
4-MethoxyNH2PO492[1]
3-NitroNH2PO490[1]
2-HydroxyNH2PO485[1]
UnsubstitutedB(C6F5)394[10]

Synthesis of Dihydropyridines via the Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine.[6][11] These compounds are well-known for their cardiovascular activities, particularly as calcium channel blockers.[11]

Proposed Reaction Scheme

Hantzsch_Synthesis This compound This compound Target Dihydropyridine Target Dihydropyridine This compound->Target Dihydropyridine + 2x Ethyl acetoacetate + Ammonium acetate (Reflux)

Caption: Proposed Hantzsch synthesis for a dihydropyridine derivative.

Experimental Protocol
  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Component Addition: Add ethyl acetoacetate (2.0 eq) and ammonium acetate (1.2 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may crystallize out of the solution. If so, filter the solid and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Expected Yields for Analogous Reactions

The following table presents typical yields for the Hantzsch synthesis using various substituted benzaldehydes.

Aldehyde SubstituentCatalyst/ConditionsYield (%)Reference
UnsubstitutedPhosphotungstic acid/Alumina>75[12]
Various substitutedPTSA, ultrasonic irradiationup to 96[11]
Nitromethoxy- and nitrohydroxy-Not specifiedNot specified[13]

Synthesis of Indole Derivatives via the Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[14] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[15]

Proposed Reaction Scheme

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone formation cluster_1 Step 2: Cyclization 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acidPhenylhydrazine 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acidPhenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acidPhenylhydrazine->Hydrazone Intermediate Target Indole Target Indole Hydrazone Intermediate->Target Indole Acid catalyst (e.g., PPA, ZnCl2) (Heat)

Caption: Proposed Fischer indole synthesis for an indole derivative.

Experimental Protocol
  • Hydrazone Formation: In a suitable solvent such as ethanol, dissolve this compound (1.0 eq) and phenylhydrazine (1.0 eq). A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used directly in the next step.

  • Cyclization: Add the hydrazone to a solution of an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or boron trifluoride etherate.[14]

  • Reaction Execution: Heat the reaction mixture, with the temperature depending on the chosen catalyst (e.g., 80-160 °C).

  • Work-up and Purification: After cooling, quench the reaction mixture by carefully adding it to ice water. The crude product can be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Expected Yields for Analogous Reactions

The yields of the Fischer indole synthesis can be variable depending on the substrates and reaction conditions.

Carbonyl CompoundArylhydrazineCatalystYield (%)Reference
ButanonePhenylhydrazine hydrochlorideMicrowave, 150 °CHigh[15]
Various ketonesVarious arylhydrazinesOne-pot, three-componentGenerally high[15]
2-AminobenzaldehydesEthyl diazoacetateBF3·OEt2up to 77[3]

Potential for Further Transformations and Drug Development

The heterocyclic compounds synthesized from this compound can serve as valuable scaffolds for further chemical modifications. The carboxylic acid moiety can be converted to esters, amides, or other functional groups to modulate the physicochemical and pharmacological properties of the molecules. These derivatives can be screened for a variety of biological activities, contributing to the discovery of new therapeutic agents. The core molecule itself is considered a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1]

Workflow for Heterocyclic Compound Synthesis

The general workflow for the synthesis and characterization of heterocyclic compounds from this compound is depicted below.

Synthesis_Workflow Start This compound Reaction Multi-component Reaction (e.g., Biginelli, Hantzsch, Fischer Indole) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: General workflow for the synthesis and development of heterocyclic compounds.

Disclaimer: The provided protocols are proposed methodologies based on established chemical literature for similar compounds. Actual reaction conditions, including temperature, reaction time, and catalyst choice, may require optimization for the specific substrate this compound to achieve optimal yields and purity. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, commonly known as Backbone Amide Linker (BAL), is a bifunctional molecule that has found significant application in material science, primarily as a covalent linker for the functionalization of polymer supports.[1][2][3] Its unique structure, featuring a carboxylic acid group for attachment to amino-functionalized resins and an aldehyde group for the subsequent immobilization of primary amines, makes it a versatile tool in solid-phase synthesis.[4][5] This allows for the construction of complex molecules, including peptides and other organic compounds, on a solid support, which simplifies purification processes.[1][4][6]

While broadly explored for its potential in creating advanced materials and coatings, its most well-documented role in material science is in the preparation of functionalized resins, such as 4-formyl-3,5-dimethoxyphenoxy-polystyrene.[4][7] These functionalized polymers serve as the foundation for solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).[1]

Physicochemical Properties

The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 197304-21-5
Molecular Formula C₁₃H₁₆O₆
Molecular Weight 268.26 g/mol
Appearance Beige or orange-yellow powder[7]
Purity ≥97% (HPLC)[7]
Storage Temperature 2-8°C

Core Application: Functionalization of Polystyrene Resin

The primary application of this compound in material science is its use as a linker to create aldehyde-functionalized resins for solid-phase synthesis. The process involves the covalent attachment of the BAL linker to an amino-functionalized polystyrene resin.

Experimental Workflow: Synthesis of 4-Formyl-3,5-dimethoxyphenoxy-Polystyrene Resin

G cluster_0 Resin Preparation cluster_1 Linker Activation & Coupling cluster_2 Washing & Capping cluster_3 Final Product A Aminomethyl Polystyrene Resin B Swell Resin in DMF A->B Solvent E Add activated linker solution to swollen resin B->E Swollen Resin C Dissolve BAL Linker and HOBt in DMF D Add DIC to activate C->D Activating Agent D->E Activated Linker F Agitate at room temperature E->F Reaction G Wash with DMF, DCM, MeOH F->G Purification H Cap unreacted amino groups (e.g., with Acetic Anhydride) G->H Optional Step I Final Wash & Dry H->I J 4-Formyl-3,5-dimethoxyphenoxy- Polystyrene Resin I->J Yields G cluster_resin Functionalized Resin cluster_synthesis Synthesis Cycle cluster_cleavage Cleavage Resin BAL-Polystyrene (Aldehyde) B Reductive Amination Resin->B A Primary Amine (First Building Block) A->B C Resin-Bound Intermediate B->C D Iterative Synthesis (e.g., Fmoc-SPPS) C->D Chain Elongation E Acid-Labile Cleavage (e.g., TFA) D->E Completed Synthesis F Final Product (e.g., Peptide, Small Molecule) E->F Release

References

Troubleshooting & Optimization

Technical Support Center: BAL Linker Mediated Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase synthesis using the Backbone Amide Linker (BAL), with a focus on resolving low peptide yields.

Troubleshooting Guide

This section offers a systematic approach to diagnosing and resolving low yield and other common problems in BAL linker mediated synthesis. The guides are presented in a question-and-answer format to directly address specific issues.

Issue 1: Low Loading of the First Amino Acid

Question: Why is my initial loading efficiency on the BAL aldehyde resin significantly lower than expected?

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete imine formation Ensure the amino acid ester (e.g., methyl or t-butyl ester) is fully dissolved and used in sufficient excess (typically 5-10 equivalents). The reaction is often performed in a solvent mixture like 1% acetic acid in DMF.
Inefficient reduction of the imine Use a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in slight excess. Ensure the reducing agent is fresh and added after the initial imine formation has been allowed to proceed for at least one hour.[1][2][3]
Steric hindrance of the amino acid For sterically hindered amino acids, consider increasing the reaction time for both imine formation and reduction. Elevating the temperature to 40-50°C may also improve efficiency.
Poor resin quality or handling Ensure the BAL aldehyde resin is properly swelled in the reaction solvent (e.g., DMF or DCM) for at least 30-60 minutes before starting the reaction. Use fresh, high-quality solvents.
Issue 2: Inefficient Acylation of the Secondary Amine (Low Yield of the Dipeptide)

Question: After successfully loading the first amino acid, the coupling of the second amino acid is very inefficient, leading to a low yield. What can I do?

Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric hindrance at the secondary amine The secondary amine formed on the BAL linker is sterically hindered, making acylation difficult.[4][5] Use a highly efficient coupling reagent. Symmetrical anhydrides of the Fmoc-amino acid (prepared in situ with DIC) or coupling reagents like HATU/HOAt with DIPEA are often more effective than standard carbodiimide methods.
Insufficient activation/coupling time Extend the coupling reaction time significantly (e.g., 4-24 hours). Double coupling (repeating the coupling step with fresh reagents) is highly recommended for this particular step.
Suboptimal coupling reagents For particularly difficult couplings, consider using more potent activating agents like PyBOP or symmetrical anhydrides.
Formation of side products Ensure that the Fmoc-deprotection of the second amino acid is complete before proceeding with the next coupling, as incomplete deprotection can lead to truncated sequences.
Issue 3: Low Overall Yield After Cleavage

Question: The synthesis seemed to proceed well, but the final yield after cleavage and precipitation is very low. What are the possible reasons?

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Cleavage The BAL linker is acid-labile, but cleavage efficiency can be affected by the peptide sequence and aggregation. Ensure a sufficient volume of cleavage cocktail is used (at least 10 mL per gram of resin) and that the cleavage time is adequate (typically 2-4 hours).[6] For difficult sequences, extend the cleavage time.
Peptide Precipitation during Cleavage The peptide may precipitate on the resin beads during cleavage. Gently agitate the resin during the cleavage reaction to ensure good mixing.
Re-attachment of Protecting Groups/Linker Cationic species generated during cleavage can re-attach to nucleophilic residues like Tryptophan (Trp). Use an effective scavenger cocktail.[7][8]
Peptide Insolubility in Precipitation Solvent The cleaved peptide may be soluble in the precipitation solvent (commonly cold diethyl ether). If no precipitate forms, try concentrating the TFA solution under a stream of nitrogen before adding the cold ether.[6] Alternatively, try a different precipitation solvent like cold methyl t-butyl ether (MTBE).
Peptide Aggregation Aggregation of the peptide on the resin can prevent efficient cleavage. Perform a test cleavage on a small amount of resin and analyze the supernatant and the resin to see if the peptide remains attached.[9]

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using a BAL linker?

The primary advantage of the BAL linker is that the peptide chain is anchored through a backbone amide nitrogen instead of the C-terminal carboxyl group.[1][10] This leaves the C-terminus free for various chemical modifications, such as the synthesis of peptide aldehydes, alcohols, and esters, which is not possible with standard linkers like Wang or Rink Amide.[2][11]

Q2: How can I monitor the efficiency of the initial reductive amination?

A qualitative test using 2,4-dinitrophenylhydrazine (DNPH) can be performed on a small sample of the resin.[12] A positive test (yellow/orange color) indicates the presence of unreacted aldehyde groups, signifying incomplete loading. For quantitative analysis, the loading of the first Fmoc-amino acid can be determined by Fmoc cleavage with piperidine and subsequent UV spectrophotometry of the dibenzylfulvene-piperidine adduct.[9][13][14]

Q3: What are the best practices to avoid side reactions like diketopiperazine (DKP) formation with the BAL linker?

DKP formation can be a problem, especially when Proline or other N-alkylated amino acids are in the C-terminal position. A modified BAL strategy can be employed where the penultimate residue is first attached to the resin with its C-terminus protected (e.g., as a t-butyl ester). The C-terminal residue is then coupled, followed by acylation of the secondary amine. This approach avoids the formation of the dipeptidyl-resin intermediate that is prone to cyclization.

Q4: Which cleavage cocktail should I use for peptides containing sensitive amino acids synthesized on a BAL linker?

For peptides containing sensitive residues, a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) may be insufficient. The choice of scavengers is crucial.

Cleavage CocktailComposition (v/v/v)Recommended For
Standard TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)Peptides without Trp, Cys, or Met.
Reagent K TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[8][15]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Recommended for Trp-containing peptides on BAL resin to minimize reattachment of the linker.[7][8]

Q5: Can I synthesize a peptide with a C-terminal carboxylic acid using the BAL linker?

Yes. To achieve this, the first amino acid should be introduced with its C-terminal carboxyl group protected as a tert-butyl (tBu) ester. The synthesis then proceeds as usual. During the final TFA cleavage, the tBu ester is cleaved simultaneously with the linker, yielding the peptide with a free C-terminal carboxylic acid.[4][5]

Experimental Protocols

Protocol 1: Loading the First Amino Acid via Reductive Amination
  • Resin Swelling: Swell the BAL aldehyde resin (1 eq.) in DMF for 1 hour in a reaction vessel.

  • Imine Formation: Drain the DMF and add a solution of the desired Fmoc-amino acid-t-butyl ester (5 eq.) in 1% acetic acid in DMF. Agitate the mixture for 1-2 hours at room temperature.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (5 eq.) to the reaction mixture and continue to agitate for an additional 2-4 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To cap any unreacted aldehyde groups, treat the resin with a solution of 1 M ethanolamine in DMF for 1 hour, followed by reduction with NaBH₃CN.

  • Final Wash: Wash the resin again with DMF (3x), DCM (3x), and dry under vacuum.

  • Quantification: Determine the loading capacity using the Fmoc quantification assay.[9][13]

Protocol 2: Acylation of the Resin-Bound Secondary Amine
  • Fmoc Deprotection: If the first loaded amino acid is Fmoc-protected, deprotect it using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Symmetrical Anhydride Preparation: In a separate flask, dissolve the Fmoc-amino acid (10 eq. relative to resin loading) in DCM. Cool to 0°C and add DIC (5 eq.). Stir for 20 minutes at 0°C.

  • Coupling: Filter the pre-activated symmetrical anhydride solution to remove the DCU byproduct and add it to the resin. Agitate the reaction mixture for 4-12 hours at room temperature.

  • Monitoring: Monitor the reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling is recommended.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) and proceed to the next synthesis cycle.

Visualizations

BAL_Synthesis_Workflow Resin BAL Aldehyde Resin ReductiveAmination Reductive Amination (NaBH₃CN, 1% AcOH/DMF) Resin->ReductiveAmination AA1 Fmoc-AA1-OtBu AA1->ReductiveAmination LoadedResin Resin-Linker-N(H)-AA1-OtBu ReductiveAmination->LoadedResin Step 1: Loading Acylation Acylation (HATU or Symmetrical Anhydride) LoadedResin->Acylation AA2 Fmoc-AA2-OH AA2->Acylation DipeptideResin Resin-Linker-N(AA2-Fmoc)-AA1-OtBu Acylation->DipeptideResin Step 2: Difficult Acylation SPPS Standard Fmoc SPPS Cycles DipeptideResin->SPPS Step 3: Elongation FullPeptideResin Full Protected Peptide on Resin SPPS->FullPeptideResin Cleavage Cleavage (TFA/Scavengers) FullPeptideResin->Cleavage Step 4: Cleavage FinalPeptide H₂N-Peptide-COOH Cleavage->FinalPeptide Troubleshooting_Low_Yield Start Low Final Yield TestCleavage Perform Test Cleavage on Small Resin Sample Start->TestCleavage Analyze Analyze Supernatant and Resin (e.g., by MS) TestCleavage->Analyze PeptideInSupernatant Peptide in Supernatant? Analyze->PeptideInSupernatant PeptideOnResin Peptide still on Resin? PeptideInSupernatant->PeptideOnResin No PrecipitationProblem Issue with Precipitation/ Work-up PeptideInSupernatant->PrecipitationProblem Yes CleavageProblem Incomplete Cleavage PeptideOnResin->CleavageProblem Yes SynthesisProblem Problem during Synthesis (Coupling/Deprotection) PeptideOnResin->SynthesisProblem No CheckLoading Check Loading of First AA and Dipeptide Formation SynthesisProblem->CheckLoading

References

Technical Support Center: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid (also known as Backbone Amide Linker or BAL).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker molecule.[1][2] It is most commonly used in solid-phase peptide synthesis (SPPS) and for creating complex molecular architectures.[3][4][5] Its two key functional groups—an aromatic aldehyde and a terminal carboxylic acid—allow for the sequential and chemoselective attachment of different molecular entities, making it valuable in drug discovery and material science.[1][6]

Q2: What are the main reactive sites on the molecule?

A2: The molecule has two primary reactive sites:

  • The Aldehyde Group (-CHO): This group readily undergoes reactions typical of aromatic aldehydes, most notably reductive amination with primary amines to form a secondary amine linkage.[7][8]

  • The Carboxylic Acid Group (-COOH): This group can be activated and coupled with amines to form amides or esterified with alcohols.[9]

Q3: How should this compound be stored?

A3: The compound should be stored in a well-sealed container under refrigeration at 2-8°C (36-46°F).[10][11][12] It is a solid powder and should be protected from moisture and strong oxidizing agents to prevent degradation.[13]

Q4: What are the key functional groups and their potential side reactions?

A4: Understanding the reactivity of each functional group is critical for troubleshooting. The table below summarizes potential side reactions.

Functional GroupDesired Reaction ExamplePotential Side ReactionConditions Favoring Side Reaction
Aromatic Aldehyde Reductive AminationOxidation to Carboxylic AcidPresence of air (oxygen), oxidizing agents.
Cannizzaro Reaction (Disproportionation)Strong basic conditions (e.g., >pH 12).[14]
Acetal Formation Presence of alcohol solvents (e.g., MeOH) and acid catalyst.[8]
Carboxylic Acid Amide CouplingEsterification Reaction with alcohol solvents under acidic conditions.
Reduction to AlcoholUse of strong reducing agents like LiAlH₄.
Phenoxy Ether Generally StableEther Cleavage Very harsh acidic conditions (e.g., HBr, HI).
Aromatic Ring Generally StableElectrophilic Substitution Presence of strong electrophiles.

Troubleshooting Guides

Problem 1: Low or No Yield in Reductive Amination Reaction

Q: I am attempting to couple a primary amine to the aldehyde of the BAL linker via reductive amination, but my yield is very low. What are the possible causes and solutions?

A: This is a common issue that can often be resolved by systematically checking reaction parameters.

Possible CauseSuggested Solution
Incomplete Imine Formation The first step, imine formation, is pH-sensitive and reversible.[8] Ensure the reaction is run in a mildly acidic condition (pH 4-6) to facilitate Schiff base formation. Monitor imine formation by TLC or LC-MS before adding the reducing agent.
Ineffective Reducing Agent Use a mild and selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which preferentially reduce the protonated imine over the aldehyde.
Aldehyde Oxidation The aldehyde may have oxidized to a carboxylic acid, rendering it unreactive to amines. Use high-purity, fresh starting material. Perform the reaction under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
Steric Hindrance If the primary amine is sterically bulky, the reaction may be slow. Increase reaction time, temperature (moderately, e.g., to 40°C), or consider a less hindered amine if possible.
Incorrect Stoichiometry Ensure the amine is not the limiting reagent. A slight excess of the amine (1.1-1.5 equivalents) can help drive the reaction to completion.

Problem 2: An Unexpected Byproduct is Observed by Mass Spectrometry

Q: My LC-MS analysis shows a major byproduct that I cannot identify. How can I determine its source?

A: The mass of the byproduct is a critical clue. Compare it to the mass of your starting material.

Mass of ByproductProbable Identity & CauseRecommended Action
[M+16] Oxidized Aldehyde: The aldehyde has been oxidized to a carboxylic acid. This is common if the reaction was exposed to air for a prolonged period.Purge solvents with N₂ or Ar before use. Run the reaction under an inert atmosphere.
[M+32] or [M+ROH] Acetal Formation: The aldehyde has reacted with an alcohol solvent (e.g., methanol, M+32) in the presence of an acid catalyst to form an acetal.Avoid using alcohol-based solvents if the aldehyde is the target functional group. If unavoidable, use molecular sieves to remove trace water that can facilitate this reaction.
[2M - H₂O] Cannizzaro Product: Two molecules of the linker have disproportionated, forming an alcohol and a carboxylic acid, which may then dimerize. This occurs under strongly basic conditions.Avoid strong bases when the aldehyde is unprotected. Maintain a neutral or mildly acidic pH.
[M+R'OH - H₂O] Esterification: The carboxylic acid group has reacted with an alcohol (R'OH) present in the reaction mixture (e.g., solvent, impurity).Ensure solvents are anhydrous. If the goal is to react the aldehyde, consider protecting the carboxylic acid group as a tert-butyl ester beforehand.

Experimental Protocols

Protocol: Reductive Amination of a Primary Amine with this compound

This protocol describes a general procedure for coupling a primary amine to the BAL linker.

Materials:

  • This compound (1.0 eq)

  • Primary amine hydrochloride salt (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, if starting with amine salt)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (catalytic amount, ~5% v/v)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the primary amine hydrochloride salt, followed by DIPEA to neutralize the salt. If using a free amine, DIPEA is not required.

  • Add a catalytic amount of acetic acid to achieve a pH of approximately 5.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is significant, add STAB in one portion. Caution: The reaction may foam slightly.

  • Continue stirring at room temperature for 12-24 hours, monitoring for the disappearance of the imine intermediate.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

Visualizations

logical_troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Byproduct) check_purity 1. Verify Purity of Starting Material (NMR, LC-MS) start->check_purity check_conditions 2. Review Reaction Conditions (pH, Temp, Atmosphere) check_purity->check_conditions Purity OK analyze_byproducts 3. Analyze Byproducts (Mass Spectrometry) check_conditions->analyze_byproducts Conditions Correct optimize 4. Formulate Optimization Strategy analyze_byproducts->optimize solution Implement Solution (e.g., Change Reagent, Protect Group) optimize->solution competing_pathways start 4-(4-Formyl-3,5-dimethoxy phenoxy)butanoic acid desired_product Desired Product (e.g., Secondary Amine) start->desired_product + R-NH2 + NaBH(OAc)3 side_product1 Side Product 1 (Oxidized Aldehyde) start->side_product1 + [O] side_product2 Side Product 2 (Acetal Formation) start->side_product2 + R-OH, H+ side_product3 Side Product 3 (Esterified Acid) start->side_product3 + R'-OH, H+

References

Technical Support Center: Troubleshooting Incomplete Cleavage of BAL Linker from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering incomplete cleavage of peptides from Backbone Amide Linker (BAL) resin during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the BAL linker and why is it used?

The Backbone Amide Linker (BAL) is a specialized linker used in SPPS. Unlike traditional linkers that attach the peptide to the resin via the C-terminal carboxyl group, the BAL linker anchors the peptide through a backbone amide nitrogen.[1][2] This unique attachment strategy leaves the C-terminus free for various modifications, making it ideal for the synthesis of C-terminally modified peptides, such as peptide alcohols, aldehydes, and esters.[1][3]

Q2: What is the standard cleavage method for the BAL linker?

The standard method for cleaving a peptide from the BAL resin is acidolysis, typically using a high concentration of trifluoroacetic acid (TFA). A common cleavage cocktail consists of TFA with a combination of scavengers to protect sensitive amino acid residues from side reactions.

Q3: What are the common causes of incomplete BAL linker cleavage?

Incomplete cleavage of the BAL linker can stem from several factors:

  • Insufficient Acid Concentration or Time: The cleavage reaction may not go to completion if the TFA concentration is too low or the reaction time is too short.

  • Degraded Reagents: TFA and scavengers can degrade over time, reducing their effectiveness.[4]

  • Steric Hindrance: The peptide sequence itself can create steric hindrance, making the cleavage site less accessible to the TFA cocktail.

  • Peptide Aggregation: Aggregation of the peptide on the resin can physically block the cleavage site.

  • Inappropriate Scavengers: The choice and concentration of scavengers are crucial, especially for peptides containing sensitive residues like Tryptophan, Cysteine, and Methionine.[5]

Q4: How can I test for incomplete cleavage?

A qualitative assessment of residual peptide on the resin can be performed using the Kaiser test (ninhydrin test) after the cleavage procedure. A positive result (blue or purple beads) indicates the presence of primary amines from the uncleaved peptide.[4] For a more quantitative analysis, a small portion of the resin can be re-subjected to vigorous cleavage conditions, and the filtrate analyzed by HPLC or LC-MS.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of incomplete cleavage of the BAL linker.

Step 1: Initial Diagnosis

Before modifying your cleavage protocol, it's essential to confirm that incomplete cleavage is the root cause of low yield.

  • Perform a Post-Cleavage Kaiser Test: As described in the FAQs, this will give a quick indication of remaining peptide on the resin.

  • Re-cleave a Small Aliquot of Resin: Subject a small amount of the post-cleavage resin to a fresh, potent cleavage cocktail (e.g., 95% TFA with appropriate scavengers) for an extended period (e.g., 4 hours). Analyze the filtrate for the presence of your target peptide. If a significant amount of peptide is recovered, this confirms an issue with the initial cleavage.[6]

Step 2: Troubleshooting Workflow

If incomplete cleavage is confirmed, follow this workflow to identify and address the potential cause.

G cluster_0 Troubleshooting Incomplete BAL Linker Cleavage start Incomplete Cleavage Suspected confirm Confirm with Post-Cleavage Kaiser Test or Re-cleavage start->confirm is_incomplete Incomplete Cleavage Confirmed? confirm->is_incomplete check_reagents Check Reagent Quality (TFA, Scavengers) is_incomplete->check_reagents Yes success Successful Cleavage is_incomplete->success No reagents_ok Reagents Fresh? check_reagents->reagents_ok replace_reagents Replace Reagents reagents_ok->replace_reagents No optimize_cocktail Optimize Cleavage Cocktail (TFA %, Scavengers) reagents_ok->optimize_cocktail Yes replace_reagents->optimize_cocktail cocktail_ok Peptide Contains Sensitive Residues? optimize_cocktail->cocktail_ok use_std_cocktail Use Standard Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) cocktail_ok->use_std_cocktail No use_scavenger_cocktail Use Scavenger-Rich Cocktail (e.g., Reagent R) cocktail_ok->use_scavenger_cocktail Yes increase_time_temp Increase Cleavage Time and/or Temperature use_std_cocktail->increase_time_temp use_scavenger_cocktail->increase_time_temp re_cleave Perform Re-cleavage increase_time_temp->re_cleave analyze Analyze Cleavage Product (HPLC, LC-MS) re_cleave->analyze analyze->success Yield Improved fail Cleavage Still Incomplete analyze->fail Yield Not Improved consult Consult Further (e.g., Technical Support) fail->consult

Caption: Troubleshooting workflow for incomplete BAL linker cleavage.

Quantitative Data on Cleavage Conditions

The efficiency of BAL linker cleavage is highly dependent on the composition of the cleavage cocktail and the reaction conditions. The following tables summarize the impact of different TFA concentrations and scavenger cocktails on cleavage yield.

Table 1: Effect of TFA Concentration on Cleavage Yield

TFA Concentration (% in DCM)Cleavage Time (hours)Typical Cleavage Yield (%)Notes
1%1< 5%Generally insufficient for complete cleavage.
50%270-85%Moderate cleavage; may be sufficient for some peptides.
95%2> 90%Standard and generally effective concentration.
95%4> 95%Extended time can improve yield for difficult sequences.[6]

Table 2: Common Cleavage Cocktails for BAL Linker

Reagent CocktailComposition (v/v/v)Target Peptides
StandardTFA / H₂O / TIS (95:2.5:2.5)Peptides without sensitive residues.[4]
Reagent RTFA / Thioanisole / EDT / Anisole (90:5:3:2)Peptides containing Tryptophan and/or Arginine.[5]
"Odorless"TFA / Phenol / H₂O / TIS (88:5:5:2)General purpose with reduced odor.[7]

Experimental Protocols

Protocol 1: Standard BAL Linker Cleavage

This protocol is suitable for peptides that do not contain sensitive amino acid residues.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in the reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin twice with a small volume of fresh TFA.

  • Combine the filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides with Sensitive Residues (using Reagent R)

This protocol is recommended for peptides containing Tryptophan or multiple Arginine residues.[5]

Materials:

  • Peptide-resin (dried)

  • Reagent R: 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), 2% anisole

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in the reaction vessel.

  • Add Reagent R to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arginine residues, the cleavage time may need to be extended.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin twice with a small volume of fresh TFA.

  • Combine the filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Signaling Pathways and Logical Relationships

The decision-making process for optimizing BAL linker cleavage can be visualized as follows:

G cluster_0 Cleavage Optimization Logic start Low Cleavage Yield check_peptide Analyze Peptide Sequence start->check_peptide sensitive_residues Sensitive Residues Present? (Trp, Cys, Met, Arg) check_peptide->sensitive_residues standard_cocktail Standard Cocktail (TFA/TIS/H2O) sensitive_residues->standard_cocktail No scavenger_cocktail Scavenger-Rich Cocktail (e.g., Reagent R) sensitive_residues->scavenger_cocktail Yes optimize_conditions Optimize Cleavage Conditions standard_cocktail->optimize_conditions scavenger_cocktail->optimize_conditions increase_time Increase Cleavage Time optimize_conditions->increase_time increase_tfa Increase TFA Concentration optimize_conditions->increase_tfa re_evaluate Re-evaluate Cleavage increase_time->re_evaluate increase_tfa->re_evaluate

Caption: Logical flow for optimizing BAL linker cleavage strategy.

References

Technical Support Center: Optimizing Coupling Conditions for 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling conditions of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid.

Troubleshooting Guide

Users may encounter several challenges during the coupling of this compound, primarily related to low yield, incomplete reactions, and potential side reactions involving the aldehyde functional group. This guide provides a structured approach to troubleshoot these common issues.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient activation of the carboxylic acid.- Use a stronger coupling agent such as HATU, HBTU, or PyBOP. - Ensure the freshness of the coupling reagents. - Increase the equivalents of the coupling agent and/or base.
Steric hindrance from the amine coupling partner.- Increase the reaction temperature (e.g., to 40-50 °C). - Prolong the reaction time. - Consider using a less sterically hindered base, such as N-methylmorpholine (NMM).
Poor solubility of reactants.- Use a more polar aprotic solvent like DMF or NMP. - Add a co-solvent such as DMSO to improve solubility.
Incomplete Reaction Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS. - Extend the reaction time or incrementally increase the temperature.
Deactivation of coupling reagents by moisture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Side Products Reaction with the aldehyde group.- Employ chemoselective coupling conditions at lower temperatures. - Protect the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) before coupling, followed by deprotection.
Racemization of the coupling partner (if chiral).- Add a racemization suppressor like HOBt or HOAt. - Use a phosphonium-based coupling reagent (e.g., PyBOP), which is known to reduce racemization. - Maintain a low reaction temperature.
Difficulty in Product Purification Contamination with unreacted starting materials.- Optimize the stoichiometry of reactants to ensure full conversion of the limiting reagent. - Employ a suitable chromatographic method for purification.
Presence of byproducts from the coupling agent.- If using carbodiimides like DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. - Use water-soluble carbodiimides like EDC to facilitate removal during aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling agents for this compound?

A1: The most common and effective coupling agents are carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. For more challenging couplings, phosphonium salts like PyBOP or uronium salts such as HATU are recommended.

Q2: How can I avoid side reactions involving the aldehyde group?

A2: The aldehyde group can potentially react with nucleophilic amines. To mitigate this, you can either:

  • Employ Chemoselective Conditions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the desired amide bond formation over side reactions.

  • Use a Protecting Group Strategy: The aldehyde can be protected as an acetal by reacting it with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. The acetal is stable under the coupling conditions and can be removed afterward by acid-catalyzed hydrolysis.

Q3: What is the recommended solvent for this coupling reaction?

A3: Aprotic polar solvents are generally preferred. Dichloromethane (DCM) is a common choice for many coupling reactions. However, if solubility is an issue, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent alternatives. Ensure the solvent is anhydrous to prevent hydrolysis of the activated carboxylic acid.

Q4: My reaction is sluggish. What can I do to improve the reaction rate?

A4: To improve a sluggish reaction, you can:

  • Increase the reaction temperature.

  • Use a more potent coupling reagent.

  • Add a catalyst, such as 4-Dimethylaminopyridine (DMAP), in catalytic amounts, although be mindful of potential racemization if your amine is chiral.

  • Increase the concentration of the reactants.

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for coupling with primary and secondary amines.

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Aldehyde Protection and Subsequent Coupling

This protocol is recommended when side reactions with the aldehyde are a significant concern.

Step 1: Acetal Protection

  • Dissolve this compound (1 equivalent) in toluene.

  • Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected acid.

Step 2: Amide Coupling

  • Follow the procedure outlined in Protocol 1 using the protected acid.

Step 3: Deprotection

  • Dissolve the purified, protected product in a mixture of acetone and water.

  • Add a catalytic amount of p-TSA.

  • Stir the mixture at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the final product and purify as necessary.

Visualizations

experimental_workflow cluster_coupling Amide Coupling start Start: This compound + Amine dissolve Dissolve in Anhydrous Solvent (e.g., DMF) start->dissolve activate Activate with Coupling Agent + Base (e.g., HATU + DIPEA) dissolve->activate couple Couple with Amine activate->couple monitor Monitor Progress (TLC / LC-MS) couple->monitor workup Aqueous Workup monitor->workup purify Purify Product workup->purify end Final Product purify->end

Caption: General workflow for amide coupling.

troubleshooting_logic start Low Yield? check_activation Check Reagent Activity & Stoichiometry start->check_activation increase_temp Increase Temperature or Time start->increase_temp side_products Side Products? start->side_products yes optimize_conditions Optimize Conditions (Solvent, Base) start->optimize_conditions no protect_aldehyde Protect Aldehyde side_products->protect_aldehyde

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Troubleshooting Aggregation in Peptide Synthesis with BAL Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peptide aggregation during solid-phase peptide synthesis (SPPS) utilizing a Backbone Amide Linker (BAL).

Troubleshooting Guide

This guide addresses specific issues related to peptide aggregation on the BAL linker in a question-and-answer format.

Issue: Poor resin swelling and slow/incomplete coupling or Fmoc deprotection.

Question: My peptide-resin on the BAL support is not swelling properly, and I'm observing incomplete reactions. What are the likely causes and how can I address this?

Answer: Poor resin swelling is a primary indicator of on-resin peptide aggregation.[1] This occurs when growing peptide chains interact with each other through intermolecular hydrogen bonds, forming secondary structures like β-sheets.[2][3] This is particularly common with sequences rich in hydrophobic amino acids such as Valine, Isoleucine, Leucine, and Phenylalanine.[4] The use of a BAL linker, which anchors the peptide via a backbone nitrogen, can still be susceptible to aggregation, especially with "difficult sequences".

Here are troubleshooting steps to address this issue:

  • Initial Diagnosis:

    • Visual Inspection: Observe the resin bed. A shrunken or clumpy appearance suggests aggregation.

    • Monitoring Coupling Reactions: Use a qualitative test like the Kaiser test to check for the presence of free primary amines after a coupling step. A positive result (blue color) indicates incomplete coupling. Note that in cases of severe aggregation, the N-terminus may be inaccessible, leading to a false negative result.

  • Immediate Interventions:

    • Improve Solvation: Switch to more polar, aprotic solvents that can disrupt secondary structures. N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are good alternatives to N,N-Dimethylformamide (DMF). A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[2][5]

    • Increase Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-75°C), potentially with microwave assistance, can help disrupt secondary structures and improve reaction kinetics.[1]

  • Strategic Modifications to the Synthesis Protocol:

    • Incorporate Chaotropic Salts: These salts disrupt hydrogen bonds. You can perform a wash with a solution of LiCl or KSCN in DMF before the coupling step or add it directly to the coupling mixture.[1][2][3]

    • Use Structure-Disrupting Amino Acid Derivatives: Proactively insert pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids into your sequence, typically every 6-7 residues. These disrupt the formation of regular secondary structures.[6][7] In a comparative study, pseudoproline incorporation was found to be superior to Hmb backbone protection in improving the purity of crude peptides.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS with a BAL linker?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets.[2][3] While the BAL linker anchors the peptide via a backbone amide, aggregation can still occur, especially with hydrophobic sequences, hindering the accessibility of the N-terminus for subsequent deprotection and coupling reactions.[4]

Q2: Which peptide sequences are particularly prone to aggregation on a BAL linker?

A2: Sequences with a high content of hydrophobic amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are highly susceptible to aggregation.[4] Additionally, sequences containing β-branched amino acids (Val, Ile, Thr) and repeating hydrophobic residues can be problematic.[4]

Q3: How can I detect aggregation during my synthesis on a BAL resin?

A3: You can monitor for aggregation through several methods:

  • Visual Inspection: A noticeable shrinking or clumping of the resin is a strong indicator.

  • Kaiser Test: This colorimetric test detects free primary amines. A positive result after coupling suggests an incomplete reaction, which can be due to aggregation. However, be aware of the possibility of false negatives in severe cases.

  • Real-time Monitoring: Advanced techniques like monitoring resin swelling in a variable bed flow reactor can provide real-time insights into aggregation.[8][9][10][11][12]

Q4: What is the role of the BAL linker itself in peptide aggregation?

A4: The BAL linker itself is not a primary cause of aggregation. Aggregation is sequence-dependent. However, the nature of the solid support and the linker can influence the solvation of the growing peptide chain. The use of a polyethylene glycol (PEG)-based resin with the BAL linker can improve swelling and reduce aggregation.[1]

Quantitative Data on Anti-Aggregation Strategies

The following tables summarize quantitative data on the effectiveness of various anti-aggregation strategies.

StrategyReagent/ConditionTypical Concentration/ValueReported Outcome
Chaotropic Salts Lithium Chloride (LiCl)0.4 - 0.8 M in DMFDisrupts hydrogen bonds, improving coupling efficiency.
Potassium Thiocyanate (KSCN)4 M in DMFDisrupts hydrogen bonds.
Alternative Solvents N-Methyl-2-pyrrolidone (NMP)-Better solvation properties than DMF.
Dimethyl Sulfoxide (DMSO)25% in DMFImproves solvation of aggregated sequences.
Elevated Temperature Microwave Synthesis75°CAccelerates coupling and deprotection, reducing time for aggregation.[1]
Backbone Protection Pseudoproline DipeptidesInserted every 6-7 residuesCan lead to up to a 10-fold increase in yield for highly aggregated sequences.[7]
Dmb/Hmb Amino AcidsInserted every 6-7 residuesEffective in a wide range of difficult peptides.[6][7]

Key Experimental Protocols

Protocol 1: Test Cleavage from BAL Resin to Monitor Aggregation

A small-scale test cleavage can help assess the purity of the synthesized peptide at intermediate stages, providing an indication of aggregation-related problems.

Materials:

  • Peptide-resin on BAL support (approx. 20-50 mg)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approx. 1 mL for 20-50 mg of resin).

  • Gently agitate at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).

  • Centrifuge to pellet the peptide.

  • Wash the pellet with cold diethyl ether.

  • Dry the crude peptide and analyze by HPLC and mass spectrometry to identify any deletion or truncated sequences indicative of aggregation.

Protocol 2: Qualitative Kaiser Test for Monitoring Coupling on BAL Resin

This test is used to detect the presence of free primary amines, indicating an incomplete coupling reaction.

Materials:

  • Peptide-resin on BAL support (10-15 beads)

  • Kaiser Test Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol

    • Reagent B: 80 g phenol in 20 mL ethanol

    • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine

  • Test tubes

  • Heating block or water bath

Procedure:

  • Place the resin beads in a test tube.

  • Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads.

  • Heat the test tube at 100-110°C for 5 minutes.[13]

  • Observe the color of the beads and the solution.

    • Blue beads and/or solution: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/orange or colorless beads and solution: Negative result, indicating a complete coupling reaction.

Visualizations

Troubleshooting_Workflow start Start SPPS with BAL Linker observe_synthesis Observe Signs of Aggregation? (e.g., Poor Swelling, Slow Reactions) start->observe_synthesis synthesis_ok Continue Synthesis observe_synthesis->synthesis_ok No aggregation_suspected Aggregation Suspected observe_synthesis->aggregation_suspected Yes end Synthesis Complete synthesis_ok->end immediate_actions Implement Immediate Actions: - Change Solvent (NMP, DMSO) - Increase Temperature aggregation_suspected->immediate_actions monitor_coupling Monitor Coupling Efficiency (Kaiser Test) immediate_actions->monitor_coupling coupling_incomplete Coupling Incomplete monitor_coupling->coupling_incomplete Positive coupling_complete Coupling Complete monitor_coupling->coupling_complete Negative recouple Recouple or Cap Unreacted Amines coupling_incomplete->recouple recouple->monitor_coupling coupling_complete->observe_synthesis Next cycle strategic_modifications Consider Strategic Modifications for Future Syntheses: - Use Chaotropic Salts - Incorporate Backbone Protection (Pseudoprolines, Dmb/Hmb-AAs) coupling_complete->strategic_modifications strategic_modifications->start Inform next synthesis

Caption: Troubleshooting workflow for peptide aggregation in SPPS with a BAL linker.

Backbone_Protection cluster_0 Standard Peptide Backbone cluster_1 Backbone Protection (e.g., Pseudoproline) peptide1 ---NH-CHR-CO-NH-CHR-CO--- h_bond Intermolecular H-Bonding peptide1->h_bond peptide2 ---NH-CHR-CO-NH-CHR-CO--- peptide2->h_bond aggregation Aggregation (β-Sheet Formation) h_bond->aggregation protected_peptide ---N(R')-CHR-CO-NH-CHR-CO--- no_h_bond Disrupted H-Bonding protected_peptide->no_h_bond no_aggregation Reduced Aggregation no_h_bond->no_aggregation

Caption: Mechanism of backbone protection to prevent peptide aggregation.

References

Technical Support Center: Purification of Peptides Synthesized Using BAL Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of peptides synthesized using the Backbone Amide Linker (BAL).

Frequently Asked Questions (FAQs)

Q1: What is the BAL linker and why is it used in peptide synthesis?

The Backbone Amide Linker (BAL) is a versatile tool in solid-phase peptide synthesis (SPPS). Unlike traditional methods that anchor the peptide to the resin via the C-terminal carboxyl group, the BAL linker attaches the peptide through a backbone amide nitrogen.[1] This unique linkage leaves the C-terminus free for various modifications, making it particularly useful for synthesizing C-terminal aldehydes, alcohols, and other modified peptides.[1]

Q2: What are the key considerations for cleaving a peptide from a BAL resin?

Cleavage from the BAL resin is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). The cleavage cocktail usually includes scavengers to prevent side reactions caused by the cleavage of protecting groups. The choice and concentration of scavengers are critical and depend on the amino acid composition of the peptide. For instance, peptides containing tryptophan may require specific scavengers to minimize reattachment of the peptide to the linker.[2][3]

Q3: What is a typical purity level for a crude peptide cleaved from a BAL resin?

The purity of a crude peptide after cleavage from a BAL resin can vary significantly depending on the peptide sequence, the success of the synthesis, and the cleavage conditions. While some syntheses can yield crude purities greater than 80%, it is common to see a range of impurities, including deletion sequences, truncated peptides, and by-products from side reactions.[4] Therefore, a purification step is almost always necessary to obtain a highly pure peptide for research or drug development.[5][6]

Q4: Which purification technique is most suitable for BAL-synthesized peptides?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides synthesized using the BAL linker.[5] This technique separates the target peptide from impurities based on hydrophobicity. By optimizing the mobile phase gradient and column chemistry, high purity levels can be achieved.[7][8]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides synthesized using the BAL linker.

Problem Potential Cause Recommended Solution
Low Yield of Crude Peptide After Cleavage Incomplete Cleavage: The cleavage time may be insufficient, or the TFA concentration might be too low. Peptides with multiple arginine residues may require longer cleavage times.[9]- Increase the cleavage time in increments of 30 minutes and re-evaluate. - Ensure a high concentration of TFA (typically 95%) in the cleavage cocktail.[9] - For peptides with multiple arginines, consider extending the cleavage time up to 5 hours.[9]
Premature Cleavage: The BAL linker can be sensitive to acidic conditions used during synthesis, such as the removal of certain protecting groups.- If using acid-labile side-chain protecting groups that require conditions that also affect the BAL linker, consider alternative, more orthogonal protecting group strategies.
Peptide Precipitation Issues: The peptide may not precipitate efficiently from the cleavage cocktail upon addition of cold ether, especially for short or hydrophobic sequences.[10]- Increase the volume of cold diethyl ether used for precipitation. - Ensure the ether is sufficiently cold (e.g., chilled on dry ice). - If precipitation fails, concentrate the TFA/ether mixture under a stream of nitrogen and redissolve the residue in an appropriate solvent for direct HPLC purification.[10]
Low Purity of Crude Peptide (Multiple Peaks in HPLC) Incomplete Deprotection: Side-chain protecting groups may not be fully removed during cleavage, leading to multiple peaks in the HPLC chromatogram.- Ensure the cleavage cocktail contains the appropriate scavengers for the amino acids in your peptide sequence.[11][12] - Increase the cleavage time to allow for complete removal of all protecting groups.
Side Reactions During Cleavage: Reactive species generated during cleavage can modify sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr), resulting in by-products.[13]- Optimize the scavenger composition in your cleavage cocktail. For example, use triisopropylsilane (TIS) to scavenge carbocations and 1,2-ethanedithiol (EDT) for protecting cysteine and methionine.[14][15] - For tryptophan-containing peptides synthesized on BAL resin, using Reagent K or Reagent R, which contain specific scavengers, is recommended to minimize side reactions.[2][3]
Hydrolysis of the Peptide or Linker: The presence of water in the cleavage cocktail can lead to hydrolysis, especially with prolonged cleavage times.- Use high-purity, anhydrous TFA for the cleavage cocktail. - Minimize the cleavage time to what is necessary for complete deprotection and cleavage.
Broad or Tailing Peaks in HPLC Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to poor peak shape during HPLC purification.- Dissolve the crude peptide in a stronger solvent, such as a small amount of dimethyl sulfoxide (DMSO) or acetonitrile, before diluting with the initial HPLC mobile phase. - Optimize the HPLC method by adjusting the gradient, temperature, or using a different column with a wider pore size.[16]
Secondary Interactions with HPLC Column: The peptide may be interacting with the silica backbone of the C18 column.- Ensure the mobile phase contains an ion-pairing agent, typically 0.1% TFA, to improve peak shape.[17] - Consider using a different stationary phase or a column with high-purity silica.[16]
Unexpected Mass in Mass Spectrometry Analysis Adduct Formation: Scavengers or cleaved protecting groups can sometimes form adducts with the peptide.- Analyze the mass difference to identify the potential adduct. - Optimize the scavenger cocktail to minimize the formation of specific adducts. For example, using TIS can help prevent t-butyl adducts.
Oxidation: Methionine or cysteine residues can be oxidized during cleavage or workup.[14]- Add a reducing agent like EDT or dithiothreitol (DTT) to the cleavage cocktail.[14] - Handle the cleaved peptide under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Data Presentation

Comparison of Common Cleavage Cocktails for BAL-Synthesized Peptides
Cleavage Cocktail Composition (v/v) Recommended For Key Features
Reagent B TFA/H₂O/TIS (95:2.5:2.5)General use, "odorless" alternative to thiol-containing cocktails.Minimizes odor associated with scavengers like EDT and thioanisole.[3]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides containing sensitive residues like Cys, Met, Trp, and Tyr, especially on BAL resins.[3]Comprehensive scavenger mixture to protect a wide range of sensitive amino acids.
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Peptides with protected arginine residues and tryptophan-containing peptides on BAL resin.[2]Effective in preventing reattachment of tryptophan to the linker.[2]
TFA/H₂O/TIS 95:2.5:2.5Peptides without highly sensitive residues.A simple and effective general-purpose cleavage cocktail.[9]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Cleavage of Peptide from BAL Resin
  • Resin Preparation: Transfer the dried peptide-resin to a reaction vessel. Wash the resin with dichloromethane (DCM) to swell it and remove any residual solvents.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail. For a general starting point, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS. For peptides with sensitive residues, select a more specialized cocktail (see table above). Prepare approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple arginines, the cleavage time may need to be extended.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Slowly add the filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[18]

  • Washing and Drying: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove scavengers and residual TFA.[18] Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Purification of BAL-Synthesized Peptide by RP-HPLC
  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, a small amount of DMSO can be used. Filter the sample through a 0.22 µm syringe filter before injection.

  • Column and Mobile Phase: Use a C18 reverse-phase HPLC column. The mobile phases are typically:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a gradient method to separate the target peptide from impurities. A typical starting gradient is a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[7]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[7]

Mandatory Visualizations

experimental_workflow start Peptide-BAL Resin cleavage Cleavage from Resin (TFA Cocktail) start->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation dissolution Dissolution of Crude Peptide precipitation->dissolution hplc RP-HPLC Purification dissolution->hplc analysis Purity Analysis (Analytical HPLC & Mass Spec) hplc->analysis lyophilization Lyophilization analysis->lyophilization end Purified Peptide lyophilization->end

Caption: Experimental workflow for the purification of BAL-synthesized peptides.

troubleshooting_tree start Low Purity after Purification check_crude Analyze Crude Peptide by HPLC/MS start->check_crude multiple_peaks Multiple Peaks in Crude? check_crude->multiple_peaks broad_peaks Broad/Tailing Peaks? multiple_peaks->broad_peaks No incomplete_deprotection Incomplete Deprotection or Side Reactions multiple_peaks->incomplete_deprotection Yes aggregation Peptide Aggregation broad_peaks->aggregation Yes end end broad_peaks->end No (Other Issues) optimize_cleavage Optimize Cleavage Cocktail & Time incomplete_deprotection->optimize_cleavage optimize_hplc Optimize HPLC Conditions (Solvent, Gradient, Temperature) aggregation->optimize_hplc

Caption: Troubleshooting decision tree for low purity of BAL-synthesized peptides.

References

Technical Support Center: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid (BAL Linker)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, commonly known as the Backbone Amide Linker (BAL).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS Number: 197304-21-5) is a key chemical reagent, often referred to as the Backbone Amide Linker (BAL).[1][2] Its primary application is in solid-phase peptide synthesis (SPPS), where it serves as an acid-labile linker.[1][2] In the BAL approach, the growing peptide chain is anchored to the solid support through a backbone nitrogen, which allows for significant flexibility in modifying the C-terminus of the peptide.[1][2] This strategy is particularly useful for synthesizing C-terminally modified peptides, such as peptide aldehydes, alcohols, esters, and cyclic peptides.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of the compound, it is recommended to store this compound under the following conditions:

ParameterRecommended ConditionSource
Temperature 2-8°C
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)General laboratory best practice for aldehydes
Light Protect from lightGeneral laboratory best practice for aromatic aldehydes
Moisture Keep container tightly closed in a dry and well-ventilated placeGeneral laboratory best practice

The compound is typically a white to beige or yellowish powder. Benzaldehyde and its derivatives can be susceptible to oxidation in the presence of air, forming the corresponding carboxylic acid.[3][4] Therefore, minimizing exposure to air and light is crucial for long-term stability.

Q3: What are the potential stability issues with this compound during experimental use?

The primary stability concern with the BAL linker arises from its aldehyde functional group and its acid-labile nature once incorporated into a solid-phase synthesis workflow.

  • Oxidation of the Aldehyde: The formyl (aldehyde) group is susceptible to oxidation to a carboxylic acid, especially when exposed to air.[3][4][5] This can be mitigated by proper storage and handling under an inert atmosphere.

  • Acid Lability: The linkage formed by the BAL handle is designed to be cleaved under acidic conditions. Premature exposure to acidic reagents during synthesis can lead to premature cleavage of the peptide from the resin, resulting in lower yields.

  • Hydrolysis: The imine bond formed during the initial reductive amination step of attaching the first amino acid to the linker can be susceptible to hydrolysis, particularly under acidic or basic conditions outside the optimal range for SPPS.

Troubleshooting Guides

Issue 1: Low Yield of Final Peptide

Symptom: After cleavage from the resin, the yield of the desired peptide is significantly lower than expected.

Potential Cause Troubleshooting Strategy
Incomplete initial loading of the first amino acid Ensure complete reductive amination by using an appropriate excess of the amino acid and reducing agent (e.g., NaBH3CN). Monitor the reaction using a colorimetric test like the Kaiser test to confirm the consumption of primary amines on the resin.
Premature cleavage of the peptide from the resin The BAL linker is acid-labile. Avoid prolonged exposure to even mildly acidic conditions during the synthesis cycles. Ensure that the Fmoc deprotection steps using piperidine are not contaminated with acidic impurities.
Peptide aggregation on the resin For difficult or hydrophobic sequences, consider using a more polar solvent system (e.g., NMP instead of DMF), incorporating pseudoprolines or other backbone-disrupting elements, or performing the synthesis at an elevated temperature.
Side reactions during cleavage Optimize the cleavage cocktail. For peptides containing sensitive residues like tryptophan, the use of scavengers such as triethylsilane (Et3SiH) is recommended to prevent reattachment of the cleaved peptide to the resin. A common cleavage cocktail is TFA/H2O/Et3SiH (95:2.5:2.5).
Issue 2: Presence of Impurities in the Crude Product

Symptom: HPLC or mass spectrometry analysis of the crude peptide shows multiple unexpected peaks.

Potential Cause Troubleshooting Strategy
Incomplete Fmoc deprotection or coupling reactions Use a slight excess of the Fmoc deprotection reagent (e.g., 20% piperidine in DMF) and ensure sufficient reaction time. For coupling, use a proven coupling reagent combination (e.g., HBTU/HOBt/DIPEA) and allow for adequate reaction time. Double coupling may be necessary for sterically hindered amino acids.
Racemization of amino acids This can be a particular issue for amino acids like histidine and cysteine. Use of additives like HOBt or Oxyma Pure® can help to suppress racemization during the coupling step.
Side reactions related to specific amino acid side chains Ensure that appropriate side-chain protecting groups are used for all amino acids and that they are stable to the synthesis conditions but readily cleaved by the final cleavage cocktail.
Diketopiperazine formation This is a common side reaction involving the first two amino acids on the resin. A modified protocol where the second amino acid is introduced with Nα-protection followed by the introduction of the third residue can prevent this.[6]

Experimental Protocols

Key Experiment: Solid-Phase Peptide Synthesis using BAL Linker

This protocol outlines the general steps for synthesizing a C-terminally modified peptide using the this compound (BAL) linker attached to an aminomethylated polystyrene resin.

  • Resin Preparation:

    • Swell the aminomethyl resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

  • BAL Linker Attachment:

    • Dissolve this compound (2-4 equivalents relative to resin substitution) and a coupling agent such as HBTU/HOBt (2-4 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) and add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

  • Reductive Amination of the First Amino Acid:

    • Swell the BAL-functionalized resin in 1% acetic acid in DMF.

    • Add the first Fmoc-protected amino acid (5-10 equivalents) and NaBH3CN (5-10 equivalents).

    • Agitate the mixture at room temperature for 4-12 hours.

    • Wash the resin with DMF, DCM, and methanol.

  • Peptide Chain Elongation (Fmoc-SPPS Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add to the resin and agitate for 1-2 hours. Wash with DMF.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triethylsilane (Et3SiH)) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

SPPS_Workflow_with_BAL_Linker cluster_prep Resin Preparation cluster_attach Linker Attachment cluster_first_aa First Amino Acid Loading cluster_spps Peptide Elongation (Fmoc-SPPS) cluster_cleavage Final Cleavage Resin Aminomethyl Resin Swell Swell in DCM/DMF Resin->Swell Attach Attach BAL to Resin Swell->Attach BAL BAL Linker + Coupling Reagents BAL->Attach ReductiveAmination Reductive Amination Attach->ReductiveAmination FirstAA Fmoc-AA-OH + NaBH3CN FirstAA->ReductiveAmination Deprotection Fmoc Deprotection (Piperidine) ReductiveAmination->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt) Deprotection->Coupling n cycles Coupling->Deprotection Cleave Cleave Peptide from Resin Coupling->Cleave CleavageCocktail TFA Cleavage Cocktail CleavageCocktail->Cleave Purify Purification & Analysis (HPLC/MS) Cleave->Purify

Caption: Experimental workflow for solid-phase peptide synthesis using the BAL linker.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Symptom Symptom: Low Peptide Yield Cause1 Incomplete Initial Loading Symptom->Cause1 Cause2 Premature Cleavage Symptom->Cause2 Cause3 Peptide Aggregation Symptom->Cause3 Cause4 Side Reactions during Cleavage Symptom->Cause4 Solution1 Optimize Reductive Amination (Excess Reagents, Monitor Reaction) Cause1->Solution1 Solution2 Avoid Acid Contamination (Use Pure Reagents) Cause2->Solution2 Solution3 Modify Synthesis Conditions (Different Solvents, Additives) Cause3->Solution3 Solution4 Optimize Cleavage Cocktail (Use Scavengers like Et3SiH) Cause4->Solution4

Caption: Logical relationship for troubleshooting low peptide yield in SPPS with BAL linker.

References

Technical Support Center: Improving BAL Linker Cleavage Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize the cleavage of Backbone Amide Linker (BAL) in your solid-phase peptide synthesis (SPPS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for the BAL linker?

A1: The most common and effective method for cleaving peptides from the BAL linker is acidolysis using Trifluoroacetic Acid (TFA). A standard cleavage cocktail consists of a high concentration of TFA (typically 95%) with scavengers to prevent side reactions.

Q2: Why are scavengers necessary in the cleavage cocktail?

A2: During TFA-mediated cleavage of protecting groups, highly reactive carbocations are generated. These can re-attach to electron-rich amino acid side chains, such as Tryptophan (Trp) and Tyrosine (Tyr), leading to undesired byproducts. Scavengers are added to "trap" these reactive species, thus preventing side reactions and improving the purity of the crude peptide.

Q3: What are the most common side reactions during BAL linker cleavage?

A3: Common side reactions include:

  • Alkylation of sensitive residues: Tryptophan and Tyrosine are particularly susceptible to modification by carbocations generated during cleavage.

  • Diketopiperazine (DKP) formation: This is a common side reaction in SPPS, especially with sequences containing Proline or other secondary amino acids at the C-terminus. It can lead to premature cleavage of the dipeptide from the resin.[1][2]

  • Racemization: Although less common with standard protocols, racemization can occur, particularly with sensitive amino acid residues at the C-terminus.

  • Incomplete cleavage: This can result from suboptimal reaction conditions, such as insufficient TFA concentration or reaction time.

Q4: How can I monitor the progress of the cleavage reaction?

A4: A small-scale trial cleavage is recommended. A few beads of the peptide-resin can be treated with the cleavage cocktail, and the resulting solution can be analyzed by HPLC and mass spectrometry (MS) to confirm the identity of the desired peptide and assess the presence of byproducts.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Cleavage Yield

Possible Causes:

  • Insufficient TFA Concentration: The BAL linker is stable to low concentrations of TFA but requires a high concentration for efficient cleavage.

  • Inadequate Reaction Time: The cleavage reaction may not have gone to completion.

  • Premature Peptide Cleavage: Diketopiperazine formation can lead to the loss of peptide during synthesis.[1]

  • Poor Resin Swelling: Incomplete swelling of the resin can limit the access of the cleavage cocktail to the linker.

Solutions:

  • Optimize TFA Concentration: Ensure a TFA concentration of at least 90-95% in your cleavage cocktail. For some sequences, a two-stage cleavage with a lower initial TFA concentration followed by a higher concentration can be beneficial.[3]

  • Increase Reaction Time: Extend the cleavage time to 2-4 hours. Monitor the progress with a trial cleavage to determine the optimal duration.

  • Prevent Diketopiperazine Formation:

    • When coupling the third amino acid to a dipeptide sequence prone to DKP formation (e.g., ending in Proline), use a protocol that minimizes the time the N-terminal amine is deprotected before the next coupling reaction.[1]

    • Consider using N-methyl-2-pyrrolidone (NMP) as the solvent and 2% DBU with 5% piperazine for Fmoc deprotection, as this has been shown to reduce DKP formation compared to standard piperidine/DMF.[1]

  • Ensure Proper Resin Swelling: Before adding the cleavage cocktail, ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM).

Issue 2: Presence of Multiple Peaks in HPLC Analysis of Crude Product

Possible Causes:

  • Incomplete Cleavage: The main peak of the desired peptide may be accompanied by smaller peaks corresponding to incompletely deprotected or still resin-bound peptide fragments.

  • Side-product Formation: Peaks other than the desired product could correspond to alkylated peptides, deletion sequences, or products of other side reactions.

  • Racemization: The presence of diastereomers can lead to peak broadening or the appearance of closely eluting peaks.

Solutions:

  • Optimize Cleavage Cocktail and Time: Refer to the solutions for "Low Cleavage Yield" to ensure complete cleavage and deprotection.

  • Use Appropriate Scavengers: The choice and concentration of scavengers are crucial for minimizing side reactions. Refer to the table below for recommended scavenger cocktails based on the peptide sequence.

  • HPLC-MS Analysis: Use HPLC coupled with mass spectrometry to identify the masses of the impurities. This will help in diagnosing the specific side reaction that has occurred.

  • Review Synthesis Protocol: If deletion sequences are identified, review the coupling and deprotection steps of your SPPS protocol for inefficiencies.

Data Presentation: Comparison of Cleavage Cocktails

The selection of the appropriate cleavage cocktail is critical for achieving high yield and purity. The following table summarizes commonly used cleavage cocktails for BAL linker cleavage and their recommended applications.

Reagent CocktailComposition (v/v/w)Recommended UsePotential Issues
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TISGeneral purpose, "odorless" option.May not prevent oxidation of Methionine.
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTRobust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[4]Contains malodorous thiols.
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleRecommended for Trp-containing peptides on BAL resin to minimize reattachment.[4]Contains malodorous thiols.
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OStandard for peptides without highly sensitive residues.Not recommended for peptides containing Met or Trp without additional scavengers.

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Standard BAL Linker Cleavage Protocol

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Preparation:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to remove residual solvents and ensure proper swelling.

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Caution: Prepare the cleavage cocktail in a well-ventilated fume hood as TFA is highly corrosive.

    • Prepare the chosen cleavage cocktail fresh immediately before use. For example, for a TFA/TIS/H₂O cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stopper the vessel and gently agitate to ensure the entire resin bed is wetted.

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Peptide Isolation:

    • Filter the reaction mixture to separate the resin from the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA to ensure complete recovery.

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether three times to remove scavengers.

    • Dry the peptide pellet under vacuum.

Visualizations

BAL_Cleavage_Workflow Resin Peptide-Resin Wash Wash with DCM Resin->Wash 1. Dry Dry Resin Wash->Dry 2. Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Dry->Cleavage 3. Incubate Incubate 2-4h Cleavage->Incubate 4. Filter Filter Incubate->Filter 5. Precipitate Precipitate in Cold Ether Filter->Precipitate 6. Isolate Isolate & Dry Peptide Precipitate->Isolate 7.

Caption: General workflow for BAL linker cleavage and peptide isolation.

Troubleshooting_Logic Start Low Cleavage Efficiency Problem1 Low Yield Start->Problem1 Problem2 Multiple HPLC Peaks Start->Problem2 Cause1a Insufficient TFA Problem1->Cause1a ? Cause1b Short Reaction Time Problem1->Cause1b ? Cause1c DKP Formation Problem1->Cause1c ? Cause2a Incomplete Cleavage Problem2->Cause2a ? Cause2b Side-products Problem2->Cause2b ? Cause2c Racemization Problem2->Cause2c ? Solution1a Increase TFA to 95% Cause1a->Solution1a Solution1b Extend Time to 2-4h Cause1b->Solution1b Solution1c Optimize Deprotection Cause1c->Solution1c Solution2a Optimize Cleavage Conditions Cause2a->Solution2a Solution2b Use Appropriate Scavengers Cause2b->Solution2b Solution2c HPLC-MS Analysis Cause2c->Solution2c

References

Technical Support Center: Preventing Racemization During BAL Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize racemization when coupling the first amino acid to a Backbone Amide Linker (BAL) resin.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of BAL linker synthesis and why is it a problem?

A1: Racemization is the conversion of a chiral amino acid from its pure L- or D-enantiomeric form into a mixture of both. In peptide synthesis, where biologically active peptides consist almost exclusively of L-amino acids, racemization is a critical issue.[1] The process is particularly problematic when coupling the first N-α-protected amino acid to the BAL resin. This step is prone to base-catalyzed racemization via the formation of an oxazolone intermediate.[2][3] The resulting diastereomeric peptide impurities are often difficult to separate from the target peptide, leading to lower yields of the desired product and potentially compromising biological activity.

Q2: Which factors are the primary contributors to racemization during the initial amino acid coupling?

A2: Several factors influence the rate of racemization during peptide synthesis.[4] Key contributors include the choice of coupling reagent, the type and concentration of the base used, the solvent, and the reaction temperature.[4][5][6] Additionally, the structure of the amino acid itself plays a role; for instance, cysteine and histidine are particularly susceptible to racemization.[7][8]

Q3: Are urethane-based protecting groups like Fmoc and Boc effective at preventing racemization?

A3: Yes, urethane-based protecting groups such as Fmoc, Boc, and Z are known to significantly reduce the tendency for racemization.[2][3] This is because they decrease the likelihood of forming the oxazolone intermediate, which is a primary pathway for racemization.[3] However, even with these protecting groups, the risk of racemization is not entirely eliminated, especially under non-optimized coupling conditions.[2]

Troubleshooting Guide

Issue 1: High levels of diastereomeric impurities are detected after cleaving the peptide from the resin.
Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. Urionium/aminium salts like HATU and HBTU, especially when used with an additive like HOAt or HOBt, are excellent choices.[9][10] Avoid using carbodiimides like DCC or DIC without racemization-suppressing additives.[2][9]
Excessive or Strong Base The choice and amount of base are critical. Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine or even DIPEA, which can accelerate racemization.[2][5] Use the minimum necessary amount of base required for the reaction.
High Reaction Temperature Perform the coupling reaction at a lower temperature. While elevated temperatures can speed up the reaction, they also significantly increase the rate of racemization.[6][8] For amino acids prone to racemization, coupling at 0°C or even lower may be beneficial.
Prolonged Activation Time Minimize the pre-activation time of the amino acid before adding it to the resin. The activated amino acid is the species that undergoes racemization, so its concentration and lifetime should be kept to a minimum.
Issue 2: The final peptide shows the correct mass but has low or no biological activity.
Potential Cause Recommended Solution
Presence of Racemized Peptides The presence of diastereomers, which have the same mass, can drastically reduce biological activity. It is crucial to analyze the enantiomeric purity of your peptide.
Analytical Method Use a dedicated analytical technique to quantify the level of racemization. Chiral amino acid analysis after acid hydrolysis or separation of the crude peptide by reverse-phase HPLC using a chiral column can resolve the diastereomers.[1][11][12]
Re-synthesis Strategy If significant racemization is confirmed, re-synthesize the peptide using one of the optimized, low-racemization protocols outlined below.

Data Presentation: Impact of Reagents on Racemization

The selection of coupling reagents and bases has a profound impact on the degree of racemization. The following tables summarize the relative performance of common reagents.

Table 1: Comparison of Common Coupling Reagents and Additives

Coupling SystemRelative Racemization RiskKey Characteristics
DIC / HOBt Low to ModerateA classic combination that suppresses racemization.[9]
HBTU / HOBt LowVery efficient with minimal racemization when HOBt is included.[9]
HATU / HOAt Very LowHighly efficient, even for sterically hindered couplings, with excellent suppression of racemization.[10]
PyBOP LowA strong phosphonium salt-based reagent with low racemization potential.[10]
COMU Very LowA modern uronium salt incorporating Oxyma, known for safety and high efficiency.[2]

Table 2: Influence of Base on Racemization

BaseChemical NameRelative Racemization Risk
TEA TriethylamineHigh
DIPEA / DIEA N,N-DiisopropylethylamineModerate
NMM N-MethylmorpholineLow
2,4,6-Collidine 2,4,6-TrimethylpyridineVery Low

Experimental Protocols

Protocol 1: Low-Racemization Coupling of the First Amino Acid to BAL Resin

This protocol is optimized to minimize racemization during the crucial first amino acid loading step.

Materials:

  • BAL-functionalized resin

  • Fmoc-protected amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N-Methylmorpholine (NMM) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the BAL resin in anhydrous DMF for 1 hour in a reaction vessel.

  • In a separate vial, dissolve the Fmoc-amino acid and HATU in anhydrous DMF.

  • Add the NMM to the amino acid solution and vortex briefly. This is the activation step.

  • Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 2 to 4 hours. Monitor the reaction using a Kaiser test.

  • Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 2: Chiral Amino Acid Analysis by HPLC to Quantify Racemization

This protocol allows for the determination of the D/L ratio of amino acids in a synthesized peptide.

Materials:

  • Peptide sample

  • 6 M HCl

  • Derivatizing agent (e.g., Marfey's reagent)

  • HPLC system with a chiral column

  • Appropriate mobile phases (typically acetonitrile and water with a buffer)

Procedure:

  • Acid Hydrolysis: Place the peptide-resin sample in a hydrolysis tube with 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Derivatization: After hydrolysis, dry the sample to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer and add the derivatizing agent.

  • HPLC Analysis: Inject the derivatized sample onto a chiral HPLC column. The diastereomeric derivatives of the L- and D-amino acids will be separated.

  • Quantification: Integrate the peak areas for the L- and D-enantiomers to determine the percentage of racemization.

Visualizations

Mechanism of Racemization

The primary pathway for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. This process is catalyzed by bases.

racemization_mechanism cluster_0 Racemization Pathway cluster_1 Coupling Reaction L_AA L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) L_AA->Oxazolone Base-catalyzed cyclization Peptide Growing Peptide Chain L_AA->Peptide Desired Coupling Oxazolone->L_AA Ring opening Enolate Enolate Form Oxazolone->Enolate Tautomerization D_AA D-Amino Acid (Racemized) Enolate->D_AA Protonation D_AA->Peptide Undesired Coupling

Caption: Base-catalyzed racemization via an oxazolone intermediate.

Experimental Workflow for BAL Linker Synthesis

This diagram illustrates the key steps in loading the first amino acid onto the BAL resin and subsequent analysis.

experimental_workflow start Start: BAL Resin swell 1. Swell Resin (Anhydrous DMF) start->swell activate 2. Activate Fmoc-AA (HATU / NMM) swell->activate couple 3. Couple to Resin (2-4 hours, RT) activate->couple wash 4. Wash Resin (DMF, DCM, MeOH) couple->wash dry 5. Dry Resin wash->dry cleave 6. Cleave Peptide (for analysis) dry->cleave QC Step end End: Loaded Resin dry->end analyze 7. Analyze Racemization (Chiral HPLC) cleave->analyze troubleshooting_tree start High Racemization Detected? q_reagent Coupling Reagent? start->q_reagent Yes end Problem Resolved start->end No s_reagent Use HATU/HOAt or COMU/Oxyma q_reagent->s_reagent DIC/DCC or no additive q_base Base Used? q_reagent->q_base Using HATU, etc. s_reagent->q_base s_base Switch to NMM or 2,4,6-Collidine q_base->s_base DIPEA / TEA q_temp Reaction Temp? q_base->q_temp NMM / Collidine s_base->q_temp s_temp Lower temperature to 0°C q_temp->s_temp > RT q_temp->end ≤ RT s_temp->end

References

Technical Support Center: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and troubleshooting of experiments involving the 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid linker, commonly known as the Backbone Amide Linker (BAL).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the this compound linker?

The linker should be stored in a cool, dry place. Specific temperature recommendations are between 2-8°C.[1][2] It is supplied as a powder and should be kept tightly sealed to prevent moisture absorption, as it is labile to hydrolysis. For long-term storage, consider keeping it under an inert atmosphere.

Q2: What are the key safety precautions for handling this linker?

The this compound linker is classified as a combustible solid.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of the powder and contact with skin and eyes.

Q3: What is the primary application of this linker?

This linker is primarily used in solid-phase peptide synthesis (SPPS) for the production of C-terminally modified peptides, peptide alcohols, aldehydes, and cyclic peptides.[3] It is known as a Backbone Amide Linker (BAL) because the peptide chain is attached via a backbone nitrogen atom, leaving the C-terminus free for modification.

Q4: What is the mechanism of peptide cleavage from a resin functionalized with this linker?

Peptides are typically cleaved from the BAL resin using a strong acid, most commonly trifluoroacetic acid (TFA). The cleavage cocktail usually contains scavengers, such as water and triisopropylsilane (TIS), to prevent side reactions with sensitive amino acid residues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using the this compound linker.

Issue 1: Incomplete or Failed Reductive Amination of the First Amino Acid

Question: My initial attempt to couple the first amino acid to the BAL-functionalized resin via reductive amination has failed or shows low efficiency. What are the possible causes and how can I troubleshoot this?

Answer: Incomplete reductive amination can be due to several factors. Here is a systematic approach to troubleshooting this step:

  • Moisture: Ensure all solvents and reagents are anhydrous. Water can interfere with the formation of the intermediate imine.

  • Reagent Quality: Use fresh, high-quality sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent. Older reagents may have reduced activity.

  • Reaction Monitoring: It is crucial to monitor the progress of the reaction. A small sample of the resin can be taken for a qualitative test, such as the chloranil test, to check for the presence of secondary amines, which would indicate a successful reaction.

  • pH of the Reaction: The pH of the reaction mixture is critical for efficient imine formation. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction.

  • Reaction Time and Temperature: The reaction may require longer incubation times or gentle heating. Optimization of these parameters may be necessary for sterically hindered amino acids.

Issue 2: Low Yield of Cleaved Peptide

Question: After TFA cleavage, the yield of my purified peptide is significantly lower than expected. What could be the reasons for this?

Answer: Low peptide yield after cleavage can be attributed to several factors throughout the synthesis and cleavage process:

  • Incomplete Cleavage: The standard cleavage time of 2-3 hours may be insufficient for some peptide sequences or if the resin has a high loading capacity. You can test for residual peptide on the resin using a post-cleavage Kaiser test on a small sample of the dried resin. If positive (blue/purple color), extend the cleavage time or perform a second cleavage.

  • Peptide Precipitation: Highly hydrophobic peptides may precipitate in the cleavage cocktail. Altering the scavenger composition or adding a small amount of a solubilizing agent like trifluoroethanol (TFE) might help.

  • Inefficient Precipitation: Ensure the cold ether used for precipitation is of good quality and used in a sufficient volume (typically 10-fold excess). Some peptides may require different precipitation solvents.

  • Adsorption to the Resin: The cleaved peptide might be non-covalently adsorbed to the resin beads. Ensure thorough washing of the resin with fresh TFA after the initial filtration.

Issue 3: Presence of Side Products after Cleavage

Question: My mass spectrometry analysis of the cleaved peptide shows unexpected peaks, indicating the presence of side products. What are the common side reactions and how can they be minimized?

Answer: The highly acidic conditions of TFA cleavage can lead to several side reactions, especially with sensitive amino acids.

  • Protecting Group Re-attachment: Cationic species generated from the cleavage of side-chain protecting groups (e.g., t-butyl cations from Boc or tBu groups) can re-attach to sensitive residues like tryptophan, methionine, or cysteine. The use of an efficient scavenger cocktail is crucial. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Diketopiperazine Formation: This can be a significant side reaction, particularly with sequences containing proline or N-alkylamino acids at the C-terminus, leading to chain loss. A modified protocol for the Nα-protection of the second residue and introduction of the third residue may be required to prevent this.

  • Racemization: Histidine is particularly prone to racemization during activation. Using advanced coupling reagents and optimized protocols can minimize this side reaction.

Data Presentation

ParameterRecommended Value/ConditionSource(s)
Storage Temperature 2-8°C[1][2]
Physical Form Powder[2]
Appearance Beige or orange-yellow powder
Key Application Solid-Phase Peptide Synthesis (SPPS)[1]
Cleavage Condition Trifluoroacetic Acid (TFA) based cocktails

Experimental Protocols

Protocol 1: Attachment of this compound to an Aminomethyl Resin

This protocol describes the coupling of the BAL linker to a primary amine-functionalized solid support.

  • Resin Swelling: Swell the aminomethyl resin (e.g., aminomethyl-polystyrene) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Linker Activation: In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. Allow the activation to proceed for 10-15 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: After the coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (3 times).

  • Drying: Dry the resin under vacuum.

  • Confirmation: Confirm the successful attachment of the linker by performing a qualitative test for the aldehyde group on a small sample of the resin (e.g., using 2,4-dinitrophenylhydrazine).

Protocol 2: Reductive Amination of the First Amino Acid onto the BAL Resin

This protocol details the attachment of the first Fmoc-protected amino acid to the BAL-functionalized resin.

  • Resin Swelling: Swell the BAL-functionalized resin in a 1% acetic acid solution in DMF for 1-2 hours.

  • Amino Acid Addition: Add 5 equivalents of the desired Fmoc-protected amino acid to the resin suspension.

  • Reduction: Add 5 equivalents of sodium cyanoborohydride (NaBH₃CN).

  • Reaction: Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).

  • Capping (Optional): To cap any unreacted aldehyde groups, treat the resin with a solution of an amine (e.g., ethanolamine) and a reducing agent for 2-4 hours, followed by thorough washing.

  • Confirmation: The success of the reductive amination can be monitored by taking a small resin sample and performing a chloranil test to detect the presence of the secondary amine.

Mandatory Visualizations

experimental_workflow start Start: Aminomethyl Resin linker_coupling Couple this compound start->linker_coupling wash_dry1 Wash and Dry Resin linker_coupling->wash_dry1 reductive_amination Reductive Amination with Fmoc-AA-OH wash_dry1->reductive_amination wash_dry2 Wash and Dry Resin reductive_amination->wash_dry2 spps Standard Fmoc-SPPS Cycles wash_dry2->spps cleavage TFA Cleavage spps->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation purification Purify Peptide (e.g., HPLC) precipitation->purification final_product Final C-Terminally Modified Peptide purification->final_product troubleshooting_workflow start Low Peptide Yield After Cleavage kaiser_test Perform Post-Cleavage Kaiser Test on Resin start->kaiser_test kaiser_positive Resin is Positive (Blue/Purple) kaiser_test->kaiser_positive Incomplete Cleavage kaiser_negative Resin is Negative (Yellow/Colorless) kaiser_test->kaiser_negative Cleavage is Complete extend_cleavage Extend Cleavage Time or Re-cleave kaiser_positive->extend_cleavage check_precipitation Check Precipitation Efficiency kaiser_negative->check_precipitation check_hydrophobicity Assess Peptide Hydrophobicity kaiser_negative->check_hydrophobicity modify_precipitation Modify Precipitation Solvent/Conditions check_precipitation->modify_precipitation Inefficient modify_cleavage_cocktail Modify Cleavage Cocktail (e.g., add TFE) check_hydrophobicity->modify_cleavage_cocktail Highly Hydrophobic

References

Validation & Comparative

A Comparative Guide to Acid-Labile Linkers in Drug Delivery: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, a precursor to the Backbone Amide Linker (BAL) family, and other commonly used acid-labile linkers in drug delivery systems such as antibody-drug conjugates (ADCs). The focus is on their performance, supported by available experimental data, to aid in the rational design and selection of linkers for targeted therapies.

Acid-labile linkers are a cornerstone of stimuli-responsive drug delivery, designed to be stable at the physiological pH of blood (around 7.4) and to selectively cleave in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[][2] This targeted release mechanism aims to enhance the therapeutic index of potent drugs by minimizing off-target toxicity.[2]

Overview of this compound (BAL Linker Precursor)
Comparison with Other Acid-Labile Linkers

Several other classes of acid-labile linkers are well-characterized for their use in drug delivery. The most common among these are hydrazones, cis-aconityl derivatives, and orthoesters.

  • Hydrazone Linkers: These are formed by the condensation of a ketone or aldehyde with a hydrazine derivative.[4] Their stability and cleavage rate are highly tunable based on the electronic properties of the substituents on the carbonyl and hydrazine components.[5] Generally, hydrazones are more stable at physiological pH and hydrolyze more rapidly in acidic conditions.[4]

  • Cis-Aconityl Linkers: These linkers utilize the intramolecular participation of a neighboring carboxylic acid group to accelerate the hydrolysis of an amide or ester bond at acidic pH.[3] They have shown a desirable pH-sensitive release profile, remaining stable at neutral pH with rapid cleavage at lower pH values.[]

  • Orthoester Linkers: Orthoesters are highly sensitive to acidic conditions and hydrolyze to form an ester and an alcohol. Their cleavage kinetics can also be tuned by modifying their chemical structure.[6][7]

Quantitative Data on Linker Stability

The following table summarizes available quantitative data on the stability of various acid-labile linkers. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental conditions, molecular contexts, and analytical methods across different studies.[8]

Linker TypepHHalf-life (t½)% Release / ConditionsReference(s)
BAL Linker 5.5Data not availableNot available in literature under these specific conditions.
7.4Data not available
Acylhydrazone ~5.0As short as 2.4 min[]
~7.0> 2.0 hours[]
Aliphatic Hydrazone 5.5< 2 minutes[9]
7.420 - 150 minutes[9]
Aromatic Hydrazone 5.5> 48 hours[9]
7.4> 72 hours[9]
cis-Aconityl 4.0Not specifiedComplete release within 3 hours[]
7.0> 96 hoursNo detectable release[]
Spiro Orthoester 5.5~1.5 hours[6][7]
7.0Not specified24% hydrolysis after 15 hours[]

Experimental Protocols

In Vitro Linker Stability Assay

This protocol outlines a general procedure to determine the stability of a linker in a biological matrix like plasma.

Objective: To measure the rate of premature payload release from a drug conjugate in plasma at physiological pH.

Materials:

  • Antibody-Drug Conjugate (ADC) or drug-linker conjugate

  • Human or animal plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Incubate the ADC at a known concentration (e.g., 100 µg/mL) in plasma at 37°C.[]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: At each time point, quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of release and the half-life (t½) of the linker in plasma.

Drug Release Assay at Different pH

This protocol is designed to evaluate the pH-dependent cleavage of the linker.

Objective: To compare the rate of drug release from a conjugate at physiological pH and acidic pH.

Materials:

  • Drug-linker conjugate

  • Buffer at pH 7.4 (e.g., PBS)

  • Buffer at pH 5.5 (e.g., acetate buffer)

  • Incubator at 37°C

  • Analytical method to quantify the released drug (e.g., HPLC, LC-MS)

Procedure:

  • Sample Preparation: Prepare solutions of the drug-linker conjugate in the pH 7.4 buffer and the pH 5.5 buffer at a specific concentration.

  • Incubation: Incubate both solutions at 37°C.

  • Time Points: Collect aliquots from each solution at various time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots to determine the concentration of the released drug.

  • Data Analysis: Plot the percentage of drug released versus time for each pH condition. Calculate the half-life of release at each pH to determine the pH sensitivity of the linker.

Visualizations

Chemical Structures of Acid-Labile Linkers

G cluster_0 BAL Linker Precursor cluster_1 Hydrazone Linker cluster_2 cis-Aconityl Linker cluster_3 Orthoester Linker This compound This compound Hydrazone Hydrazone cis-Aconityl cis-Aconityl Orthoester Orthoester

Caption: Chemical structures of representative acid-labile linkers.

General Mechanism of Acid-Catalyzed Linker Cleavage

G ADC ADC in Circulation (pH 7.4, Stable) Internalization Internalization into Target Cell ADC->Internalization Targeting Endosome Acidic Environment (Endosome/Lysosome, pH 4.5-6.5) Internalization->Endosome Cleavage Protonation and Hydrolysis of Linker Endosome->Cleavage Low pH Trigger Release Drug Release Cleavage->Release Effect Therapeutic Effect Release->Effect

Caption: Signaling pathway of ADC action via acid-labile linker cleavage.

Workflow for In Vitro Linker Stability Assay

G start Start: ADC Sample incubate Incubate ADC in Plasma at 37°C start->incubate aliquots Collect Aliquots at Multiple Time Points incubate->aliquots quench Quench and Precipitate Proteins aliquots->quench centrifuge Centrifuge to Separate Supernatant quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Quantify Released Payload and Determine Half-life analyze->data end End: Stability Profile data->end

Caption: Experimental workflow for assessing in vitro linker stability.

References

A Comparative Guide to BAL Linker and Wang Resin for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a solid support is a critical decision that profoundly impacts the success of synthesizing the desired peptide. Among the myriad of options, the Backbone Amide Linker (BAL) and Wang resin represent two distinct and widely utilized strategies for the synthesis of peptides with a C-terminal carboxylic acid using Fmoc chemistry. This guide provides an objective comparison of their performance, applications, and underlying chemical principles, supported by experimental data, to aid in the selection of the optimal resin for a given synthetic challenge.

Fundamental Principles: A Tale of Two Anchoring Strategies

The primary difference between the BAL linker and Wang resin lies in the point of attachment of the growing peptide chain to the solid support.

Wang Resin: This is a well-established and commonly used resin for Fmoc-SPPS. The peptide is anchored to the resin via an ester linkage between the C-terminal amino acid's carboxyl group and a p-alkoxybenzyl alcohol functional group on the polystyrene-based resin.[1][2] Cleavage of the completed peptide is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), which breaks the ester bond to yield the peptide with a free C-terminal carboxylic acid.[3]

BAL (Backbone Amide Linker): The BAL strategy offers an alternative approach by anchoring the peptide chain through a backbone amide nitrogen of the C-terminal amino acid.[4] This is achieved by reductive amination of the first amino acid onto an aldehyde-functionalized linker on the resin.[5][6] This leaves the C-terminal carboxyl group free for modification or to be released as a carboxylic acid upon final cleavage with TFA.[5][6]

Performance Comparison: Yield, Purity, and Scope

The choice between BAL linker and Wang resin often depends on the specific peptide sequence and the desired C-terminal functionality.

FeatureBAL LinkerWang Resin
Point of Attachment Backbone Amide NitrogenC-terminal Carboxyl Group (Ester Linkage)
Primary Application C-terminal modified peptides (aldehydes, thioesters), difficult or long sequences, peptides prone to diketopiperazine formation.[4]Standard synthesis of peptides with a C-terminal carboxylic acid.[2][7]
Cleavage Condition Strong acid (e.g., TFA).[5]Strong acid (e.g., TFA).[3]
Key Advantages - Avoids diketopiperazine formation. - Minimizes racemization at the C-terminus. - Allows for C-terminal modifications. - Stable amide linkage prevents premature cleavage.[5]- Well-established and widely used. - Straightforward synthesis protocol for standard peptides.[8]
Potential Drawbacks - Acylation of the secondary amine can be sterically hindered and require optimization.[6] - Synthesis of the initial aldehyde-functionalized resin can be more complex.- Prone to diketopiperazine formation, especially with C-terminal Pro, Gly, or N-alkylated amino acids, leading to yield loss and impurities.[5] - Risk of racemization of the C-terminal amino acid during loading. - Potential for side reactions during cleavage.[9]
Quantitative Data from a Comparative Study
PeptideResinYield (%)Purity (%)Byproduct (%)
Leu-enkephalin OH-BTL8698.2-
Wang8097.40.8
RGD Pentapeptide OH-BTL8394.0-
Wang6177.515.8
Indolicidin OH-BTL4495.3-
Wang3574.711.1
Data adapted from a study comparing a novel OH-BTL resin to Wang resin.[9]

This data suggests that for peptides containing sensitive residues (like Trp in the RGD and Indolicidin peptides), the choice of resin and linker can significantly impact the purity of the final product by minimizing side reactions.[9]

In a separate study, the synthesis of the 31-amino acid peptide, liraglutide, on a BAL resin resulted in a crude purity of 84%, demonstrating the utility of this approach for long and complex peptides.[5]

Experimental Protocols

Below are representative experimental workflows for peptide synthesis using both BAL linker and Wang resin.

Experimental Workflow: BAL Linker vs. Wang Resin

G cluster_0 BAL Linker Synthesis Workflow cluster_1 Wang Resin Synthesis Workflow BAL_Start Start with Aldehyde-Functionalized Resin BAL_ReductiveAmination Reductive Amination (First Amino Acid) BAL_Start->BAL_ReductiveAmination BAL_Acylation Acylation of Secondary Amine (Second Amino Acid) BAL_ReductiveAmination->BAL_Acylation BAL_Elongation Peptide Chain Elongation (Standard Fmoc Cycles) BAL_Acylation->BAL_Elongation BAL_Cleavage Cleavage from Resin (TFA Cocktail) BAL_Elongation->BAL_Cleavage BAL_Product C-Terminal Carboxylic Acid Peptide BAL_Cleavage->BAL_Product Wang_Start Start with Pre-loaded Wang Resin or Load First Amino Acid Wang_Elongation Peptide Chain Elongation (Standard Fmoc Cycles) Wang_Start->Wang_Elongation Wang_Cleavage Cleavage from Resin (TFA Cocktail) Wang_Elongation->Wang_Cleavage Wang_Product C-Terminal Carboxylic Acid Peptide Wang_Cleavage->Wang_Product

Caption: High-level comparison of the synthetic workflows for BAL linker and Wang resin.

Detailed Methodologies

Peptide Synthesis on BAL Resin (Example: Liraglutide Synthesis) [5]

  • Linker Anchoring: The BAL linker is coupled to an aminomethyl-ChemMatrix (CM) resin using DIC/OxymaPure as the coupling agent in DMF for 4 hours.

  • First Amino Acid Attachment (Reductive Amination): The first amino acid (as a t-butyl ester) is coupled to the aldehyde group on the linker via reductive amination.

  • Acylation of the Secondary Amine: The resulting secondary amine is acylated with the second Fmoc-protected amino acid. This step may require optimized coupling conditions to overcome steric hindrance.

  • Peptide Chain Elongation: Subsequent amino acids are coupled using standard Fmoc-SPPS protocols. This typically involves cycles of:

    • Fmoc deprotection: 20% piperidine in DMF.

    • Coupling: Fmoc-amino acid, DIC, and OxymaPure in DMF.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with a TFA cocktail (e.g., TFA/H₂O/TIS 94:3:3) for 4 hours.

Peptide Synthesis on Wang Resin (General Protocol) [10][11]

  • Resin Preparation: Pre-loaded Wang resin is swollen in DMF. If starting with non-loaded resin, the first Fmoc-amino acid is esterified to the resin, typically using DIC/DMAP.

  • Peptide Chain Elongation: The peptide chain is elongated using standard Fmoc-SPPS cycles:

    • Fmoc deprotection: 20% piperidine in DMF.

    • Coupling: Fmoc-amino acid activated with a coupling agent (e.g., HBTU/HOBt/DIPEA or DIC/OxymaPure) in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a TFA-based cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5) for 2-3 hours at room temperature.[3]

Cleavage Mechanisms and Considerations

The final cleavage step is critical for obtaining the desired peptide in high purity.

Cleavage from Wang Resin

G Resin Peptide-O-CH2-Ph-O-Polystyrene (Peptide-Wang Resin) Protonation Protonation of Ester Linkage (TFA) Resin->Protonation  TFA Carbocation Formation of Stable Benzyl Carbocation Protonation->Carbocation Product Free Peptide (C-Terminal COOH) Carbocation->Product Scavenger Carbocation Trapped by Scavengers (e.g., TIS) Carbocation->Scavenger

Caption: Simplified cleavage mechanism from Wang resin using TFA.

Cleavage from BAL Resin

G Resin Peptide-N(Backbone)-CH2-Ph(OMe)2-Linker-Resin (Peptide-BAL Resin) Protonation Protonation of Benzylic Amide (TFA) Resin->Protonation  TFA Carbocation Formation of Stable Tris(alkoxy)benzyl Carbocation Protonation->Carbocation Product Free Peptide (C-Terminal COOH) Carbocation->Product Scavenger Carbocation Trapped by Scavengers Carbocation->Scavenger

Caption: Simplified cleavage mechanism from BAL resin using TFA.

Cleavage Cocktails: For both resins, a standard cleavage cocktail such as TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is often used. The choice and composition of scavengers are crucial to prevent side reactions with sensitive amino acid residues like Trp, Met, Cys, and Tyr.

Conclusion and Recommendations

The selection between the BAL linker and Wang resin is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific requirements of the peptide synthesis.

  • Wang resin remains a reliable and cost-effective choice for the routine synthesis of simple peptides with a C-terminal carboxylic acid. Its well-documented protocols and wide availability make it an attractive option for straightforward synthetic targets.

  • The BAL linker strategy provides a powerful solution for more challenging synthetic endeavors. It is the preferred choice for the synthesis of long and difficult peptide sequences, for peptides prone to diketopiperazine formation, and when C-terminal modifications are desired. While the initial setup and the acylation of the secondary amine may require more optimization, the benefits in terms of increased purity and the ability to synthesize complex peptides often outweigh these challenges.

For researchers embarking on the synthesis of novel or complex peptides, particularly those with problematic sequences or those requiring C-terminal functionalization, the BAL linker offers a robust and versatile platform that can significantly enhance the probability of a successful outcome.

References

The Strategic Advantage of the BAL Linker in Complex Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a suitable linker is a critical decision that profoundly influences the success of synthesizing complex and modified peptides. While the Rink amide linker has long been a staple for the routine production of C-terminal peptide amides, the 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL) linker offers a significant strategic advantage in terms of versatility and the circumvention of common side reactions. This guide provides an objective, data-driven comparison of the BAL and Rink amide linkers, highlighting the distinct benefits of the BAL approach for advanced peptide synthesis.

The Rink amide linker is a widely used acid-labile linker that facilitates the synthesis of C-terminal peptide amides via Fmoc-based SPPS.[1][2] Its primary advantage lies in the straightforward, single-step cleavage and deprotection of the peptide from the solid support using trifluoroacetic acid (TFA).[1] However, this conventional approach is inherently limited to the production of peptide amides and can be susceptible to undesirable side reactions, particularly when synthesizing complex sequences.

In contrast, the BAL linker employs a "backbone amide" strategy, where the peptide chain is anchored to the resin through a backbone nitrogen atom.[3][4] This fundamental difference in attachment strategy endows the BAL linker with exceptional versatility, enabling the synthesis of a wide array of C-terminally modified peptides that are inaccessible with the Rink amide linker.[3][5] Furthermore, the BAL approach has been demonstrated to mitigate common side reactions encountered in SPPS, leading to higher purity of the final peptide product.[5]

Performance Comparison: BAL Linker vs. Rink Amide Linker

The choice between the BAL and Rink amide linker can significantly impact the outcome of a peptide synthesis campaign, particularly concerning the types of achievable modifications and the purity of the final product. The following table summarizes the key performance characteristics of each linker.

FeatureBAL LinkerRink Amide LinkerReferences
Cleavage Product C-terminal modified peptides (aldehydes, alcohols, esters, etc.), peptide acids, and amides.C-terminal peptide amides.[3][4][5]
Cleavage Conditions Acidolysis (e.g., TFA/H₂O or TFA/triethylsilane).Acidolysis (e.g., 95% TFA).[1]
Versatility High; enables synthesis of a wide range of C-terminal modifications and cyclic peptides.Low; primarily for peptide amides.[4][6]
Side Reaction Prevention Effectively minimizes diketopiperazine formation and C-terminal racemization.Prone to diketopiperazine formation with specific sequences (e.g., C-terminal Proline) and can lead to C-terminal N-alkylation.[7][8]
Purity & Yield Generally high yields and excellent purities, especially for complex peptides.Can be high for simple amides, but purity may be compromised by side reactions.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis using Rink Amide Linker

This protocol outlines a standard procedure for the synthesis of a peptide amide using a Rink amide resin.

  • Resin Swelling: Swell the Rink amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (2-3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.[9]

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane), for 2-3 hours.[1]

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether to obtain the crude product.

Solid-Phase Peptide Synthesis using BAL Linker

This protocol describes a general procedure for synthesizing a C-terminally modified peptide using a BAL resin.

  • Resin Preparation: Start with a pre-formed BAL aldehyde resin or prepare it by coupling 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid to an aminomethyl resin.[10]

  • Reductive Amination (First Amino Acid Attachment):

    • Swell the BAL aldehyde resin in a suitable solvent (e.g., 1% acetic acid in DMF).

    • Add the desired C-terminal amino acid derivative (e.g., amino alcohol, amino aldehyde dimethyl acetal) (5-10 equivalents) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (5-10 equivalents).[4][6]

    • Allow the reaction to proceed for 12-24 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Acylation of the Secondary Amine:

    • Couple the second Fmoc-protected amino acid using a potent coupling reagent like HATU or HBTU in the presence of DIPEA. This step can be challenging and may require extended coupling times or double coupling.[4]

  • Chain Elongation: Continue the peptide synthesis by repeating the standard Fmoc-SPPS cycles of deprotection, washing, and coupling as described for the Rink amide linker (steps 2-5 of the Rink amide protocol).

  • Final Cleavage:

    • After completion of the synthesis, wash the resin with DCM and dry it.

    • Cleave the peptide from the resin using a TFA-based cleavage cocktail. The specific scavengers may vary depending on the peptide sequence and C-terminal modification. For example, TFA/H₂O (95:5) or TFA/triethylsilane (95:5) can be used.

    • Isolate the crude peptide by precipitation in cold diethyl ether.

Mandatory Visualizations

BAL_vs_Rink_Amide_Workflow cluster_rink Rink Amide Linker Workflow cluster_bal BAL Linker Workflow r_start Rink Amide Resin r_deprotect Fmoc Deprotection (20% Piperidine/DMF) r_start->r_deprotect r_couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) r_deprotect->r_couple r_repeat Repeat for Sequence r_couple->r_repeat r_repeat->r_deprotect Next Amino Acid r_cleave Cleavage & Deprotection (95% TFA) r_repeat->r_cleave Final Amino Acid r_product C-Terminal Peptide Amide r_cleave->r_product b_start BAL Aldehyde Resin b_reductive_amination Reductive Amination (AA-derivative, NaBH₃CN) b_start->b_reductive_amination b_acylation Acylation of Secondary Amine b_reductive_amination->b_acylation b_deprotect Fmoc Deprotection b_acylation->b_deprotect b_couple Amino Acid Coupling b_deprotect->b_couple b_repeat Repeat for Sequence b_couple->b_repeat b_repeat->b_deprotect Next Amino Acid b_cleave Cleavage (TFA Cocktail) b_repeat->b_cleave Final Amino Acid b_product C-Terminal Modified Peptide b_cleave->b_product

Caption: Comparative workflow of peptide synthesis using Rink Amide and BAL linkers.

BAL_Linker_Versatility cluster_modifications C-Terminal Modifications bal_resin BAL Aldehyde Resin peptide_aldehyde Peptide Aldehyde bal_resin->peptide_aldehyde Reductive amination with amino aldehyde acetal peptide_alcohol Peptide Alcohol bal_resin->peptide_alcohol Reductive amination with amino alcohol peptide_ester Peptide Ester bal_resin->peptide_ester Reductive amination with amino acid ester peptide_acid Peptide Acid bal_resin->peptide_acid Reductive amination with amino acid cyclic_peptide Cyclic Peptide bal_resin->cyclic_peptide On-resin cyclization peptide_amide Peptide Amide bal_resin->peptide_amide Reductive amination with protected amino amide

Caption: Versatility of the BAL linker for synthesizing diverse C-terminal modifications.

Peptide_Signaling_Pathway peptide C-Terminally Modified Peptide (e.g., Apelin-13 analogue) receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binding g_protein G-Protein Activation (Gαi / Gαq) receptor->g_protein Conformational Change beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin downstream_g Downstream Signaling (e.g., ↓cAMP, ↑IP₃/DAG) g_protein->downstream_g downstream_b Downstream Signaling (e.g., ERK1/2 activation) beta_arrestin->downstream_b cellular_response Cellular Response (e.g., Vasodilation, Cardiac Contractility) downstream_g->cellular_response downstream_b->cellular_response

Caption: C-terminally modified peptides can modulate GPCR signaling pathways.[11]

Conclusion

While the Rink amide linker remains a valuable tool for the routine synthesis of peptide amides, the BAL linker offers superior versatility and problem-solving capabilities for the synthesis of complex and C-terminally modified peptides. Its ability to enable the production of peptide aldehydes, alcohols, esters, and cyclic peptides, coupled with its effectiveness in preventing common side reactions like diketopiperazine formation, makes it an indispensable tool for researchers pushing the boundaries of peptide science and drug discovery. The strategic implementation of the BAL linker can lead to the successful synthesis of challenging peptide targets with higher purity and yield, ultimately accelerating research and development efforts.

References

A Comparative Guide to Peptide Purity Validation for Peptides Synthesized with 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized peptides is a critical parameter that directly impacts experimental outcomes, therapeutic efficacy, and safety. This guide provides a comprehensive comparison of peptide purity synthesized using the 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid (FDPB) linker, also known as the Backbone Amide Linker (BAL), against other common linkers in solid-phase peptide synthesis (SPPS).[1][2] We present supporting experimental data, detailed protocols for purity validation, and visual diagrams to elucidate the underlying processes.

The FDPB, or BAL, linker is a valuable tool in solid-phase synthesis, particularly for the preparation of C-terminally modified peptides and cyclic peptides.[1][2][3] Its acid-labile nature allows for cleavage of the peptide from the resin under specific conditions. The validation of the final peptide's purity is paramount and is typically achieved through a combination of analytical techniques.

The gold standard for assessing peptide purity involves a two-pronged approach: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and quantification of the target peptide from its impurities, and Mass Spectrometry (MS) to confirm the molecular identity of the synthesized peptide.[4][5] Impurities can stem from various issues during synthesis, such as incomplete amino acid couplings leading to truncated or deletion sequences, or incomplete removal of protecting groups during the final cleavage step.[6][7][8]

Comparative Analysis of Peptide Purity

The choice of linker in SPPS can influence the purity of the crude peptide obtained after cleavage. Different linkers possess varying sensitivities to cleavage reagents and may be more or less prone to generating certain side products. Below is a table summarizing illustrative purity data for a model peptide synthesized with different linkers, as determined by RP-HPLC.

Linker TypeLinker NameCleavage ConditionCrude Peptide Purity (%) (Illustrative)Major Impurities (Illustrative)
Backbone Amide Linker This compound (FDPB/BAL) TFA/H₂O/TIS (95:2.5:2.5) 92% Deletion sequences, Oxidized methionine
p-Alkoxybenzyl AlcoholWangTFA/H₂O/TIS (95:2.5:2.5)90%Truncated sequences, Diketopiperazine formation (for C-terminal Pro/Gly)
BenzhydrylamineRink AmideTFA/H₂O/TIS (95:2.5:2.5)93%Deletion sequences
XanthenylSieber Amide1% TFA in DCM88%Incomplete deprotection, Truncated sequences
Trityl2-Chlorotrityl ChlorideAcetic Acid/TFE/DCM95%Minimal impurities, suitable for protected fragments

Note: The data presented in this table is for illustrative purposes to demonstrate a comparative framework. Actual purity will vary depending on the peptide sequence, synthesis conditions, and purification protocols.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of peptide purity.

Peptide Synthesis and Cleavage Using FDPB (BAL) Linker

a. Peptide Synthesis: The peptide is assembled on a resin functionalized with the FDPB linker using a standard Fmoc/tBu solid-phase peptide synthesis protocol. Automated peptide synthesizers are commonly employed for this process.

b. Cleavage and Deprotection:

  • Following synthesis, the peptidyl-resin is washed thoroughly with dichloromethane (DCM) and methanol and dried under vacuum.

  • A cleavage cocktail of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v) is prepared.

  • The dried peptidyl-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

  • The resin is filtered, and the filtrate containing the cleaved peptide is collected.

  • The peptide is precipitated from the filtrate by the addition of cold diethyl ether.

  • The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.

Peptide Purity Analysis by RP-HPLC

Reverse-phase high-performance liquid chromatography is the primary method for analyzing peptide purity.[6]

a. Sample Preparation: The crude, dried peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA, to a concentration of approximately 1 mg/mL.[7] The sample is then filtered through a 0.22 µm filter before injection.[7]

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a common starting point, but this should be optimized for the specific peptide.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs.[7][9]

  • Purity Calculation: The purity is calculated as the area of the main peptide peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.[7]

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm that the main peak observed in the HPLC chromatogram corresponds to the desired peptide.[4][5]

a. Sample Preparation: A portion of the sample prepared for HPLC analysis can be used directly for MS analysis.

b. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. The observed molecular weight is then compared to the theoretical molecular weight of the target peptide.

Visualizing the Workflow and Comparisons

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the logical relationships between different synthesis strategies.

Peptide_Synthesis_and_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purity Validation Resin FDPB-Functionalized Resin Coupling Fmoc-Amino Acid Coupling Cycles Resin->Coupling Washing Washing and Drying Coupling->Washing Cleavage TFA Cleavage Cocktail Washing->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Drying Drying of Crude Peptide Precipitation->Drying HPLC RP-HPLC Analysis Drying->HPLC MS Mass Spectrometry Drying->MS Purity Purity Assessment (%) HPLC->Purity Identity Identity Confirmation MS->Identity

Caption: Workflow for peptide synthesis using an FDPB linker and subsequent purity validation.

Linker_Comparison cluster_linkers Linker Selection cluster_products Peptide Products SPPS Solid-Phase Peptide Synthesis (SPPS) FDPB FDPB (BAL) (Backbone Amide) SPPS->FDPB Wang Wang (p-Alkoxybenzyl Alcohol) SPPS->Wang Rink Rink Amide (Benzhydrylamine) SPPS->Rink Sieber Sieber Amide (Xanthenyl) SPPS->Sieber Trityl 2-Cl-Trt (Trityl) SPPS->Trityl Peptide_Acid C-Terminal Acid FDPB->Peptide_Acid Peptide_Amide C-Terminal Amide FDPB->Peptide_Amide Wang->Peptide_Acid Rink->Peptide_Amide Sieber->Peptide_Amide Trityl->Peptide_Acid Protected_Fragment Protected Peptide Trityl->Protected_Fragment

Caption: Comparison of common linkers used in SPPS and their resulting peptide products.

References

Assessing the Stability of the 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid Linkage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the chemical linker is a critical attribute in the design of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). An ideal linker must remain stable in systemic circulation to prevent premature release of the active molecule, which could lead to off-target toxicity and reduced efficacy. Conversely, it must be efficiently cleaved at the target site to release its payload. This guide provides a comparative assessment of the stability of the 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid linkage, a key component of the acid-labile Backbone Amide Linker (BAL) family, against other commonly used cleavable linkers.

Executive Summary

The this compound linkage is primarily characterized by its acid lability, making it susceptible to cleavage in the acidic environments of endosomes and lysosomes. While this targeted release mechanism is advantageous, its stability at physiological pH is a crucial parameter for in vivo applications. This guide presents available stability data for this linkage and compares it with other prevalent cleavable linkers, including hydrazone, disulfide, and peptide-based systems. Detailed experimental protocols for assessing linker stability are also provided to facilitate reproducible and standardized evaluations.

Comparative Stability of Cleavable Linkers

The stability of a linker is typically evaluated under conditions mimicking physiological circulation (plasma, pH 7.4) and the intracellular environment of target organelles (e.g., lysosomes, pH 4.5-5.5). The following table summarizes the stability data for the this compound linkage and other common cleavable linkers.

Linker TypeSpecific Linker ExampleCleavage ConditionStability at Physiological pH (7.4)Stability at Acidic pH (~5.0)Half-life in Human Plasma (t½)
Aryl Ether (BAL) This compound Acid Hydrolysis Moderately Stable Labile Data not available
HydrazonePhenylketone-derived hydrazoneAcid HydrolysisModerately StableLabile~ 2 days[1]
DisulfideThiopropylReduction (e.g., by Glutathione)Generally StableStableVariable, dependent on steric hindrance
PeptideValine-Citrulline (VC)Enzymatic (Cathepsins)Highly StableLabileVery long in human plasma
Silyl EtherNovel silyl ether-based linkerAcid HydrolysisHighly StableLabile> 7 days[1]

Experimental Protocols

Accurate assessment of linker stability is paramount for the selection of suitable candidates in drug development. Below are detailed protocols for key in vitro stability assays.

Plasma Stability Assay

Objective: To determine the stability of the linker in plasma and quantify the rate of cleavage and payload release.

Methodology:

  • Preparation of Test Compound: Dissolve the compound containing the this compound linkage in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Incubation: Spike the stock solution into fresh human plasma (or plasma from other species of interest) to a final concentration typically in the range of 1-10 µM. Incubate the plasma samples at 37°C.

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: Immediately stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard) to precipitate plasma proteins. Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of the intact compound and any cleavage products over time.

  • Data Analysis: Plot the concentration of the intact compound versus time and determine the half-life (t½) of the linker in plasma by fitting the data to a first-order decay model.

Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker under conditions mimicking the lysosomal environment.

Methodology:

  • Preparation of Lysosomal Fraction: Isolate lysosomes from rat liver or cultured cells using differential centrifugation.

  • Preparation of Test Compound: Prepare a stock solution of the test compound as described in the plasma stability assay.

  • Incubation: Spike the test compound into a lysosomal fraction suspension buffered at an acidic pH (e.g., pH 5.0) containing relevant lysosomal enzymes like cathepsins. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Processing and Analysis: Stop the reaction and process the samples for LC-MS analysis as described in the plasma stability assay to quantify the degradation of the parent compound and the formation of the cleaved payload.

  • Data Analysis: Determine the rate of cleavage under acidic/enzymatic conditions.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the chemical structure and cleavage of the linker, as well as a typical experimental workflow.

start Start: Linker-Drug Conjugate incubation Incubate with Human Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching analysis LC-MS Analysis of Supernatant quenching->analysis data Determine Half-life (t½) analysis->data end End: Stability Profile data->end

References

Performance of Backbone Amide Linker (BAL) in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide chemistry and drug development, the choice of a solid-phase synthesis linker is pivotal to achieving high yield and purity. The Backbone Amide Linker (BAL) offers a unique strategy by anchoring the peptide chain through a backbone nitrogen, enabling the synthesis of C-terminally modified peptides while minimizing common side reactions like diketopiperazine formation and racemization.[1][2] This guide provides an objective comparison of the BAL linker's performance, particularly concerning its cleavage in various solvent systems, and contrasts it with other widely used linkers.

Core Principles of the BAL Strategy

The BAL approach initiates solid-phase peptide synthesis (SPPS) by anchoring an aromatic aldehyde to the solid support. The first amino acid is then attached via reductive amination, leaving its C-terminal carboxyl group free for modification. Subsequent amino acids are added using standard Fmoc-based protocols. This backbone-anchoring strategy is particularly advantageous for synthesizing peptides with C-terminal proline, N-alkylamino acids, or histidine, which are often problematic in traditional methods.

Comparative Performance of Linkers in Different Cleavage Solvents

While direct quantitative data for the BAL linker across a wide range of cleavage solvents is not extensively consolidated in the literature, we can infer its performance based on established protocols and comparative data from other acid-labile linkers. The standard cleavage cocktail for BAL-anchored peptides is trifluoroacetic acid (TFA), often in combination with scavengers and a co-solvent like dichloromethane (DCM).[3]

The following tables summarize cleavage efficiency data for different linkers. It is important to note that the data for Sieber Amide and 2-Chlorotrityl Chloride (2-CTC) resins are presented to illustrate general trends in solvent effects on acid-labile linkers, as direct comparative data for the BAL linker is limited.

Table 1: Cleavage Yield of Protected Peptide Fragments from Sieber Amide Resin [4]

Peptide FragmentCleavage Solvent (2% TFA)Purity (%)Cleavage Yield (%)
Abaloparatide (24–34)DCM41.758.3
Toluene52.262.5
p-Xylene43.169.8
Aviptadil (19–28)DCM42.486.9
Toluene43.196.2
p-Xylene48.485.4
Enfuvirtide T-20 (27–36)DCM43.175.7
Toluene41.285.4
p-Xylene49.278.2

This data suggests that greener solvent alternatives like toluene and p-xylene can be more efficient than DCM for the cleavage of protected peptides from an acid-labile resin.

Table 2: Cleavage Yield from 2-Chlorotrityl Chloride (2-CTC) Resin [5]

SolventCleavage Yield (%)
Dichloromethane (DCM)98
Anisole100
1,3-Dimethoxybenzene94
Toluene100
50% EtOAc–CH3CN28
2-MeTHF5.3

This data highlights the high efficiency of aromatic solvents like anisole and toluene as alternatives to DCM for cleavage from the highly acid-sensitive 2-CTC resin.

Table 3: Comparison of Common SPPS Linkers

LinkerPrimary ApplicationTypical Cleavage ConditionsKey AdvantagesPotential Drawbacks
BAL C-terminally modified peptides, cyclic peptides.High concentration TFA (e.g., 95%) with scavengers.[1][3]Avoids diketopiperazine formation and racemization. Allows for C-terminal modifications.[2]Requires specific protocols for attachment and cleavage.
Wang Peptides with a C-terminal carboxylic acid.95% TFA with scavengers.[6]Robust and widely used for standard peptide synthesis.Risk of side reactions; racemization during loading of the first amino acid.[6]
2-CTC Protected peptide fragments; peptides with acid-sensitive residues.Very mild acid (1-5% TFA in DCM) or acetic acid.[6]Preserves side-chain protecting groups; prevents diketopiperazine formation.[6]Highly moisture-sensitive; may not be suitable for all sequences.
Rink Amide Peptides with a C-terminal amide.95% TFA with scavengers.Directly yields peptide amides upon cleavage.Not suitable for synthesizing peptide acids.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the cleavage of peptides from BAL and other common linkers.

Protocol 1: Standard Cleavage from BAL Resin

This protocol is suitable for most peptides synthesized on a BAL linker.

  • Resin Preparation: Swell the peptide-bound BAL resin in DCM for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing tryptophan, specialized cocktails like Reagent R (90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol, 2% anisole) are recommended to prevent reattachment of the peptide to the linker.[3]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin). Stir or shake the suspension at room temperature for 2-3 hours.[3]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate under a stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with fresh cold ether. Dry the peptide under vacuum.

Protocol 2: Mild Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin for Protected Fragments

This protocol is designed to cleave the peptide from the 2-CTC resin while leaving acid-labile side-chain protecting groups intact.

  • Resin Preparation: Wash the peptide-bound 2-CTC resin with DCM.

  • Cleavage Cocktail Preparation: Prepare a solution of 1-5% TFA in DCM. The concentration of TFA can be adjusted based on the lability of the protecting groups.

  • Cleavage Reaction: Treat the resin with the cleavage cocktail repeatedly (e.g., 5 x 2-minute washes) until cleavage is complete, as monitored by TLC or LC-MS of the filtrate.

  • Neutralization: Combine the filtrates and neutralize the TFA with a base such as pyridine or diisopropylethylamine (DIPEA).

  • Isolation: Evaporate the solvent to obtain the protected peptide.

Visualizing SPPS Workflows

Diagrams can clarify the complex processes involved in solid-phase peptide synthesis.

BAL_Cleavage_Workflow cluster_synthesis Peptide Synthesis on BAL Resin cluster_cleavage Cleavage and Deprotection Start Start Reductive_Amination Reductive Amination of First Amino Acid Start->Reductive_Amination Peptide_Elongation Fmoc-based Peptide Elongation Reductive_Amination->Peptide_Elongation Cleavage_Step Treat with TFA-based Cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) Peptide_Elongation->Cleavage_Step Completed Peptide-Resin Precipitation Precipitate with Cold Diethyl Ether Cleavage_Step->Precipitation Isolation Centrifuge and Dry Precipitation->Isolation Purified_Peptide Purified_Peptide Isolation->Purified_Peptide Purified Peptide Linker_Selection_Logic Desired_Product Desired C-Terminal? Carboxylic_Acid Carboxylic Acid Desired_Product->Carboxylic_Acid Amide Amide Desired_Product->Amide Modified Modified (e.g., Aldehyde) Desired_Product->Modified Acid_Choice Need Protected Fragment? Carboxylic_Acid->Acid_Choice Rink_Amide_Resin Use Rink Amide Resin Amide->Rink_Amide_Resin BAL_Resin Use BAL Resin Modified->BAL_Resin Wang_Resin Use Wang Resin Acid_Choice->Wang_Resin No CTC_Resin Use 2-CTC Resin Acid_Choice->CTC_Resin Yes

References

A Comparative Guide to the NMR Analysis of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the precise structural elucidation of linker molecules is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, a cornerstone Backbone Amide Linker (BAL), and its structural analog, 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. The following sections detail the experimental protocols, present a side-by-side comparison of their NMR spectral data, and visualize the analytical workflow.

Quantitative NMR Data Comparison

The following table summarizes the reported ¹H NMR data for this compound.[1] A corresponding entry for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is included to illustrate a comparative framework; however, specific, publicly available experimental data for this analog is limited.

Assignment Structure This compound 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (Representative Data)
Aldehyde Proton (-CHO)R-CHOδ 10.33 (s, 1H)δ 9.8 - 10.5 (s, 1H)
Aromatic Protons (Ar-H)Ar-Hδ 6.07 (s, 2H)δ 6.8 - 7.8 (m)
Methoxy Protons (-OCH₃)Ar-OCH₃δ 3.87 (s, 6H)δ 3.9 (s, 3H)
Methylene Protons (-OCH₂-)-O-CH₂-δ 4.10 (t, J = 6.2 Hz, 2H)δ 4.0 - 4.2 (t, 2H)
Methylene Protons (-CH₂-COOH)-CH₂-COOHδ 2.60 (t, J = 7.1 Hz, 2H)δ 2.5 - 2.7 (t, 2H)
Methylene Protons (-CH₂-CH₂-CH₂-)-CH₂-δ 2.20–2.08 (m, 2H)δ 2.0 - 2.3 (m, 2H)

Note: The ¹³C NMR data for this compound has been reported, confirming its structure and purity.[1]

Experimental Protocols

A detailed methodology for the NMR analysis of these compounds is provided below.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • NMR spectra were acquired on a Bruker spectrometer operating at a ¹H frequency of 400 MHz and a ¹³C frequency of 101 MHz.[1]

  • The sample temperature was maintained at 25 °C.[1]

  • For ¹H NMR, standard acquisition parameters are typically a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

  • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[1]

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

  • Analysis of chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) allows for the elucidation of the molecular structure.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the NMR analysis process and the key structural features to be analyzed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Processing & Analysis weigh Weigh Solid Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (400 MHz) transfer->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum setup->acquire_13c process Fourier Transform & Phasing acquire_1h->process acquire_13c->process integrate Integration (1H) process->integrate analyze Analyze Chemical Shifts, Multiplicities, & Coupling Constants integrate->analyze elucidate Structural Elucidation analyze->elucidate

NMR Experimental Workflow

logical_relationship cluster_nmr_analysis NMR Spectral Analysis cluster_structural_features Key Structural Features compound This compound proton_nmr 1H NMR compound->proton_nmr carbon_nmr 13C NMR compound->carbon_nmr aldehyde Aldehyde (-CHO) proton_nmr->aldehyde aromatic Aromatic Ring (Ar) proton_nmr->aromatic methoxy Methoxy (-OCH3) proton_nmr->methoxy butanoic_acid Butanoic Acid Chain proton_nmr->butanoic_acid carbon_nmr->aldehyde carbon_nmr->aromatic carbon_nmr->methoxy carbon_nmr->butanoic_acid

NMR Data to Structure Correlation

References

A Crystallographic and Functional Comparison of the BAL Linker for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a linker is a critical decision in the successful solid-phase synthesis of peptides and other organic molecules. This guide provides a detailed look at the X-ray crystal structure of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, commonly known as the Backbone Amide Linker (BAL), and compares its functional characteristics with other widely used linkers.

The BAL linker is a versatile chemical handle used to anchor the initial building block to a polymeric support in solid-phase synthesis.[1][2][3] Its tris(alkoxy)benzylamide structure allows for the synthesis of modified peptides that can be challenging to produce with other methods.[1][2] Understanding its three-dimensional structure is key to appreciating its reactivity and interaction with the solid support and reagents.

Crystal Structure Analysis of the BAL Linker

A single-crystal X-ray diffraction study of this compound has provided a detailed view of its molecular geometry and crystal packing. The molecule is noted to be remarkably planar, a feature that influences how it arranges in a solid state.[1][2][3] This planarity, with the exception of a slight rotation in the carboxylic acid group, facilitates strong intermolecular interactions.[2] The crystal structure is primarily stabilized by a combination of π-stacking and hydrogen bonding between adjacent molecules.[1][2][3]

The key crystallographic parameters for the BAL linker are summarized in the table below. This data provides the fundamental information for its solid-state conformation.

Parameter Value Reference
Chemical Formula C₁₃H₁₆O₆[2]
Molecular Weight 268.26 g/mol [2]
Crystal System Monoclinic[2]
Space Group C2/c[2]
a (Å) 27.558(3)[2]
b (Å) 4.8810(5)[2]
c (Å) 20.252(2)[2]
β (°) 108.883(2)[2]
Volume (ų) 2577.8(5)[2]
Z 8[2]
Calculated Density (g/cm³) 1.383[2]

Table 1: Crystallographic data for this compound (BAL Linker).

Functional Comparison with Alternative Linkers

While the crystallographic data provides insight into the solid-state structure of the BAL linker itself, a practical comparison for researchers involves its performance relative to other common linkers used in Solid-Phase Peptide Synthesis (SPPS). The choice of linker dictates the nature of the C-terminus of the final peptide (e.g., a carboxylic acid or an amide) and the conditions required for cleavage from the solid support. The table below compares the BAL linker with two other popular acid-labile linkers: Rink Amide and Sieber Amide.

Linker Primary Application Cleavage Conditions Key Features
BAL Linker Synthesis of C-terminal modified peptides, peptide aldehydes, and secondary amines.Moderate acidolysis (e.g., TFA)Versatile for producing a variety of peptide modifications. The formyl group is a key reactive handle.
Rink Amide Linker Standard synthesis of C-terminal peptide amides.Moderate acidolysis (e.g., 95% TFA)Widely used for routine peptide amide synthesis. The linker itself can sometimes be cleaved from the resin, leading to impurities.[4][5][6]
Sieber Amide Linker Synthesis of protected peptide amides.Very mild acidolysis (e.g., 1-5% TFA in DCM)Hyper acid-labile, allowing cleavage while keeping side-chain protecting groups intact.[7][8] Useful for creating peptide fragments for further ligation.

Table 2: Functional comparison of common acid-labile linkers for SPPS.

Experimental Protocols

X-ray Crystal Structure Determination

The determination of a small molecule's crystal structure, such as for the BAL linker, follows a standardized workflow.

  • Crystallization : High-purity material is dissolved in a suitable solvent or solvent mixture. For the BAL linker, crystals were grown from a solution in deuterated chloroform (CDCl₃) through the slow evaporation of the solvent within an NMR tube.[1]

  • Crystal Mounting : A single, high-quality crystal of appropriate size is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (structure solution), and this model is then refined against the experimental data to yield the final, precise atomic coordinates and molecular structure.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general process for synthesizing a peptide on a solid support using a linker like BAL is cyclical. The diagram below illustrates the key steps.

SPPS_Workflow General Workflow of Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling (Solid Support + Linker) Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 3. Washing (e.g., DMF) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Activated AA + Coupling Reagents) Washing1->Coupling Washing2 5. Washing (e.g., DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid in the sequence Washing2->Repeat Repeat->Deprotection Next cycle Cleavage 6. Final Cleavage (e.g., TFA cocktail) Repeat->Cleavage Final cycle Peptide Purified Peptide Cleavage->Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

The linker, such as this compound, is the crucial connection point between the growing peptide chain and the insoluble resin bead, enabling the purification by simple filtration after each chemical step.

Visualization of Experimental Workflow

The process of determining a crystal structure from a synthesized compound can be visualized as a linear progression from material synthesis to final data analysis.

Crystal_Structure_Workflow Workflow for X-ray Crystal Structure Determination cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis Synthesis Compound Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Reduction & Correction Xray->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF File Generation Refinement->Validation

Key stages in determining a single-crystal X-ray structure.

References

A Comparative Guide to 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the successful solid-phase synthesis of peptides and other organic molecules. This guide provides a comprehensive review of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, widely known as the Backbone Amide Linker (BAL), and objectively compares its performance with other common alternatives, supported by available data from the literature.

Introduction to the Backbone Amide Linker (BAL) Strategy

This compound is the foundational reagent for the Backbone Amide Linker (BAL) strategy in solid-phase synthesis.[1][2] Unlike traditional methods that anchor the growing peptide chain to the solid support via the C-terminal carboxyl group, the BAL approach utilizes a backbone amide nitrogen for attachment.[1][2] This seemingly subtle difference offers significant flexibility, particularly in the synthesis of C-terminally modified peptides, a class of molecules that are often challenging to produce using standard solid-phase peptide synthesis (SPPS) protocols.[2][3] The utility of the BAL linker has been demonstrated in the synthesis of a variety of molecules, including peptides and non-peptide small organic molecules.[3]

The core of the BAL strategy involves the reductive amination of the aldehyde group of this compound with the α-amine of the desired C-terminal amino acid derivative.[3] This forms a secondary amine, which is then acylated to initiate the elongation of the peptide or small molecule chain.

Performance Comparison with Alternative Linkers

The selection of a linker in SPPS is crucial as it dictates the conditions for cleavage and can influence the purity and yield of the final product. The BAL linker offers distinct advantages over other commonly used linkers such as Wang, Rink Amide, and Sieber resins, particularly in specific applications.

FeatureBackbone Amide Linker (BAL)Wang ResinRink Amide ResinSieber Resin
Point of Attachment Backbone Amide NitrogenC-terminal Carboxyl GroupC-terminal Carboxyl Group (for amides)C-terminal Carboxyl Group (for amides)
Primary Application C-terminally modified peptides, cyclic peptides, complex small molecules.[2][3]Synthesis of peptide acids.Synthesis of peptide amides.Synthesis of protected peptide amides.
Key Advantage Allows for diverse C-terminal modifications; circumvents diketopiperazine formation.[4]Well-established for standard peptide acid synthesis.Direct synthesis of peptide amides.Cleavage under very mild acidic conditions to yield protected peptides.
Cleavage Conditions Acid-labile (e.g., TFA).[5]Strong acid (e.g., TFA).Acid-labile (e.g., TFA).Very mild acid (e.g., 1% TFA in DCM).
Potential Issues Requires specific reductive amination step for initial attachment.Prone to diketopiperazine formation with certain C-terminal residues (e.g., Pro, Gly); racemization of sensitive C-terminal amino acids.[6]Not suitable for synthesis of peptide acids or other C-terminal modifications.Less stable to repeated acid treatments compared to Rink Amide.

Experimental Protocols

General Protocol for Peptide Synthesis using the BAL Linker

The following is a generalized protocol for the solid-phase synthesis of a C-terminally modified peptide using this compound.

  • Resin Preparation: An aminomethylated polystyrene resin is typically used as the solid support.

  • Linker Attachment: this compound is coupled to the aminomethyl resin using standard peptide coupling reagents (e.g., DIC/HOBt).

  • Reductive Amination: The aldehyde-functionalized resin is then reacted with the desired C-terminal amino acid derivative (e.g., an amino acid ester or alcohol) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form a secondary amine linkage.[3]

  • Peptide Chain Elongation: The peptide chain is then elongated using standard Fmoc-based solid-phase peptide synthesis protocols.[1]

  • Cleavage: The final peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to protect sensitive residues.[5]

Signaling Pathways and Experimental Workflows

The BAL strategy follows a logical workflow that enables the synthesis of complex molecules.

BAL_Workflow Resin Aminomethyl Resin Coupling Coupling (e.g., DIC/HOBt) Resin->Coupling Linker This compound Linker->Coupling Aldehyde_Resin Aldehyde-functionalized Resin Coupling->Aldehyde_Resin Reductive_Amination Reductive Amination (e.g., NaBH3CN) Aldehyde_Resin->Reductive_Amination AA_Derivative C-terminal Amino Acid Derivative AA_Derivative->Reductive_Amination BAL_Resin BAL-Anchored Amino Acid Reductive_Amination->BAL_Resin SPPS Fmoc-SPPS Cycles BAL_Resin->SPPS Peptide_Resin Fully Assembled Peptide on Resin SPPS->Peptide_Resin Cleavage Cleavage (e.g., TFA) Peptide_Resin->Cleavage Final_Peptide C-terminally Modified Peptide Cleavage->Final_Peptide

Caption: Workflow for solid-phase synthesis using the BAL linker.

Applications Beyond Standard Peptides

The versatility of the BAL linker extends beyond the synthesis of simple linear peptides.

  • Cyclic Peptides: The ability to anchor the peptide chain through the backbone leaves both the N- and C-termini free, which is advantageous for on-resin cyclization.

  • Small Organic Molecules: The BAL strategy has been successfully employed in the solid-phase synthesis of various small organic molecule libraries, demonstrating its utility in drug discovery and chemical biology.[7]

Conclusion

This compound, as the cornerstone of the Backbone Amide Linker strategy, represents a powerful tool for chemists and drug developers. Its unique mode of attachment to the solid support provides a distinct advantage for the synthesis of C-terminally modified peptides and other complex molecules that are difficult to access with traditional linkers. While direct quantitative comparisons with other linkers are sparse in the literature, the qualitative benefits and the successful synthesis of a wide array of challenging targets underscore its importance in the field of solid-phase synthesis. The detailed protocols and workflows provided in this guide aim to equip researchers with the necessary information to effectively utilize this versatile linker in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, a versatile compound utilized in pharmaceutical development and biochemical research. [1] Adherence to these protocols is essential for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[2]

Hazard Assessment

Key Hazard Considerations:

  • Skin and Eye Irritation: The carboxylic acid moiety can be corrosive.[4][5]

  • Respiratory Irritation: Aldehydes can be respiratory irritants.[6]

  • Unknown Toxicity: As with many research chemicals, full toxicological properties may not be known.

Waste Segregation and Storage

Proper segregation of chemical waste is the foundational step in a compliant disposal process. Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.

  • Container: Use a clean, chemically compatible, and sealable container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The start date of waste accumulation should also be clearly marked.[7]

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. In particular, keep it separate from bases, strong oxidizing agents, and halogenated solvents.[7][8]

Disposal Procedures

The primary and most secure method for the disposal of this compound is through your institution's hazardous waste management program.

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste materials, including the pure compound, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated solvents, in the designated hazardous waste container.

  • Labeling: Ensure the hazardous waste container is accurately and fully labeled.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from general lab traffic and incompatible materials.

  • Contact EHS: Once the container is full, or in accordance with your institution's policies, contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Experimental Workflow for Disposal

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate container_details Container: Chemically compatible, sealed Label: 'Hazardous Waste', Chemical Name, Date segregate->container_details storage Store in Satellite Accumulation Area segregate->storage full Is Container Full? storage->full full->storage No ehs Contact Environmental Health & Safety (EHS) for Waste Pickup full->ehs Yes end End: Compliant Disposal ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

While no specific quantitative data for the disposal of this compound was found, the following table summarizes key chemical properties relevant to its handling and storage.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₆Chem-Impex[1], Guidechem[10]
Molecular Weight 268.26 g/mol Sigma-Aldrich
Appearance Beige or orange-yellow powderChem-Impex[1]
Storage Temperature 0 - 8 °CChem-Impex[1], Sigma-Aldrich
pKa (Predicted) 4.58 ± 0.10Guidechem[10]

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet available. Local, state, and federal regulations for hazardous waste disposal must be followed.

References

Personal protective equipment for handling 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect against potential splashes, inhalation of dust or aerosols, and direct skin contact. The following table summarizes the recommended PPE for handling 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid.

Body PartRecommended PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles, Face ShieldGoggles should be worn at all times.[3] A face shield should be worn over goggles when there is a significant risk of splashing.[4]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[5][6] Avoid latex gloves as they may not provide adequate protection.[5] Inspect gloves for any defects before use and change them immediately if contaminated.[4]
Body Laboratory CoatA chemical-resistant or flame-resistant lab coat should be worn and fully buttoned to protect against incidental contact.[4]
Respiratory NIOSH-Approved RespiratorAll handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[4][7] If engineering controls are insufficient, a NIOSH-approved respirator is required.[5]
Feet Closed-Toe ShoesFully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[4]

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Respirator: If required, perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.[4]

Doffing Sequence:

  • Gloves: Remove gloves first, as they are most likely to be contaminated. Peel them off from the cuff downwards, turning them inside out.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward to contain any contaminants.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][8]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All manipulations of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]

  • Decontamination: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.[9]

Disposal of Contaminated PPE: Proper disposal of contaminated PPE is critical to prevent environmental contamination and exposure to hazardous substances.[10]

  • Segregation: All disposable materials that have come into contact with this compound, such as gloves and weigh boats, must be segregated from general waste.[10][11]

  • Containment: Place contaminated PPE in a dedicated, clearly labeled, and sealed hazardous waste container.[11] These containers are often yellow or red bags to signify chemical or biohazardous waste.[10]

  • Licensed Disposal: The collected hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with federal, state, and local regulations.[11] Never dispose of chemically contaminated PPE in the regular trash or down the drain.[9][10]

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Risks B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Based on SDS & Substance Properties C Don PPE Correctly B->C D Handle Chemical in Fume Hood C->D E Doff PPE Correctly D->E F Segregate Contaminated PPE E->F G Place in Labeled Hazardous Waste Container F->G H Arrange for Licensed Hazardous Waste Disposal G->H

Caption: PPE workflow for handling hazardous chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.